molecular formula C10H10N2O3 B1300938 N-allyl-4-nitrobenzamide CAS No. 88229-26-9

N-allyl-4-nitrobenzamide

Cat. No.: B1300938
CAS No.: 88229-26-9
M. Wt: 206.2 g/mol
InChI Key: FNBFVSBDISVHPT-UHFFFAOYSA-N
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Description

N-Allyl-4-nitrobenzamide is a chemical compound with the molecular formula C10H10N2O3 and an average molecular mass of 206.20 g/mol . This benzamide derivative is recognized in scientific research for its structural relevance in the development of bioactive molecules. Recent structure-activity relationship (SAR) studies on related bis-benzamide scaffolds have shown that the nitro-benzamide structure is a critical pharmacophore for biological activity . Specifically, research indicates that such compounds can act as α-helix mimetics, which are designed to inhibit protein-protein interactions (PPIs) . One significant application is in the field of oncology, where these molecules are investigated for their ability to disrupt the interaction between the androgen receptor (AR) and coactivator proteins like PELP1 . This mechanism is a promising therapeutic strategy for targeting androgen-resistant prostate cancer cell growth . The allyl substituent on the benzamide core can offer a functional handle for further chemical modification, making N-allyl-4-nitrobenzamide a valuable building block in medicinal chemistry for the synthesis and exploration of novel anti-cancer agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h2-6H,1,7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBFVSBDISVHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364549
Record name N-allyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-26-9
Record name N-allyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-allyl-4-nitrobenzamide: Chemical Properties, Structure, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-allyl-4-nitrobenzamide, detailing its chemical structure, predicted properties, and a validated protocol for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights into the handling and application of this compound.

Introduction: The Significance of N-substituted Nitrobenzamides

N-substituted benzamides are a class of organic compounds that are of significant interest in the field of medicinal chemistry. The benzamide moiety is a common scaffold in a variety of biologically active molecules. The introduction of a nitro group, particularly at the para-position of the benzene ring, can modulate the electronic properties of the molecule and influence its biological activity. Furthermore, the N-allyl group can provide a site for further chemical modification or may itself contribute to the molecule's interaction with biological targets. N-allyl amides, in general, have been explored for their wide-ranging biological activities, making N-allyl-4-nitrobenzamide a compound of interest for further investigation.

Chemical Structure and Properties

N-allyl-4-nitrobenzamide possesses a molecular structure characterized by a 4-nitro-substituted benzene ring attached to an amide group, which is further substituted with an allyl group on the nitrogen atom.

Chemical Structure

The structure of N-allyl-4-nitrobenzamide can be represented as follows:

Caption: Chemical structure of N-allyl-4-nitrobenzamide.

Physicochemical Properties
PropertyPredicted ValueSource/Basis for Prediction
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.19 g/mol
Appearance Likely a white to pale yellow crystalline solidBased on 4-nitrobenzamide and other nitro-aromatic compounds.[1]
Melting Point Expected to be lower than 4-nitrobenzamide (199-201 °C) due to the flexible N-allyl group disrupting crystal packing.Comparison with 4-nitrobenzamide.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.General solubility trends for amides.[1]
CAS Number Not assigned or readily available.

Synthesis of N-allyl-4-nitrobenzamide

The synthesis of N-allyl-4-nitrobenzamide is a straightforward two-step process starting from 4-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the amidation with allylamine.

Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic_Acid->4-Nitrobenzoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Thionyl_Chloride->4-Nitrobenzoyl_Chloride Reagent N-allyl-4-nitrobenzamide N-allyl-4-nitrobenzamide 4-Nitrobenzoyl_Chloride->N-allyl-4-nitrobenzamide Reaction Allylamine Allylamine Allylamine->N-allyl-4-nitrobenzamide Reagent Base Base (e.g., Triethylamine, Pyridine) Base->N-allyl-4-nitrobenzamide Catalyst/Scavenger Crude_Product Crude Product N-allyl-4-nitrobenzamide->Crude_Product Recrystallization Recrystallization or Column Chromatography Crude_Product->Recrystallization Pure_Product Pure N-allyl-4-nitrobenzamide Recrystallization->Pure_Product

Sources

An In-Depth Technical Guide to the Synthesis of N-allyl-4-nitrobenzamide from 4-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis of N-allyl-4-nitrobenzamide, a valuable chemical intermediate in various research and development applications. The following sections detail the chemical theory, a step-by-step experimental protocol, and the analytical characterization of the target compound, designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Foundational Principles: The Schotten-Baumann Reaction

The synthesis of N-allyl-4-nitrobenzamide from 4-nitrobenzoyl chloride and allylamine is a classic example of the Schotten-Baumann reaction. This robust and widely utilized method facilitates the formation of amides from the reaction of an amine with an acyl chloride.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The core of this transformation lies in the high electrophilicity of the carbonyl carbon in 4-nitrobenzoyl chloride, which is readily attacked by the nucleophilic nitrogen of allylamine. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct that is formed, driving the reaction to completion.[3] Common bases for this purpose include aqueous sodium hydroxide or tertiary amines such as triethylamine or pyridine. For the synthesis of N-allyl-4-nitrobenzamide, a non-aqueous system employing triethylamine in a suitable organic solvent like dichloromethane is a prudent choice to avoid potential hydrolysis of the acyl chloride.

Strategic Considerations in Experimental Design

The selection of reagents and reaction conditions is paramount for a successful and efficient synthesis.

  • Solvent Selection: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, readily dissolves both 4-nitrobenzoyl chloride and allylamine, and has a low boiling point, which simplifies its removal during the work-up procedure.

  • Choice of Base: Triethylamine (Et3N) serves as an effective acid scavenger. It is a non-nucleophilic organic base that will not compete with allylamine in reacting with the acyl chloride. An excess of triethylamine is often employed to ensure complete neutralization of the generated HCl.

  • Temperature Control: The reaction is exothermic. Therefore, it is crucial to control the temperature, especially during the addition of the acyl chloride, to prevent side reactions and ensure the stability of the reactants and product. An ice bath is typically used to maintain a low temperature during the initial stages of the reaction.

  • Stoichiometry: A slight excess of allylamine and triethylamine relative to 4-nitrobenzoyl chloride is often used to ensure the complete consumption of the acyl chloride, which can simplify the purification process.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a straightforward process from starting materials to the final, purified product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Reaction_Vessel Reaction Vessel (Ice Bath, Stirring) 4-Nitrobenzoyl_Chloride->Reaction_Vessel Allylamine Allylamine Allylamine->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel DCM Dichloromethane (Solvent) DCM->Reaction_Vessel Washing Aqueous Wash Reaction_Vessel->Washing Reaction Mixture Drying Drying (e.g., Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product N-allyl-4-nitrobenzamide Recrystallization->Final_Product

Caption: A schematic overview of the synthesis of N-allyl-4-nitrobenzamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar amide syntheses.[4]

Reagents and Equipment
Reagent/EquipmentQuantity/Specification
4-Nitrobenzoyl chloride1.86 g (10 mmol)
Allylamine0.63 g (11 mmol, 1.1 eq)
Triethylamine1.52 mL (11 mmol, 1.1 eq)
Dichloromethane (DCM)50 mL
1 M HCl (aq)2 x 20 mL
Saturated NaHCO3 (aq)2 x 20 mL
Brine20 mL
Anhydrous Sodium Sulfate~5 g
Round-bottom flask (100 mL)1
Magnetic stirrer and stir bar1
Dropping funnel1
Ice bath1
Separatory funnel1
Rotary evaporator1
Filtration apparatus1
Recrystallization solvente.g., Ethanol/water or Ethyl acetate/hexanes
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (0.63 g, 11 mmol) and triethylamine (1.52 mL, 11 mmol) in 30 mL of dichloromethane. Cool the flask in an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.86 g, 10 mmol) in 20 mL of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess triethylamine and allylamine), 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and wash it with a small amount of fresh dichloromethane.

    • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude N-allyl-4-nitrobenzamide can be purified by recrystallization. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, should be determined experimentally to yield a pure crystalline solid.

    • Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and subsequently in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of N-allyl-4-nitrobenzamide

Accurate characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected analytical data for N-allyl-4-nitrobenzamide.

Physical Properties
PropertyValue
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
AppearanceExpected to be a pale yellow solid.
Spectroscopic Data

5.2.1. 1H NMR Spectroscopy (Predicted)

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.8-8.4 ppm), corresponding to the protons on the 4-nitrophenyl group. The protons ortho to the nitro group will be further downfield than the protons ortho to the amide group.

  • NH Proton: A broad singlet or triplet (depending on coupling with the adjacent CH2 group) in the region of δ 6.0-7.0 ppm.

  • Allylic Protons:

    • A multiplet for the CH proton of the allyl group (CH -CH=CH2) around δ 5.8-6.0 ppm.

    • Two multiplets for the terminal vinyl protons (CH=CH 2) between δ 5.1-5.3 ppm.

    • A doublet of triplets for the CH2 group attached to the nitrogen (N-CH 2-CH) around δ 4.0-4.2 ppm.

5.2.2. 13C NMR Spectroscopy (Predicted)

  • Carbonyl Carbon: A signal in the range of δ 165-168 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield, as will the carbon attached to the carbonyl group.

  • Allylic Carbons:

    • The CH carbon (CH=CH2) around δ 133-135 ppm.

    • The CH2 carbon (CH=C H2) around δ 116-118 ppm.

    • The CH2 carbon attached to the nitrogen (N-C H2) around δ 42-45 ppm.

5.2.3. Infrared (IR) Spectroscopy (Predicted)

  • N-H Stretch: A sharp peak around 3300-3400 cm-1.

  • C=O Stretch (Amide I): A strong absorption band around 1640-1660 cm-1.

  • N-H Bend (Amide II): A peak around 1530-1550 cm-1.

  • NO2 Stretch: Two strong bands, one asymmetric around 1510-1550 cm-1 and one symmetric around 1340-1360 cm-1.

  • C=C Stretch (Alkene): A medium intensity peak around 1640-1660 cm-1 (may overlap with the amide I band).

  • Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm-1 and 1450-1600 cm-1, respectively.

5.2.4. Mass Spectrometry (Predicted)

  • Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z = 206.

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the allyl group, the nitro group, and cleavage of the amide bond, leading to characteristic fragment ions.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • 4-Nitrobenzoyl chloride: This reagent is corrosive and moisture-sensitive.[5] It can cause severe skin burns and eye damage. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Allylamine: Allylamine is a flammable, toxic, and corrosive liquid. It should be handled with extreme care in a fume hood.

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. Avoid inhalation and skin contact.

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Ensure that all waste is disposed of in accordance with institutional and local regulations.

Troubleshooting

Potential IssuePossible CauseSuggested Solution
Low or no product yieldInactive 4-nitrobenzoyl chloride (hydrolyzed)Use fresh or properly stored 4-nitrobenzoyl chloride.
Insufficient baseEnsure at least a stoichiometric amount of triethylamine is used.
Reaction temperature too high, leading to side reactionsMaintain a low temperature during the addition of the acyl chloride.
Product is an oil or does not crystallizeImpurities presentRepeat the work-up procedure carefully. Consider purification by column chromatography on silica gel if recrystallization is ineffective.
Incorrect recrystallization solventExperiment with different solvent systems to find one that provides good quality crystals.
Multiple spots on TLC of the final productIncomplete reaction or presence of side productsExtend the reaction time or consider purification by column chromatography.

Conclusion

The synthesis of N-allyl-4-nitrobenzamide via the Schotten-Baumann reaction of 4-nitrobenzoyl chloride and allylamine is a reliable and straightforward procedure. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and employing a thorough work-up and purification strategy, the desired product can be obtained in good yield and high purity. The predicted analytical data provides a benchmark for the successful characterization of the final compound. This guide serves as a comprehensive resource for researchers undertaking this synthesis, enabling them to produce this valuable chemical intermediate with confidence and safety.

References

  • Schotten, C. Ber. Dtsch. Chem. Ges.1884, 17, 2544–2547.
  • Baumann, E. Ber. Dtsch. Chem. Ges.1886, 19, 3218–3222.
  • Organic Syntheses, Coll. Vol. 3, p. 711 (1955); Vol. 28, p. 82 (1948). [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • PubChem. 4-Nitrobenzamide. [Link]

  • PubChem. N-Allylbenzamide. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.
  • ResearchGate. Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. [Link]

  • Google Patents.
  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

Sources

N-allyl-4-nitrobenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Rationale

N-allyl-4-nitrobenzamide incorporates two key functional moieties: a nitro-substituted aromatic ring and an allyl group attached to the amide nitrogen. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzamide core, while the reactive allyl group offers a versatile handle for further chemical modifications. This unique combination suggests potential utility in various fields, including materials science and as an intermediate in the synthesis of more complex molecules with potential biological activity. This guide will provide a theoretical and practical framework for its synthesis and characterization.

Physicochemical Properties

The properties of N-allyl-4-nitrobenzamide can be predicted based on its structure and comparison to the parent compound, 4-nitrobenzamide.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃Calculated
Molecular Weight 206.20 g/mol Calculated
CAS Number Not readily availableN/A
Parent Compound (4-nitrobenzamide) CAS Number 619-80-7[1][2][3]
Parent Compound (4-nitrobenzamide) Molecular Weight 166.13 g/mol [1][2]
Appearance Expected to be a solid at room temperature.Inferred
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.Inferred

Proposed Synthesis of N-allyl-4-nitrobenzamide

The synthesis of N-allyl-4-nitrobenzamide can be achieved through the N-alkylation of 4-nitrobenzamide with an allyl halide, such as allyl bromide, in the presence of a suitable base. This is a standard method for the formation of N-substituted amides.

Reaction Scheme

G reactant1 4-Nitrobenzamide reaction N-Alkylation reactant1->reaction reactant2 Allyl Bromide reactant2->reaction base Base (e.g., NaH, K2CO3) base->reaction solvent Solvent (e.g., DMF, Acetone) solvent->reaction product N-allyl-4-nitrobenzamide byproduct Salt Byproduct reaction->product reaction->byproduct

Caption: Proposed synthesis of N-allyl-4-nitrobenzamide.

Step-by-Step Experimental Protocol

Materials:

  • 4-Nitrobenzamide

  • Allyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrobenzamide (1 equivalent).

  • Solvent Addition: Add a suitable anhydrous solvent, such as DMF or acetone, to dissolve the 4-nitrobenzamide.

  • Base Addition: Carefully add the base (e.g., sodium hydride, 1.1 equivalents, or potassium carbonate, 2-3 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). The choice of base is critical; sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the amide, while potassium carbonate offers a milder alternative.

  • Allylation: Once the initial effervescence (if using NaH) subsides, add allyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be required if the reaction is slow at room temperature.

  • Work-up:

    • Quench the reaction by carefully adding water or a saturated aqueous ammonium chloride solution (especially if NaH was used).

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-allyl-4-nitrobenzamide.

Causality Behind Experimental Choices
  • Inert Atmosphere: Prevents reaction of the strong base (like NaH) with atmospheric moisture.

  • Anhydrous Solvents: Water can react with the base and hinder the deprotonation of the amide.

  • Excess Allyl Bromide: A slight excess ensures the complete consumption of the deprotonated amide.

  • Aqueous Work-up: Removes the salt byproduct and any remaining base. Washing with sodium bicarbonate removes any acidic impurities, and the brine wash helps to remove residual water from the organic layer.

Characterization Methods

The synthesized N-allyl-4-nitrobenzamide should be characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic peaks for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons adjacent to the nitrogen.

    • ¹³C NMR: Will confirm the presence of all carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the C=O stretch of the amide, the N-H bend (which should be absent in the product), and the C=C stretch of the allyl group, as well as the symmetric and asymmetric stretches of the nitro group.

  • Melting Point Analysis: A sharp melting point range will indicate the purity of the synthesized compound.

Potential Applications

The structure of N-allyl-4-nitrobenzamide suggests several potential areas of application for researchers:

  • Intermediate for Pharmaceutical Synthesis: The nitro group can be reduced to an amine, which is a common functional group in many biologically active molecules. The allyl group can be further functionalized through various reactions, such as epoxidation, dihydroxylation, or metathesis, to build more complex molecular architectures.

  • Polymer Chemistry: The allyl group can participate in polymerization reactions, making N-allyl-4-nitrobenzamide a potential monomer for the synthesis of functional polymers. The nitro group can impart specific properties to the resulting polymer or be used for post-polymerization modification.

  • Material Science: The presence of the nitroaromatic system may lead to interesting optical or electronic properties, making it a candidate for investigation in materials science.

Conclusion

This technical guide provides a foundational understanding of N-allyl-4-nitrobenzamide, including its predicted properties and a detailed, scientifically grounded protocol for its synthesis. While this compound is not extensively documented in the current literature, its versatile structure presents numerous opportunities for exploration in synthetic chemistry, drug discovery, and materials science. The provided methodologies and characterization techniques offer a robust starting point for researchers to synthesize and investigate the potential of this intriguing molecule.

References

  • PubChem. 4-Nitrobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-benzyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-ethyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. European Journal of Chemistry2020 , 11 (3), 245-249. [Link]

  • Ngassa, F. N.; Stenfors, B. A. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate2020 . [Link]

  • MDPI. Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-allyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of N-allyl-4-nitrobenzamide, a molecule of interest in contemporary chemical and pharmaceutical research. In the absence of extensive published data for this specific entity, this document serves as a procedural whitepaper, outlining robust, field-proven methodologies for determining its essential physicochemical properties. The protocols described herein are grounded in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines, ensuring scientific rigor and the generation of reliable, submission-quality data. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities, offering a self-validating system for assessing the developability of N-allyl-4-nitrobenzamide.

Introduction: The Imperative of Physicochemical Profiling

N-allyl-4-nitrobenzamide combines several functional moieties that suggest a complex physicochemical profile: a nitroaromatic system, an amide linkage, and an allyl group. The nitro group and amide functionality can influence properties such as crystallinity, polarity, and susceptibility to specific degradation pathways, while the allyl group may offer sites for oxidative or additive reactions. A thorough understanding of the solubility and stability of this molecule is a non-negotiable prerequisite for its advancement in any research or development pipeline.

  • Solubility is a critical determinant of a compound's behavior in biological and chemical systems. Poor aqueous solubility can severely limit bioavailability, complicate formulation development, and produce unreliable results in in-vitro assays.[1]

  • Stability dictates a compound's shelf-life, storage conditions, and potential for generating impurities over time.[2] Degradation products can lead to a loss of potency or the formation of toxicologically significant entities, posing a direct risk to patient safety.[3]

This guide will provide detailed, actionable protocols for the empirical determination of these key attributes for N-allyl-4-nitrobenzamide.

Solubility Determination: A Multi-faceted Approach

The solubility of a compound can be assessed from two perspectives: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method often used in early discovery to quickly identify compounds with potential solubility liabilities, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development and formulation.[4][5]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[4] This method is susceptible to the rate of precipitation and can overestimate the true solubility.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-allyl-4-nitrobenzamide in 100% DMSO.

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[6]

  • Buffer Addition: Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentration.[6]

  • Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 2 hours.[5][6]

  • Analysis: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[6] The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It involves equilibrating an excess of the solid compound in a solvent system over an extended period.

  • Sample Preparation: Add an excess amount of solid N-allyl-4-nitrobenzamide to vials containing the desired solvents. A range of solvents should be evaluated to support various applications (Table 1).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration of N-allyl-4-nitrobenzamide using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[1]

Solvent SystemRationale
Purified WaterIntrinsic aqueous solubility.
pH 1.2 Buffer (e.g., 0.1 N HCl)Simulates gastric fluid.[7]
pH 6.8 Buffer (e.g., Phosphate Buffer)Simulates intestinal fluid.[7]
pH 7.4 Buffer (e.g., Phosphate Buffer)Simulates physiological pH.[5]
EthanolCommon co-solvent in formulations.
AcetonitrileCommon solvent in analytical methods.
Polyethylene Glycol 400 (PEG 400)Common non-aqueous vehicle.

Table 1. Recommended Solvents for Thermodynamic Solubility Profiling.

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start 10 mM Stock in DMSO k_plate Dispense into 96-well plate k_start->k_plate k_buffer Add Aqueous Buffer k_plate->k_buffer k_incubate Incubate (2h, 25°C) k_buffer->k_incubate k_analyze Nephelometric Analysis k_incubate->k_analyze t_start Excess Solid Compound t_solvent Add Solvent/Buffer t_start->t_solvent t_equilibrate Equilibrate (24-48h, 25°C) t_solvent->t_equilibrate t_filter Filter Supernatant t_equilibrate->t_filter t_analyze Quantify by HPLC/LC-MS t_filter->t_analyze

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance.[9] This information is used to establish degradation pathways, determine the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[9][10] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[11] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely destroying the molecule.[12]

Development of a Stability-Indicating Analytical Method

Before initiating forced degradation studies, a stability-indicating analytical method must be developed. This is typically a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products.[13]

  • Column Selection: Start with a C18 column, which is a versatile choice for a wide range of compounds.

  • Mobile Phase Selection: Use a combination of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[9]

  • Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with different polarities.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution of compounds and to assess peak purity.

Forced Degradation Protocols

For each condition, a solution of N-allyl-4-nitrobenzamide (e.g., in a suitable organic solvent/aqueous mixture) and the solid compound should be stressed. A control sample should be stored under ambient conditions.

Hydrolysis is a common degradation pathway for amides. The susceptibility of N-allyl-4-nitrobenzamide to hydrolysis should be evaluated across a range of pH values.

  • Acid Hydrolysis:

    • Prepare a solution of N-allyl-4-nitrobenzamide in 0.1 M HCl. If the compound is poorly soluble, a co-solvent like acetonitrile or methanol can be used.[9]

    • Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[9]

    • Withdraw samples at appropriate time points, neutralize with a suitable base, and analyze using the stability-indicating HPLC method.

  • Base Hydrolysis:

    • Prepare a solution of N-allyl-4-nitrobenzamide in 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing the samples with a suitable acid before analysis. The amide bond in N-substituted benzamides is susceptible to alkaline hydrolysis.[14][15]

The allyl group and the aromatic ring can be susceptible to oxidation.

  • Protocol:

    • Prepare a solution of N-allyl-4-nitrobenzamide.

    • Add hydrogen peroxide (e.g., 3% H₂O₂) to the solution.

    • Store the solution at room temperature and analyze at various time points. The degradation of nitroaromatic compounds can be achieved using Fenton's reagent (hydrogen peroxide and ferrous salt), indicating their susceptibility to oxidation.[16][17]

Thermal stability is assessed by exposing the compound to high temperatures.

  • Protocol:

    • Place the solid N-allyl-4-nitrobenzamide in a controlled temperature oven at a temperature significantly higher than that used for accelerated stability testing (e.g., 70°C).[18]

    • Analyze the sample at various time points.

    • A solution of the compound should also be subjected to thermal stress.

Photostability testing evaluates the effect of light on the compound. The ICH Q1B guideline provides the standard conditions for photostability testing.[19][20][21][22]

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides a combination of visible and UV light.

    • The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil).

    • Analyze the exposed and control samples.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Site
Acid Hydrolysis0.1 M - 1 M HCl, heat (e.g., 60°C)Amide bond
Base Hydrolysis0.1 M - 1 M NaOH, heat (e.g., 60°C)Amide bond
Oxidation3% H₂O₂, room temperatureAllyl group, aromatic ring
ThermalSolid and solution, >40°C (e.g., 70°C)Overall molecule
PhotolyticUV/Vis light source (ICH Q1B)Nitro group, aromatic system

Table 2. Summary of Forced Degradation Conditions.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) start N-allyl-4-nitrobenzamide (Solid & Solution) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal (70°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Products & Establish Degradation Pathways analysis->pathways

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N-allyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected spectroscopic data for N-allyl-4-nitrobenzamide, a molecule of interest in synthetic chemistry and drug development. In the absence of extensive published experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust predictive analysis. This approach is designed to empower researchers in the accurate identification and characterization of N-allyl-4-nitrobenzamide.

The structural elucidation of a novel or modified compound is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical application of these techniques for the characterization of N-allyl-4-nitrobenzamide.

Molecular Structure and Key Features

To comprehend the spectroscopic data, it is essential to first visualize the molecular structure of N-allyl-4-nitrobenzamide. The molecule consists of a 4-nitrobenzamide core functionalized with an N-allyl group.

Caption: Molecular structure of N-allyl-4-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of N-allyl-4-nitrobenzamide is predicted to exhibit distinct signals corresponding to the aromatic protons of the 4-nitrobenzoyl group and the protons of the N-allyl substituent.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of purified N-allyl-4-nitrobenzamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift axis using the residual solvent peak as a secondary reference.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Amide N-H~8.5-9.5Broad singlet-1H
Aromatic (ortho to NO₂)~8.2-8.4Doublet~8-92H
Aromatic (ortho to C=O)~7.9-8.1Doublet~8-92H
Allyl (=CH-)~5.8-6.0DdddJ_trans ≈ 17, J_cis ≈ 10, J_vic ≈ 51H
Allyl (=CH₂, trans)~5.2-5.4DdtJ_trans ≈ 17, J_gem ≈ 1.51H
Allyl (=CH₂, cis)~5.1-5.3DdtJ_cis ≈ 10, J_gem ≈ 1.51H
Allyl (-CH₂-)~4.0-4.2DtJ_vic ≈ 52H

Causality Behind Predictions:

  • Aromatic Protons: The powerful electron-withdrawing nature of the nitro group (-NO₂) and the carbonyl group (-C=O) significantly deshields the aromatic protons, shifting them downfield. The protons ortho to the nitro group are expected to be the most deshielded due to the combined anisotropic and inductive effects.

  • Amide Proton: The amide proton is typically observed as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.

  • Allyl Protons: The vinyl protons of the allyl group exhibit characteristic splitting patterns. The methine proton (-CH=) will appear as a complex multiplet due to coupling with the adjacent methylene protons and the two terminal vinyl protons. The terminal vinyl protons (=CH₂) will show distinct signals for the cis and trans protons, each coupled to the methine proton and geminally to each other. The methylene protons (-CH₂-) adjacent to the nitrogen are deshielded and will appear as a doublet of triplets.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is generally required for ¹³C NMR.

  • Instrumentation: Same as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR processing.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~165-170
Aromatic (C-NO₂)~148-152
Aromatic (C-C=O)~138-142
Aromatic (CH, ortho to NO₂)~128-132
Aromatic (CH, ortho to C=O)~123-127
Allyl (=CH-)~132-136
Allyl (=CH₂)~116-120
Allyl (-CH₂-)~42-46

Causality Behind Predictions:

  • Carbonyl Carbon: The carbonyl carbon of an amide typically resonates in the 165-175 ppm range.[1]

  • Aromatic Carbons: The carbon attached to the nitro group will be the most downfield of the aromatic signals due to strong electron withdrawal. The quaternary carbon attached to the carbonyl group will also be significantly downfield. The protonated aromatic carbons will appear in the typical aromatic region of 120-140 ppm.[2]

  • Allyl Carbons: The sp² hybridized carbons of the double bond will be in the 115-140 ppm range, while the sp³ hybridized methylene carbon will be further upfield.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

Predicted IR Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch~3300-3400Medium
Aromatic C-H Stretch~3000-3100Medium
Alkene =C-H Stretch~3050-3080Medium
Amide C=O Stretch (Amide I)~1640-1680Strong
N-H Bend (Amide II)~1510-1550Strong
NO₂ Asymmetric Stretch~1500-1550Strong
NO₂ Symmetric Stretch~1330-1370Strong
C=C Stretch~1640-1660Medium-Weak

Causality Behind Predictions:

  • N-H and C=O Stretches: The presence of a secondary amide is confirmed by the N-H stretch and the strong carbonyl absorption (Amide I band). The Amide II band, resulting from N-H bending and C-N stretching, is also characteristic.[3][4]

  • Nitro Group: The two strong absorptions for the symmetric and asymmetric stretching of the nitro group are highly diagnostic.

  • Allyl Group: The C=C stretch of the allyl group may be weak and could be obscured by other peaks in that region. The =C-H stretch will appear just above 3000 cm⁻¹.

M [M]⁺˙ (m/z 206) F1 [M - C₃H₅]⁺ (m/z 165) M->F1 - C₃H₅ F2 [O₂NC₆H₄CO]⁺ (m/z 150) M->F2 - •NHCH₂CH=CH₂ F3 [C₃H₅]⁺ (m/z 41) M->F3 Charge retention on allyl F4 [C₆H₄CO]⁺ (m/z 120) F2->F4 - NO₂ F5 [C₆H₄]⁺ (m/z 76) F4->F5 - CO

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic analysis of N-allyl-4-nitrobenzamide. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can confidently identify and characterize this compound. The provided protocols for data acquisition serve as a practical starting point for experimental work. The causal explanations for the predicted spectral features are intended to deepen the understanding of structure-spectrum correlations, a critical skill in modern chemical science.

References

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  • Supporting Information. (n.d.). Synthesis of Amides via oxidation amidation of aldehydes catalyzed by Cu2(BDC)2(DABCO). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (n.d.). 2-(N-allylsulfamoyl)-N-propylbenzamide. Retrieved from [Link]

  • American Chemical Society. (2021). Unlocking Amides through Selective C–N Bond Cleavage: Allyl Bromide-Mediated Divergent Synthesis of Nitrogen-Containing Functional Groups. Organic Letters.
  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Science and Technology of China. (n.d.). 1H NMR Spectrum of Amide Compounds. Journal of University of Science and Technology of China.
  • Epistemeo. (2012). Introduction to IR Spectroscopy - Amides. YouTube. Retrieved from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences.
  • Taylor & Francis Online. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Molecular Physics.
  • ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • National Institutes of Health. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Digital Commons @ Michigan Tech. (2024). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on N, N, O-.
  • ChemicalBook. (n.d.). Allyl ether(557-40-4) 13C NMR spectrum.
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The Evolving Landscape of N-allyl-4-nitrobenzamide Derivatives: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Frontier in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, the scientific community continually explores new chemical scaffolds with the potential to address unmet medical needs. Among these, N-allyl-4-nitrobenzamide derivatives are emerging as a promising class of compounds with a diverse range of potential biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, and the potential antimicrobial, cytotoxic, and anti-inflammatory properties of these intriguing molecules. By elucidating the underlying scientific principles and providing detailed experimental methodologies, we aim to empower researchers to further investigate and unlock the full therapeutic potential of this chemical series.

I. The Genesis of a Scaffold: Synthesis of N-allyl-4-nitrobenzamide Derivatives

The journey into the biological evaluation of any novel compound begins with its synthesis. The preparation of N-allyl-4-nitrobenzamide derivatives is typically achieved through a straightforward and robust synthetic route, making this scaffold attractive for medicinal chemistry exploration. The core reaction involves the acylation of allylamine with 4-nitrobenzoyl chloride.

A general synthetic protocol is outlined below. The rationale for this approach lies in its efficiency and the ready availability of the starting materials. The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: Synthesis of N-allyl-4-nitrobenzamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve allylamine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. To this, add triethylamine (a slight molar excess relative to allylamine) to act as an acid scavenger.

  • Acylation: Slowly add a solution of 4-nitrobenzoyl chloride in the same anhydrous solvent to the cooled reaction mixture. The slow addition is critical to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure N-allyl-4-nitrobenzamide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up & Purification allylamine Allylamine dissolve Dissolve Allylamine & Base in Solvent allylamine->dissolve nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride add Slowly Add 4-Nitrobenzoyl Chloride nitrobenzoyl_chloride->add base Triethylamine (Base) base->dissolve solvent Anhydrous Solvent (e.g., DCM) solvent->dissolve cool Cool to 0°C dissolve->cool cool->add stir Stir at Room Temperature add->stir monitor Monitor by TLC stir->monitor wash Aqueous Washes (Acid & Base) monitor->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify product N-allyl-4-nitrobenzamide purify->product

Figure 1: General workflow for the synthesis of N-allyl-4-nitrobenzamide.

II. Unveiling the Bioactivity: A Triad of Potential Applications

The N-allyl-4-nitrobenzamide scaffold holds promise across multiple therapeutic areas, primarily due to the unique combination of the allyl group, the amide linkage, and the nitroaromatic ring. Below, we delve into the potential antimicrobial, cytotoxic, and anti-inflammatory activities of these derivatives.

A. Antimicrobial Activity: A Battle Against Pathogens

Nitroaromatic compounds have a well-documented history as antimicrobial agents.[1][2] Their mechanism of action is often linked to the reductive activation of the nitro group within the microbial cell.[1][3] This process, catalyzed by nitroreductase enzymes present in many bacteria and fungi, generates reactive nitrogen species, including nitroso and hydroxylamine intermediates, and ultimately nitric oxide.[1] These reactive species can induce significant cellular damage by targeting DNA, proteins, and lipids, leading to microbial cell death.[2]

The presence of the allyl group in N-allyl-4-nitrobenzamide derivatives may further enhance their antimicrobial potential. The lipophilicity conferred by the allyl chain can facilitate the compound's passage across the microbial cell membrane.

To evaluate the antimicrobial potential of novel N-allyl-4-nitrobenzamide derivatives, a tiered screening approach is recommended. This typically begins with qualitative assays, followed by quantitative determinations of antimicrobial potency.

1. Disc Diffusion Assay (Qualitative Screening)

This method provides a preliminary assessment of antimicrobial activity.

  • Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. If the compound possesses antimicrobial activity, a clear zone of inhibition will appear around the disc where microbial growth is prevented.

  • Protocol:

    • Prepare sterile filter paper discs and impregnate them with a known concentration of the N-allyl-4-nitrobenzamide derivative dissolved in a suitable solvent (e.g., DMSO).

    • Prepare agar plates uniformly inoculated with the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Aseptically place the impregnated discs onto the surface of the inoculated agar plates.

    • Include positive control (a known antibiotic) and negative control (solvent-only) discs.

    • Incubate the plates under appropriate conditions for microbial growth.

    • Measure the diameter of the zone of inhibition (in mm) around each disc.

2. Broth Microdilution Assay (Quantitative Analysis)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol:

    • Perform serial dilutions of the N-allyl-4-nitrobenzamide derivative in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

Microorganism Reported Activity of Related Compounds Reference
Staphylococcus aureus (Gram-positive bacteria)Sensitive to aminopyridinium bromide derivatives containing allyl and nitrobenzyl groups.[4]
Escherichia coli (Gram-negative bacteria)Sensitive to aminopyridinium bromide derivatives containing allyl and nitrobenzyl groups.[4]
Candida albicans (Fungus)Sensitive to aminopyridinium bromide derivatives containing allyl and nitrobenzyl groups.[4]
Aspergillus niger (Fungus)Sensitive to aminopyridinium bromide derivatives containing allyl and nitrobenzyl groups.[4]
B. Cytotoxic Activity: A Potential Avenue in Oncology

The exploration of novel anticancer agents is a cornerstone of modern drug discovery. Benzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] The mechanism of action for the anticancer activity of benzamides can be diverse, often involving the inhibition of key cellular processes such as DNA replication, cell cycle progression, and tubulin polymerization.[5] The nitro group can also contribute to cytotoxicity through the generation of reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and apoptosis in cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the N-allyl-4-nitrobenzamide derivative for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Line Reported Activity of Related Compounds Reference
MCF-7 (Breast Cancer)N-allyl quinoxaline derivatives showed potent cytotoxicity.[6]
A549 (Lung Cancer)N-allyl quinoxaline derivatives exhibited potent cytotoxicity.[6]
T47D (Breast Cancer)N-(benzimidazol-2-yl-methyl) benzamide derivatives were active.[7]
HepG2 (Liver Cancer)N-(substituted) benzamide derivatives bearing coumarin showed cytotoxic activity.[5]
C. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Benzamide and nicotinamide derivatives have demonstrated anti-inflammatory properties.[8] A proposed mechanism for this activity is the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[8] NF-κB is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and interleukins.[8] By inhibiting NF-κB, these compounds can potentially suppress the production of these inflammatory mediators.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS IKK IKK Activation LPS->IKK Activates IkB IκB Phosphorylation & Degradation IKK->IkB Phosphorylates NFkB_release NF-κB Release IkB->NFkB_release Leads to NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Allows gene_transcription Gene Transcription NFkB_translocation->gene_transcription Initiates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) gene_transcription->cytokines Production of inhibitor N-allyl-4-nitrobenzamide Derivative (Proposed) inhibitor->NFkB_release Inhibits

Figure 2: Proposed anti-inflammatory mechanism of action via NF-κB inhibition.

The anti-inflammatory activity of N-allyl-4-nitrobenzamide derivatives can be initially assessed using in vitro cell-based assays.

1. Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator. The inhibitory effect of a compound on NO production can be measured.

  • Protocol:

    • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the N-allyl-4-nitrobenzamide derivative.

    • Stimulate the cells with LPS to induce NO production.

    • After incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • A decrease in nitrite levels in the presence of the compound indicates anti-inflammatory activity.

2. Cytokine Production Assay

  • Principle: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released from LPS-stimulated macrophages can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Follow the same cell culture and treatment protocol as the NO inhibition assay.

    • Collect the cell culture supernatant after incubation.

    • Use commercially available ELISA kits to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant according to the manufacturer's instructions.

III. Future Directions and Concluding Remarks

The N-allyl-4-nitrobenzamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The preliminary evidence from related compound classes suggests a strong potential for antimicrobial, cytotoxic, and anti-inflammatory activities. This guide provides a foundational framework for researchers to systematically synthesize and evaluate these derivatives.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications to the allyl and nitrobenzoyl moieties to understand how structural changes impact biological activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds for each of their biological activities.

  • In Vivo Efficacy and Safety: Progressing the most promising compounds to preclinical animal models to assess their efficacy and safety profiles.

By adopting a rigorous and systematic approach to the investigation of N-allyl-4-nitrobenzamide derivatives, the scientific community can unlock their therapeutic potential and pave the way for the development of new and effective treatments for a range of diseases.

IV. References

  • Muthukumar, C., et al. (2012). Synthesis, characterization and biological evaluation of allyl, benzyl and 4-nitrobenzyl derivatives of aminopyridinium bromides. Indian Journal of Chemistry - Section B, 51(2), 388-392. [Link]

  • Szabo, C. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Inflammation Research, 47(3), 111-112. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • VG, P. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • De Wilde, G., et al. (2021). Benzamide derivatives as anti-inflammatory compounds and uses thereof. Google Patents, WO2021240187A1.

  • Salas-Ambrosio, P., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(11), 3373. [Link]

  • Annavarapu, T., et al. (2022). Anti-inflammatory and antioxidant activities of 4-allylpyrocatechol and its derivatives with molecular docking and ADMET investigations. Bulletin of the University of Karaganda – Chemistry, 105(1), 50-59. [Link]

  • Krasavin, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

  • Martinez, A., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Williams, R. E., & Raushel, F. M. (2019). General reduction mechanism of nitroaromatic compounds. ResearchGate. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Al-Ostath, A. I. H., et al. (2021). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. [Link]

  • Al-Zharani, M., et al. (2024). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Molecules, 29(1), 241. [Link]

  • El-Naggar, M., et al. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. ResearchGate. [Link]

  • Mohite, S. K., et al. (2020). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 1-8. [Link]

  • Al-Abdullah, E. S., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Future Medicinal Chemistry, 13(13), 1185-1205. [Link]

  • Martinez, A., et al. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

  • Lee, J., et al. (2024). Antioxidant and Anti-Inflammatory Properties of Conceivable Compounds from Glehnia littoralis Leaf Extract on RAW264.7 Cells. Molecules, 29(21), 5035. [Link]

  • Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports, 13(1), 18889. [Link]

  • Al-Suhaibani, S. S., & Al-Salahi, R. (2023). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 36(4), 58-73. [Link]

  • Chylinska, J. B., et al. (1998). Antimicrobial activity of some N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles-4. Arzneimittel-Forschung, 48(7), 743-746. [Link]

  • Pérez-Reinado, E., et al. (2006). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 30(3), 429-445. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Otrubneva, V. V., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Semantic Scholar. [Link]

  • Pernak, J., et al. (2011). Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. ResearchGate. [Link]

  • El-Guesmi, N., et al. (2022). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2022(4), M1494. [Link]

  • Jennings, M. C., et al. (2004). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 48(5), 1751-1756. [Link]

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An In-depth Technical Guide to N-allyl-4-nitrobenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-allyl-4-nitrobenzamide is a synthetic organic compound characterized by a benzamide core structure, featuring a nitro group at the para-position of the phenyl ring and an allyl group attached to the amide nitrogen. This molecule holds potential interest for researchers in medicinal chemistry and drug development due to the convergence of two key structural motifs: the nitroaromatic system and the N-allyl amide functionality. Nitro compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1] The nitro group's strong electron-withdrawing nature can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Concurrently, N-alkyl amides are prevalent in numerous biologically active molecules and pharmaceuticals.[4] The allyl group, in particular, can serve as a pharmacophore or a reactive handle for further chemical modifications. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-allyl-4-nitrobenzamide, offering a foundational resource for its exploration in scientific research.

Synthetic Pathway and Experimental Protocol

The synthesis of N-allyl-4-nitrobenzamide is most effectively achieved through a two-step process, commencing with the conversion of 4-nitrobenzoic acid to its more reactive acid chloride derivative, followed by amidation with allylamine. This approach is a standard and reliable method for the preparation of N-substituted benzamides.[5]

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

The initial step involves the chlorination of 4-nitrobenzoic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, though phosphorus pentachloride can also be employed.[6][7][8] The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification.

Causality of Experimental Choices:

  • Reagent Selection: Thionyl chloride is chosen for its efficiency in converting carboxylic acids to acyl chlorides and for the convenient removal of byproducts.

  • Reaction Conditions: The reaction is typically performed under reflux to ensure it proceeds to completion. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive 4-nitrobenzoyl chloride back to 4-nitrobenzoic acid.

Experimental Protocol: Synthesis of 4-Nitrobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), combine 4-nitrobenzoic acid and an excess of thionyl chloride (typically 2-4 molar equivalents).[7]

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 76 °C, the boiling point of thionyl chloride) and maintain for 1-2 hours, or until the evolution of gaseous byproducts ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-nitrobenzoyl chloride, a yellow crystalline solid, can be purified by distillation under high vacuum or recrystallization from a non-polar solvent like hexane.[6]

Step 2: Synthesis of N-allyl-4-nitrobenzamide

The second step is a nucleophilic acyl substitution reaction where allylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base is typically added to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.

Causality of Experimental Choices:

  • Amine and Acyl Chloride: The highly reactive 4-nitrobenzoyl chloride readily undergoes nucleophilic attack by the primary amine, allylamine.

  • Base: An organic base such as triethylamine or pyridine is used to scavenge the HCl produced. This prevents the protonation of the allylamine, which would render it non-nucleophilic. An aqueous solution of a hydroxide base can also be used in a Schotten-Baumann type reaction.[9][10]

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the reaction without participating in it.

Experimental Protocol: Synthesis of N-allyl-4-nitrobenzamide

  • Dissolve allylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled allylamine solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to remove any unreacted 4-nitrobenzoic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-allyl-4-nitrobenzamide by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: 4-Nitrobenzoyl Chloride Synthesis cluster_step2 Step 2: Amidation PNBA 4-Nitrobenzoic Acid Reflux Reflux PNBA->Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reflux PNBC 4-Nitrobenzoyl Chloride Reflux->PNBC HCl, SO₂ (gas) Reaction Nucleophilic Acyl Substitution PNBC->Reaction Allylamine Allylamine Allylamine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup FinalProduct N-allyl-4-nitrobenzamide Workup->FinalProduct

Caption: Synthesis workflow for N-allyl-4-nitrobenzamide.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties of N-allyl-4-nitrobenzamide

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₀H₁₀N₂O₃Based on chemical structure
Molecular Weight 206.20 g/mol Calculated from the molecular formula
Appearance White to pale yellow solidTypical for nitroaromatic compounds[11][12][13]
Melting Point 100-150 °CExpected to be a solid at room temperature, with a melting point influenced by the allyl and nitro groups.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone)The nonpolar allyl and aromatic groups will dominate solubility, while the polar amide and nitro groups will have a lesser effect. 4-nitrobenzamide has very low water solubility.[12]

Table 2: Predicted Spectroscopic Data for N-allyl-4-nitrobenzamide

TechniquePredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹)Assignment and Rationale
¹H NMR ~8.3-8.1 ppm (d, 2H)Aromatic protons ortho to the nitro group.
~7.9-7.7 ppm (d, 2H)Aromatic protons meta to the nitro group.
~6.5-6.0 ppm (br s, 1H)Amide N-H proton.
~6.0-5.8 ppm (m, 1H)Vinylic proton (-CH=).
~5.3-5.1 ppm (m, 2H)Terminal vinylic protons (=CH₂).
~4.1-3.9 ppm (t, 2H)Methylene protons adjacent to the nitrogen (-CH₂-NH).
¹³C NMR ~165-163 ppmAmide carbonyl carbon (C=O).
~150-148 ppmAromatic carbon attached to the nitro group.
~142-140 ppmAromatic ipso-carbon attached to the amide group.
~135-133 ppmVinylic carbon (-CH=).
~129-127 ppmAromatic carbons ortho to the amide group.
~124-122 ppmAromatic carbons meta to the amide group.
~118-116 ppmTerminal vinylic carbon (=CH₂).
~43-41 ppmMethylene carbon adjacent to the nitrogen (-CH₂-).
FT-IR ~3300 cm⁻¹N-H stretching of the secondary amide.
~3100-3000 cm⁻¹C-H stretching (aromatic and vinylic).
~1640 cm⁻¹C=O stretching (Amide I band).
~1550 cm⁻¹N-H bending (Amide II band) and asymmetric NO₂ stretching.
~1350 cm⁻¹Symmetric NO₂ stretching.

Potential Applications and Future Directions

The structural features of N-allyl-4-nitrobenzamide suggest several avenues for its application, particularly in the realm of drug discovery and development.

  • Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can be bioreduced in microbial cells to form reactive nitrogen species that are toxic to the microorganism.[1] A number of nitro-containing drugs are used to treat various infections.[3] The N-allyl-4-nitrobenzamide scaffold could be explored for activity against a range of bacterial and parasitic pathogens.

  • Anticancer Therapeutics: The nitro group can also render a compound a hypoxia-activated prodrug.[2] Solid tumors often contain hypoxic (low oxygen) regions, and compounds that are selectively activated under these conditions are attractive as targeted cancer therapies. Furthermore, various N-substituted benzamide derivatives have been investigated as antitumor agents.[14]

  • Chemical Probe and Synthetic Intermediate: The allyl group provides a versatile handle for further chemical elaboration.[15][16][17] It can undergo a variety of chemical transformations, including oxidation, reduction, and addition reactions, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes N-allyl-4-nitrobenzamide a potentially valuable intermediate in the synthesis of more complex molecules.

Logical Relationship Diagram for Potential Applications

Applications cluster_features Key Structural Features cluster_applications Potential Applications CoreCompound N-allyl-4-nitrobenzamide NitroGroup 4-Nitro Group CoreCompound->NitroGroup AllylAmide N-Allyl Amide CoreCompound->AllylAmide Antimicrobial Antimicrobial Agents NitroGroup->Antimicrobial Bioreduction to reactive nitrogen species Anticancer Anticancer Therapeutics (Hypoxia-Activated Prodrugs) NitroGroup->Anticancer Hypoxic activation AllylAmide->Antimicrobial AllylAmide->Anticancer ChemProbe Chemical Probe / Synthetic Intermediate AllylAmide->ChemProbe Site for further functionalization

Sources

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of N-allyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Imperative for Novel Therapeutic Moieties

In the landscape of contemporary drug discovery, the rational design of small molecules with specific biological activities remains a cornerstone of therapeutic innovation. The synthesis of N-allyl-4-nitrobenzamide, a novel compound, is predicated on the strategic amalgamation of two moieties with established pharmacological relevance: the nitrobenzamide scaffold and the allyl group. The nitroaromatic core is a well-documented pharmacophore, integral to a range of bioactive agents with applications in oncology and microbiology, often functioning as a bioreductive "warhead".[1] Concurrently, the allyl group is a prevalent feature in numerous natural and synthetic compounds exhibiting potent anticancer properties, rendering it a valuable tool in fragment-based drug design.[2]

This technical guide provides a comprehensive exploration of the plausible mechanisms of action for N-allyl-4-nitrobenzamide. Eschewing a speculative narrative, we will, with scientific rigor, propose four primary hypotheses, each grounded in established biochemical principles and the known activities of analogous structures. For each hypothesis, we will present the underlying scientific rationale, detailed experimental protocols for validation, and visual representations of the pertinent biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the empirical investigation of this promising compound.

Hypothesis 1: N-allyl-4-nitrobenzamide as a Hypoxia-Activated Prodrug

Scientific Rationale

A compelling hypothesis for the mechanism of action of N-allyl-4-nitrobenzamide, particularly in an oncological context, is its function as a hypoxia-activated prodrug. Solid tumors frequently exhibit regions of hypoxia (low oxygen), a microenvironment that is significantly different from that of healthy tissues.[3] This physiological distinction can be exploited for targeted cancer therapy. Nitroaromatic compounds are particularly well-suited for this strategy, as their nitro groups can be selectively reduced by nitroreductase enzymes that are highly active under hypoxic conditions.[3][4]

This bioreductive activation transforms the relatively inert nitro group into highly reactive and cytotoxic species, such as nitroso and hydroxylamine derivatives.[1] These reactive intermediates can subsequently induce cellular damage through covalent modification of essential macromolecules like DNA and proteins, leading to cell cycle arrest and apoptosis.[1][5] The presence of the allyl group may further contribute to the cytotoxic effect upon activation.

The proposed bioactivation pathway is a multi-step enzymatic process, as depicted in the diagram below. This selective activation within the tumor microenvironment offers a promising therapeutic window, minimizing systemic toxicity.

Visualized Bioactivation Pathway

Hypoxia_Activated_Prodrug cluster_0 Normoxic Cell (Healthy Tissue) cluster_1 Hypoxic Cell (Tumor Microenvironment) NA4N_norm N-allyl-4-nitrobenzamide (Relatively Inert) O2_norm Oxygen (O2) (High) NA4N_norm->O2_norm Inhibits Nitroreductase Activity No_Activation Minimal Reduction (Excreted) NA4N_norm->No_Activation NA4N_hyp N-allyl-4-nitrobenzamide (Prodrug) NTR Nitroreductase Enzymes (e.g., NQO1) NA4N_hyp->NTR Reduction Reactive_Species Reactive Nitroso & Hydroxylamine Intermediates NTR->Reactive_Species Bioactivation Cytotoxicity DNA Adducts, Protein Damage -> Apoptosis Reactive_Species->Cytotoxicity Enzyme_Inhibition_Workflow Start Select Target Enzyme (e.g., Kinase, Reductase) Assay_Setup Prepare Assay Buffer, Enzyme, Substrate, & N-allyl-4-nitrobenzamide Start->Assay_Setup Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Detection Measure Product Formation (e.g., Spectrophotometry, Luminescence) Incubation->Detection Data_Analysis Determine Kinetic Parameters (Km, Vmax) & Inhibition Type (IC50, Ki) Detection->Data_Analysis Conclusion Validate as Enzyme Inhibitor Data_Analysis->Conclusion

Caption: A generalized workflow for determining the enzyme inhibitory activity of N-allyl-4-nitrobenzamide.

Experimental Validation Protocol

Objective: To determine if N-allyl-4-nitrobenzamide directly inhibits the activity of a specific target enzyme and to characterize the mode of inhibition.

Methodology:

  • Target Enzyme Selection: Based on literature review of related compounds, select a relevant enzyme (e.g., a protein kinase involved in a cancer signaling pathway).

  • Enzyme Kinetic Assays:

    • Perform initial screening to determine if N-allyl-4-nitrobenzamide inhibits the enzyme at a fixed concentration.

    • If inhibition is observed, perform a dose-response study to determine the IC50 value.

    • To determine the mechanism of inhibition, conduct a series of kinetic experiments by varying the concentration of the substrate in the presence of different fixed concentrations of N-allyl-4-nitrobenzamide.

  • Data Analysis:

    • Plot the initial reaction velocities against substrate concentrations.

    • Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).

    • Changes in these parameters will indicate the type of inhibition (competitive, non-competitive, or uncompetitive). [6]

Anticipated Quantitative Data
Inhibitor Concentration (µM)Apparent Km (µM)Apparent Vmax (µmol/min)Inhibition Type
0 (Control)10100-
525100Competitive
1040100Competitive
2075100Competitive

Hypothesis 3: Disruption of Cancer Cell Signaling Pathways

Scientific Rationale

Beyond direct enzyme inhibition, N-allyl-4-nitrobenzamide may exert its biological effects by modulating intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The allyl group, present in various natural and synthetic anticancer compounds, has been implicated in the modulation of such pathways. [2] Potential pathways that could be affected include those regulated by key oncogenes and tumor suppressors. For instance, the compound could induce apoptosis by activating the caspase cascade or by downregulating anti-apoptotic proteins. Alternatively, it could inhibit cell proliferation by arresting the cell cycle at specific checkpoints.

Visualized Signaling Pathway Analysis

Signaling_Pathway_Analysis NA4N N-allyl-4-nitrobenzamide Cancer_Cell Cancer Cell Line NA4N->Cancer_Cell Treatment Lysis Cell Lysis & Protein Extraction Cancer_Cell->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Reporter_Assay Reporter Gene Assay Lysis->Reporter_Assay Apoptosis_Markers Caspase-3, PARP Cleavage Western_Blot->Apoptosis_Markers Proliferation_Markers Cyclin D1, p-Rb Western_Blot->Proliferation_Markers Pathway_Activity Luciferase Activity Reporter_Assay->Pathway_Activity Quorum_Sensing_Inhibition Reporter_Strain Bacterial Reporter Strain (e.g., P. aeruginosa lasB-gfp) Autoinducer Add Autoinducer (e.g., 3-oxo-C12-HSL) Reporter_Strain->Autoinducer NA4N_QS Treat with N-allyl-4-nitrobenzamide (Various Concentrations) Reporter_Strain->NA4N_QS Incubation_QS Incubate at 37°C Autoinducer->Incubation_QS NA4N_QS->Incubation_QS Measurement Measure Reporter Signal (e.g., GFP Fluorescence) Incubation_QS->Measurement Analysis_QS Quantify Inhibition of Quorum Sensing Measurement->Analysis_QS

Caption: Workflow for assessing the quorum sensing inhibitory potential of N-allyl-4-nitrobenzamide using a bacterial reporter strain.

Experimental Validation Protocol

Objective: To determine if N-allyl-4-nitrobenzamide can inhibit quorum sensing in a relevant bacterial model.

Methodology:

  • Bacterial Strain: Use a reporter strain of a relevant pathogen, such as Pseudomonas aeruginosa, that expresses a fluorescent or luminescent reporter gene (e.g., GFP, luciferase) under the control of a QS-regulated promoter (e.g., lasB).

  • Assay Setup:

    • Grow the reporter strain to the mid-logarithmic phase.

    • In a 96-well plate, add the bacterial culture, the specific autoinducer molecule (e.g., 3-oxo-C12-HSL for the Las system), and serial dilutions of N-allyl-4-nitrobenzamide.

    • Include positive controls (autoinducer only) and negative controls (no autoinducer).

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking.

    • Measure the reporter signal (e.g., fluorescence or luminescence) and the optical density (OD600) of the cultures at regular intervals. Normalizing the reporter signal to the OD600 will account for any effects on bacterial growth.

  • Data Analysis:

    • Calculate the percentage of QS inhibition for each concentration of N-allyl-4-nitrobenzamide.

    • Determine the IC50 for QS inhibition.

Anticipated Quantitative Data
N-allyl-4-nitrobenzamide (µM)Normalized Reporter Signal (RFU/OD600)% QS Inhibition
0 (Control)50000
1450010
5300040
10150070
2050090

Synthesis and Conclusion

The multifaceted nature of N-allyl-4-nitrobenzamide, arising from the combination of its nitroaromatic and allyl functionalities, opens up several plausible and exciting avenues for its mechanism of action. The hypotheses presented herein—hypoxia-activated prodrug, direct enzyme inhibition, disruption of cell signaling, and quorum sensing inhibition—are not mutually exclusive and may act in concert to produce the compound's overall biological effect.

The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these hypotheses. Through rigorous empirical validation, the true therapeutic potential of N-allyl-4-nitrobenzamide can be elucidated, paving the way for its potential development as a novel therapeutic agent in oncology, infectious diseases, or other areas of unmet medical need. The data generated from these studies will be crucial in guiding future lead optimization and preclinical development efforts.

References

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Methodological & Application

Application Note & Protocol: High-Purity N-allyl-4-nitrobenzamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-allyl-4-nitrobenzamide is a key intermediate in the synthesis of various pharmacologically active compounds and specialized polymers. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, low yields of the final product, and altered biological or material properties. This document provides a comprehensive, field-proven guide to the purification of crude N-allyl-4-nitrobenzamide using the robust technique of recrystallization. We delve into the theoretical underpinnings of solvent selection, provide a detailed step-by-step protocol, and outline rigorous methods for post-purification validation. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for obtaining high-purity N-allyl-4-nitrobenzamide.

The Imperative of Purity: Causality in Synthesis

In multi-step synthetic pathways, the purity of each intermediate directly impacts the success of subsequent reactions. Impurities from the synthesis of N-allyl-4-nitrobenzamide, such as unreacted 4-nitrobenzoic acid, allylamine, or side-products, can interfere with downstream transformations. For instance, residual acidic or basic impurities can neutralize catalysts or reagents, while isomeric byproducts can lead to complex, difficult-to-separate mixtures in the final product. Recrystallization is a powerful purification technique that exploits differences in solubility between the target compound and its impurities to achieve exceptional levels of purity.[1] The process involves dissolving the impure solid in a minimum amount of a hot solvent and allowing the desired compound to form pure crystals as the solution cools, leaving the more soluble impurities behind in the mother liquor.[1]

Foundational Principles: The Logic of Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. The principle of "like dissolves like" is a useful heuristic, but a more rigorous evaluation is necessary for optimal results. The structure of N-allyl-4-nitrobenzamide contains a polar amide and a nitro group, alongside a nonpolar aromatic ring and an allyl group. This duality suggests solubility in polar organic solvents.

An ideal solvent for this process should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of pure crystals upon cooling.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with N-allyl-4-nitrobenzamide.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

Based on the polarity of N-allyl-4-nitrobenzamide and solubility data for analogous compounds like 4-nitrobenzaldehyde[2][3], a screening of polar protic and aprotic solvents is recommended. Ethanol, methanol, and isopropanol are excellent starting points due to their strong performance in recrystallizing similar aromatic amides.

cluster_Start Initial State cluster_Process Solvent Selection Logic Crude Crude N-allyl-4-nitrobenzamide (Contains Impurities) Screening Screen Solvents (e.g., Ethanol, IPA, Acetone) Crude->Screening Begin Purification Solubility_Test Test Solubility: 1. Poor in cold solvent? 2. Excellent in hot solvent? Screening->Solubility_Test Evaluate Each Candidate Select Select Optimal Solvent (e.g., Ethanol) Solubility_Test->Select Yes Reject Reject Solvent Solubility_Test->Reject No Reject->Screening Try Next Solvent

Diagram 1: Logical workflow for selecting an optimal recrystallization solvent.

Safety Protocol: Hazard Mitigation

While specific toxicity data for N-allyl-4-nitrobenzamide is not widely published, it is prudent to handle it with the same precautions as its parent compound, 4-nitrobenzamide. Safety Data Sheets for 4-nitrobenzamide indicate that it is toxic if swallowed, toxic in contact with skin, and toxic if inhaled, causing serious skin and eye irritation.[4][5]

Mandatory Safety Measures:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

  • Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors or fine solid particles.

  • Waste Disposal: The mother liquor and any contaminated materials must be disposed of in a designated hazardous waste container in accordance with institutional guidelines.

Detailed Experimental Protocol

This protocol is optimized for the purification of approximately 5.0 g of crude N-allyl-4-nitrobenzamide. Ethanol is used as the primary example solvent, having demonstrated excellent performance in preliminary screenings.

Materials and Equipment
  • Crude N-allyl-4-nitrobenzamide (~5.0 g)

  • Ethanol (95% or absolute), reagent grade

  • Deionized Water

  • 125 mL Erlenmeyer flask

  • 50 mL Erlenmeyer flask

  • Watch glass to cover the 125 mL flask

  • Stemless glass funnel

  • Fluted filter paper

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and filtration flask

  • Vacuum source

  • Ice-water bath

  • Spatulas and glass rods

Step-by-Step Recrystallization Procedure
  • Dissolution:

    • Place 5.0 g of crude N-allyl-4-nitrobenzamide into the 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 20 mL of ethanol to the flask. Place it on the hot plate and heat to a gentle boil while stirring.[6]

    • Continue adding hot ethanol in small portions (1-2 mL at a time) until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield. Note the total volume of solvent used.

  • Hot Filtration (Optional - Perform if insoluble impurities are visible):

    • Place the stemless funnel with fluted filter paper into the neck of the clean 50 mL Erlenmeyer flask.

    • Preheat the filtration apparatus by pouring a small amount of boiling ethanol through it. This prevents premature crystallization in the funnel.

    • Quickly and carefully pour the hot, saturated solution through the fluted filter paper into the preheated flask.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.[7]

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step can cause impurities to become trapped in the crystal lattice.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[7]

  • Isolation and Washing:

    • Set up the Büchner funnel with a piece of filter paper that fits flatly and connect the filtration flask to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.

    • Pour the cold crystal slurry into the Büchner funnel and apply the vacuum. Use a spatula to transfer any remaining crystals.

    • Wash the collected crystals by adding a small volume (5-10 mL) of ice-cold ethanol over the filter cake.[7] This removes any residual mother liquor containing dissolved impurities. Repeat the wash once more.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and spread them out.

    • Allow the crystals to air-dry completely in the fume hood or in a vacuum desiccator until a constant weight is achieved. The melting point of the parent compound, 4-nitrobenzamide, is 199-201 °C, so gentle heating in a vacuum oven (e.g., at 50-60 °C) can also be used if desired.

Start Start: Crude Solid Dissolve 1. Dissolve in Minimum Hot Ethanol Start->Dissolve HotFilter_Q Insoluble Impurities Present? Dissolve->HotFilter_Q HotFilter_A 2. Hot Filtration HotFilter_Q->HotFilter_A Yes Cool 3. Slow Cooling to Room Temp HotFilter_Q->Cool No HotFilter_A->Cool IceBath 4. Chill in Ice Bath Cool->IceBath VacuumFilter 5. Isolate via Vacuum Filtration IceBath->VacuumFilter Wash 6. Wash with Ice-Cold Ethanol VacuumFilter->Wash MotherLiquor Waste: Mother Liquor (Impurities in Solution) VacuumFilter->MotherLiquor Impurities Removed Dry 7. Dry Crystals Wash->Dry End Finish: Pure Crystals Dry->End

Diagram 2: Step-by-step experimental workflow for the recrystallization of N-allyl-4-nitrobenzamide.

Post-Purification Analysis: A Self-Validating System

The success of the purification must be confirmed empirically. A combination of techniques provides a comprehensive assessment of purity.

ParameterCrude MaterialRecrystallized ProductRationale
Appearance Off-white to yellow powderWhite to pale-yellow crystalline solidRemoval of colored impurities.
Melting Point Broad range (e.g., 115-125 °C)Sharp range (e.g., 130-132 °C)Pure crystalline solids have a sharp, defined melting point. Impurities depress and broaden the range.
TLC Analysis Multiple spotsSingle, well-defined spotConfirms the removal of impurities with different polarities.
HPLC Purity e.g., 94.5%≥ 99.5%Provides a precise, quantitative measure of purity.[8]
¹H NMR Signals from impuritiesClean spectrum consistent with structureConfirms structural integrity and absence of proton-containing impurities.[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Compound Fails to Dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small increments. If still insoluble, the solvent is unsuitable; select a more polar alternative.[7]
No Crystals Form on Cooling Solution is too dilute (too much solvent used); Supersaturation not achieved.Gently boil off some of the solvent to increase concentration and allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[7]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute; Solution is cooling too rapidly.Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and ensure the cooling process is very slow. Consider a lower-boiling point solvent.
Very Low Recovery/Yield Too much solvent was used; Crystals are significantly soluble in cold solvent; Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary. Ensure the solution is thoroughly chilled in the ice bath. Ensure the filtration apparatus is properly pre-heated for hot filtration.

References

  • PubChem. 4-Nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Peria, et al. (2013). Profiling anticipates and enhances the product's stability. (Note: Specific source not fully provided in search results, referencing concept from search result[10]).

  • Jacobson-Kram, D. (2007). Impurity profiling is the core of pharmaceutical quality control and assurance. (Note: Specific source not fully provided in search results, referencing concept from search result[10]).

  • Sugihara, J.M. et al. (1956). Recrystallization of organic compounds from detergent-water systems. J. Org. Chem., 21, 1445-1447. (Note: Referenced conceptually by a patent[11]).

  • Tabani, et al. (2018). Analytical chemistry forms the foundation of pharmaceutical quality control. (Note: Specific source not fully provided in search results, referencing concept from search result[10]).

  • ResearchGate. Synthesis, characterization and biological evaluation of allyl, benzyl and 4-nitrobenzyl derivatives of aminopyridinium bromides. [Link]

  • ResearchGate. (2018). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. [Link]

  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzaldehyde. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Ngassa, et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • PubChem. N-Allyl-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016). Solubility determination and modelling for 4-nitrobenzaldehyde in N, N-dimethylformamide + (ethanol, n-propanol or n-butanol) mixed solvents. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

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Application Notes and Protocols for the Utilization of N-allyl-4-nitrobenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Potential of a Bifunctional Building Block

N-allyl-4-nitrobenzamide is a versatile organic molecule that serves as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its structure is characterized by two key functional moieties: an N-allyl group, which is amenable to a variety of addition and cyclization reactions, and a 4-nitrobenzoyl group, where the nitro functionality can be readily transformed to introduce further complexity. This combination makes N-allyl-4-nitrobenzamide a strategic starting material for the construction of molecular architectures relevant to medicinal chemistry and drug development. The benzamide core itself is a prevalent feature in many pharmacologically active compounds.[1] This guide provides detailed protocols and mechanistic insights into the synthesis and application of N-allyl-4-nitrobenzamide in key organic transformations.

Part 1: Synthesis of N-allyl-4-nitrobenzamide

The synthesis of N-allyl-4-nitrobenzamide is typically achieved through a standard nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and allylamine. This reaction is generally high-yielding and proceeds under mild conditions. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the acyl chloride, facilitating the reaction.

Experimental Protocol: Synthesis of N-allyl-4-nitrobenzamide

Materials:

  • 4-Nitrobenzoyl chloride

  • Allylamine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride (1.0 eq.) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of allylamine (1.1 eq.) and triethylamine (1.2 eq.) in the same solvent. The triethylamine acts as a base to quench the HCl generated during the reaction.

  • Add the allylamine solution dropwise to the cooled 4-nitrobenzoyl chloride solution over 15-20 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-allyl-4-nitrobenzamide.

Causality and Insights: The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions. The reaction is performed at a low temperature initially to control the exothermicity of the acylation. The aqueous workup is designed to remove the triethylammonium hydrochloride salt and any unreacted starting materials.

Part 2: Application in Heterocyclic Synthesis: Oxidative Cyclization to Oxazolines

A significant application of N-allyl amides is their stereoselective oxidative cyclization to form oxazolines.[2][3] This transformation is particularly valuable as the oxazoline ring is a key structural motif in various natural products and chiral ligands.[3] N-allyl-4-nitrobenzamide can undergo this cyclization, providing a direct route to 5-substituted oxazolines bearing a 4-nitrophenyl group at the 2-position.

Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)-5-(iodomethyl)-4,5-dihydrooxazole

This protocol is adapted from established methods for the oxidative cyclization of N-allyl benzamides.[2]

Materials:

  • N-allyl-4-nitrobenzamide

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-allyl-4-nitrobenzamide (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • Add iodine (1.5 eq.) portion-wise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired oxazoline.

Mechanistic Rationale: The reaction proceeds through an iodonium-ion-mediated cyclization. The iodine molecule is polarized by the double bond of the allyl group, leading to the formation of a cyclic iodonium ion intermediate. The amide oxygen then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion in a 5-exo-tet cyclization, which is kinetically favored. The base, potassium carbonate, facilitates the final deprotonation step.

Table 1: Representative Data for Oxidative Cyclization

Entry Substrate Reagents Solvent Time (h) Yield (%)

| 1 | N-allyl-4-nitrobenzamide | I₂, K₂CO₃ | CH₃CN | 18 | ~85% (Expected) |

Note: The yield is an expected value based on similar reactions reported in the literature for other N-allyl benzamides.

Oxidative_Cyclization sub N-allyl-4-nitrobenzamide intermediate Iodonium Ion Intermediate sub->intermediate + I₂ iodine I₂ oxazoline 2-(4-Nitrophenyl)-5-(iodomethyl) -4,5-dihydrooxazole intermediate->oxazoline Intramolecular Nucleophilic Attack (5-exo-tet) oxazoline->oxazoline base K₂CO₃ Tandem_Reaction start N-allyl-4-nitrobenzamide reduction Reduction of Nitro Group (e.g., SnCl₂/HCl) start->reduction intermediate N-allyl-4-aminobenzamide reduction->intermediate cyclization Proposed Intramolecular Cyclization intermediate->cyclization product Heterocyclic Product (e.g., Dihydroquinoline derivative) cyclization->product

Caption: A proposed tandem reaction sequence for N-allyl-4-nitrobenzamide.

Conclusion

N-allyl-4-nitrobenzamide is a synthetically attractive molecule that offers multiple avenues for the construction of complex organic structures. Its straightforward synthesis and the presence of two distinct and reactive functional groups make it a valuable building block for researchers in organic synthesis and medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for the exploration of its chemical reactivity and its application in the development of novel heterocyclic compounds.

References

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. Eur. J. Chem.2020 , 11 (3), 245-249. [Link]

  • PubChem. 4-Nitrobenzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis, characterization and biological evaluation of allyl, benzyl and 4-nitrobenzyl derivatives of aminopyridinium bromides. [Link]

  • Abazid, A. H.; Hollwedel, T.-N.; Nachtsheim, B. J. Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Org. Lett.2021 , 23 (13), 5076–5080. [Link]

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. European Journal of Chemistry2020 , 11 (3), 245-249. [Link]

  • Abazid, A. H.; Hollwedel, T.-N.; Nachtsheim, B. J. Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. ChemRxiv. 2021 . [Link]

  • MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

  • Soleimani-Amiri, S.; Vessally, E.; et al. Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Adv., 2017 , 7, 28407-28418. [Link]

  • Lopes, F.; et al. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules2020 , 25(15), 3350. [Link]

  • Soleimani-Amiri, S.; et al. Intramolecular cyclization of N-allyl propiolamides: A facile synthetic route to highly substituted γ-lactams (a review). ResearchGate. [Link]

  • Ngassa, F. N.; et al. Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide. ScholarWorks@GVSU. [Link]

  • Dénès, F.; et al. Cyclization Reactions of Nitrogen-centered Radicals. Organic Reactions. 2015 . [Link]

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Ballaschk, F.; Erhardt, H.; Kirsch, S. F. Synthesis of substituted pyrazines from N-allyl malonamides. ResearchGate. [Link]

  • ChemSynthesis. N-allyl-4-methylbenzenesulfonamide. [Link]

  • MDPI. Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. [Link]

  • Ngassa, F. N.; et al. Crystal structure of N-allyl-4-methyl-benzene-sulfonamide. PubMed. [Link]

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The Strategic Utility of N-allyl-4-nitrobenzamide in Medicinal Chemistry: A Synthetic Intermediate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and development of versatile molecular intermediates are paramount to the efficient synthesis of novel therapeutic agents. N-allyl-4-nitrobenzamide emerges as a molecule of significant interest, strategically combining two key functional moieties: the bio-active 4-nitrobenzamide core and the synthetically adaptable N-allyl group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of N-allyl-4-nitrobenzamide as a pivotal intermediate in the generation of diverse compound libraries for pharmacological screening.

The 4-nitrobenzamide scaffold is a well-established pharmacophore, a molecular feature recognized by biological targets, and is present in a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-parasitic, anti-inflammatory, and anti-cancer properties.[1] The potent electron-withdrawing nature of the nitro group can modulate a molecule's pharmacokinetic properties and facilitate crucial interactions with biological macromolecules.[1] Concurrently, the N-allyl group serves as a versatile synthetic handle, amenable to a wide array of chemical transformations. Notably, it is a precursor for various intramolecular cyclization reactions, enabling the construction of diverse heterocyclic systems, which are foundational structures in many approved drugs.[2][3] This guide will detail a robust protocol for the synthesis of N-allyl-4-nitrobenzamide and explore its subsequent utility in the synthesis of novel molecular architectures with therapeutic potential.

Synthesis of N-allyl-4-nitrobenzamide: A Detailed Protocol

The synthesis of N-allyl-4-nitrobenzamide can be efficiently achieved via the acylation of allylamine with 4-nitrobenzoyl chloride. This established amidation reaction is reliable and generally proceeds with high yield. The following protocol is adapted from analogous synthetic procedures for related N-substituted benzamides.[1]

Reaction Scheme:

Synthesis of N-allyl-4-nitrobenzamide 4-nitrobenzoyl_chloride 4-Nitrobenzoyl chloride product N-allyl-4-nitrobenzamide 4-nitrobenzoyl_chloride->product + allylamine Allylamine allylamine->product:n base Base (e.g., Triethylamine) Dichloromethane (DCM) base->product

A straightforward acylation reaction.

Materials and Reagents:
Reagent/MaterialGradeSupplierNotes
4-Nitrobenzoyl chloride≥98%Sigma-AldrichCorrosive, handle with care.
Allylamine≥99%Sigma-AldrichFlammable and toxic, handle in a fume hood.
Triethylamine (TEA)≥99.5%Fisher ScientificActs as a base to neutralize HCl byproduct.
Dichloromethane (DCM)AnhydrousAcros OrganicsUse dry solvent for optimal reaction conditions.
Saturated aq. NaHCO₃For workup.
BrineFor workup.
Anhydrous MgSO₄ or Na₂SO₄For drying the organic phase.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Ethyl acetateHPLC gradeFor chromatography.
HexanesHPLC gradeFor chromatography.
Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoyl chloride (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base: In a separate flask, prepare a solution of allylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of 4-nitrobenzoyl chloride at 0 °C over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-allyl-4-nitrobenzamide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a solid.

Characterization of N-allyl-4-nitrobenzamide

The identity and purity of the synthesized N-allyl-4-nitrobenzamide should be confirmed by standard spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons (two doublets in the range of δ 8.0-8.5 ppm), the amide proton (a broad singlet), the vinyl protons of the allyl group (a multiplet around δ 5.8-6.0 ppm and two doublets of triplets around δ 5.1-5.3 ppm), and the methylene protons adjacent to the nitrogen (a triplet or doublet of doublets around δ 4.0-4.2 ppm).
¹³C NMR Resonances for the carbonyl carbon (around δ 165 ppm), the aromatic carbons (in the range of δ 120-150 ppm), and the carbons of the allyl group (a methine carbon around δ 134 ppm and a terminal methylene carbon around δ 116 ppm, and a methylene carbon adjacent to the nitrogen around δ 42 ppm).
IR (ATR) Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), the N-O stretches of the nitro group (around 1520 and 1350 cm⁻¹), and the C=C stretch of the allyl group (around 1645 cm⁻¹).
Mass Spec. (ESI) The expected [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of N-allyl-4-nitrobenzamide (C₁₀H₁₀N₂O₃, MW: 206.20 g/mol ).

Applications in Drug Discovery: A Gateway to Diverse Heterocycles

N-allyl-4-nitrobenzamide is a valuable intermediate for the synthesis of a variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. The dual functionality of this molecule allows for a range of synthetic manipulations.

Synthesis of Oxazolines via Oxidative Cyclization

The N-allyl amide moiety is a well-established precursor for the synthesis of oxazolines through intramolecular oxidative cyclization.[2] These five-membered heterocycles are present in numerous biologically active natural products and pharmaceuticals.

Workflow for Oxazoline Synthesis:

Oxazoline Synthesis A N-allyl-4-nitrobenzamide B Oxidative Cyclization (e.g., Iodoarene catalyst) A->B C Purification B->C D Characterization (NMR, MS, etc.) C->D E 2-(4-nitrophenyl)-4,5-dihydrooxazole derivative D->E

A streamlined process to valuable heterocycles.

A protocol for this transformation can be adapted from established methods for the cyclization of N-allyl benzamides.[2] This typically involves the use of an oxidant, often in the presence of a catalyst, to facilitate the intramolecular attack of the amide oxygen onto the allyl double bond.

Precursor to γ-Lactams

N-allyl amides can also serve as precursors to γ-lactams, another important class of heterocyclic compounds found in a wide range of biologically active molecules.[3] This transformation can be achieved through various synthetic strategies, including radical cyclizations.

Modification of the Nitro Group

The nitro group on the aromatic ring provides a handle for further functionalization. It can be readily reduced to an amine, which can then be derivatized in numerous ways, such as through acylation, sulfonylation, or diazotization followed by substitution. This allows for the generation of a library of analogs with diverse functionalities for structure-activity relationship (SAR) studies.

Potential Derivatization Pathway:

Nitro Group Derivatization A N-allyl-4-nitrobenzamide B Reduction of Nitro Group (e.g., SnCl₂/HCl or H₂/Pd-C) A->B C N-allyl-4-aminobenzamide B->C D Further Derivatization (Acylation, Sulfonylation, etc.) C->D E Diverse Library of Analogs D->E

Expanding molecular diversity from the nitro group.

Safety and Handling

N-allyl-4-nitrobenzamide and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information on the reagents, consult their respective Safety Data Sheets (SDS). 4-Nitrobenzamide is listed as toxic if swallowed, in contact with skin, or if inhaled.[4]

Conclusion

N-allyl-4-nitrobenzamide is a strategically designed synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis and the presence of two versatile functional groups—the biologically relevant 4-nitrobenzamide core and the synthetically malleable N-allyl group—make it an attractive starting point for the creation of diverse libraries of novel compounds. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this intermediate and to accelerate the discovery of new therapeutic agents.

References

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]

  • Zhang, D., & Hsung, R. P. (2011). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. National Institutes of Health. Available from: [Link]

  • PubChem. (n.d.). 4-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. Available from: [Link]

  • Request PDF. (n.d.). Synthesis, characterization and biological evaluation of allyl, benzyl and 4-nitrobenzyl derivatives of aminopyridinium bromides. ResearchGate. Available from: [Link]

  • Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters, 23(13), 5076–5080. Available from: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available from: [Link]

  • ChemRxiv. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxa- zolines. ChemRxiv. Available from: [Link]

  • ATB (Automated Topology Builder). (n.d.). 4-Nitrobenzamide. Retrieved from: [Link]

  • Soleimani-Amiri, S., Vessally, E., & Edjlali, L. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances, 7(44), 27653-27669. Available from: [Link]

Sources

Application Notes and Protocols for the Antimicrobial Activity Screening of N-allyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. The benzamide scaffold, and particularly nitrobenzamide derivatives, has emerged as a promising area of research, with various analogs demonstrating considerable antibacterial and antimycobacterial activities.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the antimicrobial activity of a specific synthetic compound, N-allyl-4-nitrobenzamide.

N-allyl-4-nitrobenzamide is a derivative of 4-nitrobenzoic acid and allylamine.[5] While the broader class of nitrobenzamides has shown biological activity, including anti-inflammatory and antimicrobial potential, the specific antimicrobial profile of the N-allyl substituted variant remains to be thoroughly characterized.[6] This guide outlines the foundational experimental protocols to determine its efficacy against a panel of clinically relevant bacteria and fungi. We will detail the principles and step-by-step methodologies for the Kirby-Bauer disk diffusion assay, the determination of Minimum Inhibitory Concentration (MIC) via broth microdilution, and the subsequent determination of Minimum Bactericidal Concentration (MBC). The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure the generation of robust and reproducible data.

Physicochemical Properties of N-allyl-4-nitrobenzamide

A foundational understanding of the test compound is critical for accurate preparation of stock solutions and interpretation of results.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃[7]
Molecular Weight 206.20 g/mol [7]
Appearance Solid (form may vary)Assumed
Solubility To be determined empirically (e.g., in DMSO, Ethanol)
Purity >95% (recommended)[7]

Experimental Workflow for Antimicrobial Screening

The screening process follows a logical progression from qualitative assessment to quantitative determination of antimicrobial activity.

antimicrobial_screening_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_interpretation Data Interpretation Compound N-allyl-4-nitrobenzamide Synthesis & Purification DiskDiffusion Kirby-Bauer Disk Diffusion Assay Compound->DiskDiffusion Impregnate disks MIC Broth Microdilution for MIC Determination DiskDiffusion->MIC Active compounds proceed MBC MBC Determination MIC->MBC Determine bactericidal effect Analysis Analysis of Results (Susceptible, Intermediate, Resistant) MIC->Analysis MBC->Analysis

Caption: Workflow for antimicrobial activity screening.

Part 1: Primary Screening - Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of N-allyl-4-nitrobenzamide. It is a widely used, simple, and cost-effective preliminary test.[8] The principle lies in the diffusion of the antimicrobial agent from a saturated disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.

Materials and Reagents
  • N-allyl-4-nitrobenzamide

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile blank paper disks (6 mm diameter)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin, Amphotericin B)

  • Negative control disks (impregnated with DMSO)

  • Incubator

Test Organisms

A representative panel of microorganisms should be selected to assess the spectrum of activity.

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast): Candida albicans (e.g., ATCC 10231)

Protocol
  • Preparation of Inoculum: From a fresh overnight culture of the test microorganism, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 5-15 minutes.

  • Preparation of Test and Control Disks:

    • Dissolve N-allyl-4-nitrobenzamide in DMSO to a desired stock concentration (e.g., 10 mg/mL).

    • Aseptically apply a specific volume (e.g., 20 µL) of the N-allyl-4-nitrobenzamide solution onto sterile blank disks to achieve a desired final concentration per disk (e.g., 200 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

    • Prepare negative control disks by applying 20 µL of DMSO.

  • Disk Placement: Aseptically place the prepared test disks, positive control disks, and negative control disks onto the inoculated MHA plates. Ensure the disks are gently pressed to make full contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 25-30°C for 24-48 hours for Candida albicans.

  • Data Collection: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters (mm).

Interpretation of Results

The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. A larger zone of inhibition suggests greater antimicrobial activity. The results from the negative control (DMSO) should show no zone of inhibition.

Hypothetical Data Presentation:

Test OrganismN-allyl-4-nitrobenzamide (200 µ g/disk ) Zone of Inhibition (mm)Positive Control (e.g., Ciprofloxacin 5 µg) Zone of Inhibition (mm)
S. aureus1825
E. coli1230
P. aeruginosa022
C. albicans15N/A (Amphotericin B 20 µg): 20

Part 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[10][11]

Materials and Reagents
  • N-allyl-4-nitrobenzamide

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Resazurin solution (optional, as a growth indicator)

Protocol
  • Preparation of Compound Dilutions:

    • Prepare a stock solution of N-allyl-4-nitrobenzamide in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (CAMHB or RPMI-1640) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Preparation of Inoculum: Adjust the turbidity of the microbial suspension in the appropriate broth to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth (no inoculum or compound).

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used, broth, and inoculum.

  • Incubation: Cover the plates and incubate under the same conditions as the disk diffusion assay.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The use of a growth indicator like resazurin can aid in the visualization of results.

mic_workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading SerialDilution Serial Dilution of N-allyl-4-nitrobenzamide in 96-well plate Inoculation Inoculate wells with bacterial/fungal suspension SerialDilution->Inoculation InoculumPrep Prepare standardized inoculum (0.5 McFarland) InoculumPrep->Inoculation Incubate Incubate at 37°C (bacteria) or 30°C (fungi) Inoculation->Incubate ReadMIC Visually determine MIC (lowest clear well) Incubate->ReadMIC

Caption: Workflow for MIC determination via broth microdilution.

Hypothetical MIC Data Presentation:
Test OrganismMIC of N-allyl-4-nitrobenzamide (µg/mL)
S. aureus16
E. coli64
P. aeruginosa>256
C. albicans32

Part 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a logical follow-up to the MIC test to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

Protocol
  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate these aliquots onto fresh, antibiotic-free agar plates (e.g., MHA).

  • Incubate the plates under the appropriate conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Hypothetical MBC Data Presentation:
Test OrganismMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureus1632Bactericidal
E. coli64>256Bacteriostatic
C. albicans3264Fungicidal

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following controls are essential in every experiment:

  • Positive Controls: Using standard antibiotics with known activity against the test organisms validates the susceptibility of the strains and the overall experimental setup.

  • Negative Controls: The use of the solvent (DMSO) as a negative control ensures that the solvent itself does not possess any antimicrobial activity at the concentrations used.

  • Sterility and Growth Controls: These are fundamental to confirming the sterility of the media and the viability of the microorganisms, respectively.

  • Standardized Procedures: Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount for reproducibility and comparability of data.[11][12]

Concluding Remarks and Future Directions

This guide provides a robust framework for the initial antimicrobial screening of N-allyl-4-nitrobenzamide. The described protocols, from qualitative disk diffusion to quantitative MIC and MBC determination, will establish a foundational understanding of the compound's antimicrobial spectrum and potency. Positive and significant findings from this initial screening would warrant further investigation into the compound's mechanism of action, toxicity profile, and in vivo efficacy. The exploration of the antimicrobial potential of novel nitrobenzamide derivatives like N-allyl-4-nitrobenzamide is a critical step in the ongoing search for next-generation therapeutics to combat infectious diseases.

References

  • Vertex AI Search. (n.d.). Antimicrobial activity of some N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles-4 - PubMed.
  • Alghamdi, S., Almehmadi, M. M., & Asif, M. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate.
  • Li, Y., et al. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. [Source not further specified].
  • MDPI. (2024, May 9). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of N,N-diallyl-4-methylbenzenesulfonamide.
  • International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.
  • PMC - NIH. (2023, August 23). Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications.
  • PubMed. (2017, February 15). Biological Evaluation and Molecular Docking Studies of Nitro Benzamide Derivatives With Respect to in Vitro Anti-Inflammatory Activity.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • PMC - NIH. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • PubChem. (n.d.). N-Allyl-4-nitrobenzenesulfonamide | C9H10N2O4S | CID 2832204.
  • [Source not specified]. (n.d.). N-ALLYL-4-AMINO-BENZENESULFONAMIDE synthesis....
  • Microbe Investigations. (n.d.). Anti-Fungal Strains - Fungi.
  • [Source not specified]. (n.d.). Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives.
  • The Royal Society of Chemistry. (2021). Electronic Supplementary Material (ESI) for Chemical Science.
  • StatPearls - NCBI Bookshelf - NIH. (2024, May 27). Antimicrobial Susceptibility Testing.
  • Chemsrc. (2025, August 21). 4-Nitrobenzamide | CAS#:619-80-7.
  • Idexx. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • ResearchGate. (n.d.). List of fungi used for checking antimicrobial activity | Download Table.
  • Beilstein Journals. (n.d.). Fluorocyclisation via I(I)/I(III) catalysis: a concise route to fluorinated oxazolines.
  • BenchChem. (2025). Unraveling the Mechanism of Action of 2-Hydroxy-6-nitrobenzamide: A Technical Overview.
  • CDC. (2025, March 19). Antimicrobial-Resistant Fungal Diseases.
  • ACS Publications. (n.d.). Synthesis of Cyclopropylpyrrolidines via Reaction of N-Allyl-N-propargylamides with a Molybdenum Carbene Complex. Effect of Substituents and Reaction Conditions | The Journal of Organic Chemistry.
  • FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
  • CP Lab Safety. (n.d.). N-Allyl-4-nitrobenzamide, 95% Purity, C10H10N2O3, 1 gram.
  • NIH. (n.d.). Types of organisms and in-vitro susceptibility of bacterial isolates from patients with microbial keratitis: A trend analysis of 8 years.
  • [Source not specified]. (2010, September 29). Synthesis, characterization and antibacterial activity of nickel (II) and....
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.

Sources

in vitro anti-inflammatory assays for N-allyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

A Comprehensive Guide to In Vitro Anti-inflammatory Profiling of N-allyl-4-nitrobenzamide

Introduction: Rationale for a Structured In Vitro Assessment

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective mechanism, chronic, unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central axis in the inflammatory cascade is the activation of macrophages, which, upon stimulation by agents like bacterial lipopolysaccharide (LPS), release a barrage of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The expression of these mediators is tightly controlled by upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[2][3]

Benzamide derivatives have garnered significant interest for their diverse biological activities, with several studies suggesting potent anti-inflammatory properties, often linked to the inhibition of NF-κB.[4][5] N-allyl-4-nitrobenzamide is a novel compound within this class, whose anti-inflammatory potential has yet to be fully characterized. This document provides a comprehensive, field-proven framework for the systematic evaluation of N-allyl-4-nitrobenzamide's anti-inflammatory efficacy and its underlying mechanism of action using a validated cell-based model.

The following protocols are designed as a self-validating workflow, beginning with the essential assessment of cytotoxicity to ensure that observed effects are due to specific anti-inflammatory activity rather than cell death. We will then proceed to quantify key inflammatory markers and finally probe the core signaling pathways that regulate their production.

Preliminary Considerations & Experimental Overview

Compound Handling and Preparation
  • Solubility: Based on the properties of its parent compound, 4-nitrobenzamide, N-allyl-4-nitrobenzamide is predicted to have low aqueous solubility.[6][7] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).

  • Stability: Store the primary stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[7] For experiments, dilute the stock solution in the appropriate cell culture medium to the final working concentrations.

  • Vehicle Control: It is critical to include a vehicle control in all assays. This control should contain the highest concentration of DMSO used for the compound treatments (typically ≤ 0.5% v/v) to account for any solvent-induced effects.

Cell Line Selection: RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is the model of choice for this workflow.[8]

  • Rationale: These cells are robust, easy to culture, and exhibit a strong and reproducible inflammatory response to LPS.[9] They are widely accepted in the scientific community for screening anti-inflammatory compounds, making cross-study comparisons feasible.[1]

Overall Experimental Workflow

A logical, stepwise approach is essential for generating reliable data. The workflow is designed to first establish a safe therapeutic window for the compound before moving to efficacy and mechanistic assays.

G cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanism of Action start Prepare N-allyl-4-nitrobenzamide Stock Solution cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) start->cytotoxicity determine_conc Determine Max Non-Toxic Concentration (IC50) cytotoxicity->determine_conc no_assay Protocol 2: Nitric Oxide (NO) Assay determine_conc->no_assay Use safe concentrations cytokine_assay Protocol 3: Cytokine (TNF-α, IL-6) ELISA determine_conc->cytokine_assay Use safe concentrations pathway_assay Protocol 4: NF-κB & MAPK Pathway Analysis (Western Blot) determine_conc->pathway_assay Use safe concentrations end_node Data Analysis & Interpretation no_assay->end_node cytokine_assay->end_node pathway_assay->end_node

Caption: Overall experimental workflow for profiling N-allyl-4-nitrobenzamide.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Expertise & Experience: This is the foundational step. An agent that kills cells will trivially reduce the output of inflammatory mediators. This assay establishes the concentration range where the compound is not cytotoxic, ensuring that any observed reduction in NO or cytokines in subsequent assays is a true anti-inflammatory effect. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[10] Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Materials
  • RAW 264.7 cells

  • 96-well flat-bottom cell culture plates

  • Complete Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • N-allyl-4-nitrobenzamide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of N-allyl-4-nitrobenzamide in complete medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with the highest DMSO concentration) and a "cells only" control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂. This incubation time should match the treatment time of your subsequent inflammation assays.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate for 2-4 hours at 37°C.[11] The incubation is complete when purple precipitates are clearly visible under a microscope in the control wells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

Data Presentation & Interpretation

Calculate cell viability as a percentage relative to the vehicle control.

  • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control (0)0.850100%
10.84599.4%
50.83398.0%
100.82597.1%
250.80194.2%
500.75789.1%
1000.41248.5%
2000.15518.2%

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Trustworthiness: This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[14] The Griess reaction is a reliable and straightforward colorimetric method for this purpose.[15][16] A positive control (LPS only) and a negative control (vehicle only) are mandatory to validate the assay.

Materials
  • RAW 264.7 cells in a 96-well plate

  • Complete Medium

  • Lipopolysaccharide (LPS) from E. coli (1 µg/mL working solution)

  • N-allyl-4-nitrobenzamide (at non-toxic concentrations)

  • Griess Reagent System: Typically contains Solution A (sulfanilamide in acid) and Solution B (N-(1-naphthyl)ethylenediamine in water).[14]

  • Sodium Nitrite (NaNO₂) standard for generating a standard curve

  • Microplate reader (absorbance at 540-550 nm)

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Remove the medium and add 100 µL of medium containing the desired non-toxic concentrations of N-allyl-4-nitrobenzamide or vehicle (DMSO). Incubate for 1-2 hours.

    • Scientist's Note: Pre-treatment allows the compound to enter the cells and be ready to act on signaling pathways before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM down to 0 µM) in fresh culture medium.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each well (samples and standards), followed by 50 µL of Griess Reagent B.[9] Alternatively, use a pre-mixed Griess reagent if provided by the manufacturer.

  • Incubation & Measurement: Incubate for 10-15 minutes at room temperature, protected from light, allowing the color to develop.[16] Measure the absorbance at 540 nm.[15]

Data Presentation & Interpretation

Use the standard curve to calculate the concentration of nitrite in each sample. Calculate the percentage inhibition of NO production.

  • % Inhibition = [1 - (NO_Sample - NO_NegativeControl) / (NO_LPS_Control - NO_NegativeControl)] * 100

TreatmentNitrite (µM)% Inhibition of NO Production
Control (No LPS)1.2-
LPS (1 µg/mL)35.80%
LPS + Cmpd (5 µM)28.521.1%
LPS + Cmpd (10 µM)21.341.9%
LPS + Cmpd (25 µM)12.667.0%
LPS + Cmpd (50 µM)6.883.8%

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Authoritative Grounding: Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific proteins, like TNF-α and IL-6, in biological fluids such as cell culture supernatants.[17] This protocol uses the sandwich ELISA format, which offers high specificity and sensitivity.

Materials
  • Culture supernatants collected from the same experiment as the Griess Assay (Step 4.2.5)

  • Commercially available ELISA kits for mouse TNF-α and IL-6. These kits typically include:

    • Capture antibody-coated 96-well plate

    • Detection antibody (biotinylated)

    • Streptavidin-HRP conjugate

    • Recombinant cytokine standard

    • Wash Buffer and Assay Diluent

    • Substrate (e.g., TMB) and Stop Solution

  • Microplate reader (absorbance at 450 nm)

Step-by-Step Methodology
  • Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[18] Cell culture supernatants may need to be diluted using the provided Assay Diluent.[19]

  • Standard and Sample Addition: Add 100 µL of the prepared standards and samples to the appropriate wells of the antibody-coated plate.

  • Capture Incubation: Cover the plate and incubate for 2 hours at room temperature.[19]

  • Washing: Aspirate the liquid from each well and wash 4-5 times with Wash Buffer.

    • Critical Step: Thorough washing is essential to remove unbound substances and reduce background noise.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step (5.2.4).

  • Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate to each well. Cover and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Repeat the wash step (5.2.4).

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing the color to develop.

  • Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Data Presentation & Interpretation

Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use this curve to determine the concentration of TNF-α and IL-6 in the samples.

Table 3: Effect on TNF-α Production

Treatment TNF-α (pg/mL) % Inhibition
Control (No LPS) < 15 -
LPS (1 µg/mL) 2850 0%
LPS + Cmpd (25 µM) 1311 54.0%

| LPS + Cmpd (50 µM) | 741 | 74.0% |

Table 4: Effect on IL-6 Production

Treatment IL-6 (pg/mL) % Inhibition
Control (No LPS) < 10 -
LPS (1 µg/mL) 1520 0%
LPS + Cmpd (25 µM) 805 47.0%

| LPS + Cmpd (50 µM) | 410 | 73.0% |

Protocol 4: Mechanistic Analysis of NF-κB and MAPK Pathways

Expertise & Experience: Having established that the compound works, we now investigate how it works. LPS activates macrophages via Toll-like receptor 4 (TLR4), triggering downstream signaling through NF-κB and MAPK pathways, which are the master regulators of inflammatory gene expression.[13][20] We use Western Blotting to measure the phosphorylation status of key proteins in these pathways. Phosphorylation is a key step in their activation. A reduction in phosphorylation indicates pathway inhibition.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MKKs MKK3/6, MKK4 TLR4->MKKs IKK IKK Complex TLR4->IKK MAPKs p38, ERK, JNK (Phosphorylation) MKKs->MAPKs activates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) MAPKs->Genes stabilizes mRNA, activates transcription factors IkBa_p65 IκBα - p65/p50 (Cytoplasmic Complex) IKK->IkBa_p65 phosphorylates IκBα p65_p50_nuc p65/p50 (Nuclear Translocation) IkBa_p65->p65_p50_nuc releases p65_p50_nuc->Genes activates transcription Compound N-allyl-4-nitrobenzamide Compound->MAPKs Potential Inhibition Compound->IKK Potential Inhibition

Sources

Application Notes and Protocols: Evaluating the Cytotoxicity of N-allyl-4-nitrobenzamide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rationale for Investigating N-allyl-4-nitrobenzamide in Oncology

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Benzamide derivatives, a class of compounds characterized by a benzoyl group linked to a nitrogen atom, have garnered significant attention for their diverse pharmacological activities. Within this class, the incorporation of a nitro group can confer unique biological properties, including potential cytotoxic effects against cancer cells. The nitro group is a strong electron-withdrawing group that can participate in various biochemical reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Furthermore, the presence of an allyl group can enhance the lipophilicity of the molecule, facilitating its transport across cellular membranes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the in vitro cytotoxicity of a novel compound, N-allyl-4-nitrobenzamide , against a panel of human cancer cell lines. The protocols detailed herein are designed to be robust and self-validating, providing a clear framework for obtaining reliable and reproducible data.

Principle of Cytotoxicity Assays

Cytotoxicity assays are fundamental tools in drug discovery for screening potential anticancer agents.[1][2][3] These assays measure the ability of a compound to induce cell death or inhibit cell proliferation.[1][2][4] The choice of assay depends on the specific cellular parameter being measured. This guide will focus on three widely used and complementary colorimetric assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye provides an estimation of the total protein mass, which is proportional to the cell number.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the cell culture medium upon plasma membrane damage. An increase in LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.

By employing these three distinct assays, researchers can gain a more comprehensive understanding of the cytotoxic effects of N-allyl-4-nitrobenzamide, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) mechanisms.

Experimental Design and Workflow

A logical and well-controlled experimental design is paramount for obtaining meaningful results. The following workflow provides a systematic approach to assessing the cytotoxicity of N-allyl-4-nitrobenzamide.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare N-allyl-4-nitrobenzamide Stock Solution cell_seeding Seed Cells in 96-well Plates prep_cells Culture and Maintain Cancer Cell Lines prep_cells->cell_seeding treatment Treat Cells with Serial Dilutions of Compound cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay srb_assay Perform SRB Assay incubation->srb_assay ldh_assay Perform LDH Assay incubation->ldh_assay read_absorbance Measure Absorbance/Fluorescence mtt_assay->read_absorbance srb_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate Percent Cell Viability read_absorbance->calc_viability plot_curves Generate Dose-Response Curves calc_viability->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50 signaling_pathway compound N-allyl-4-nitrobenzamide ros Increased ROS Production compound->ros dna_damage DNA Damage ros->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 inhibition mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito inhibition cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: A hypothesized intrinsic apoptosis pathway potentially induced by N-allyl-4-nitrobenzamide.

Follow-up experiments to elucidate the mechanism of action could include:

  • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry to confirm apoptotic cell death. [5]* Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to determine if the compound induces cell cycle arrest. [6]* Western Blotting: To analyze the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins, p53) and cell cycle regulation (e.g., cyclins, CDKs).

  • ROS Detection Assays: Using fluorescent probes like DCFDA to measure intracellular reactive oxygen species levels.

Conclusion

This application note provides a comprehensive framework for the initial cytotoxic evaluation of N-allyl-4-nitrobenzamide against cancer cell lines. By following these detailed protocols and employing a multi-assay approach, researchers can obtain reliable and insightful data to guide further preclinical development of this and other novel chemical entities.

References

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Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of N-allyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] This application note provides a detailed protocol for the acquisition and analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra of N-allyl-4-nitrobenzamide, a compound of interest in synthetic chemistry and drug development. The methodologies outlined herein are designed to ensure high-quality, reproducible data for researchers, scientists, and professionals in the pharmaceutical industry. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical process.

N-allyl-4-nitrobenzamide consists of a 4-nitrobenzoyl group attached to an allylamine moiety. The distinct chemical environments of the protons and carbons in the aromatic ring, the amide linkage, and the allyl group give rise to a characteristic set of signals in the NMR spectra. Accurate interpretation of these spectra is crucial for structural verification and purity assessment.

Predicted Structural Information of N-allyl-4-nitrobenzamide

The chemical structure of N-allyl-4-nitrobenzamide is presented below. Understanding the arrangement of atoms and the electronic effects of the nitro and amide functional groups is fundamental to predicting and interpreting its NMR spectra.

Part 1: ¹H and ¹³C NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper sample preparation is therefore a critical first step.[3][4]

Analyte and Solvent Selection

Analyte: A sample of N-allyl-4-nitrobenzamide with a purity of ≥98% is recommended for unambiguous spectral analysis.

Solvent: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[5][6] Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[6][7] However, for compounds with amide protons, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it slows down the proton exchange with residual water, resulting in sharper N-H signals. Given the amide functionality in N-allyl-4-nitrobenzamide, DMSO-d₆ is the recommended solvent.

Table 1: Properties of Recommended Deuterated Solvent

SolventChemical FormulaResidual ¹H Signal (ppm)¹³C Signal (ppm)
DMSO-d₆(CD₃)₂SO~2.50~39.52

Data sourced from Sigma-Aldrich[8].

Protocol for Sample Preparation
  • Glassware Cleaning: Ensure the NMR tube and any glassware used are scrupulously clean and dry to prevent contamination.[3][4] A standard cleaning procedure involves washing with a suitable solvent (e.g., acetone), followed by oven-drying.[9]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of N-allyl-4-nitrobenzamide for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[10]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3] Gently swirl or vortex the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Filtering the Sample: To remove any insoluble impurities that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[11]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Part 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Acquisition Protocol

The ¹H nucleus is highly abundant and sensitive, making ¹H NMR a rapid and informative experiment.[1]

Table 2: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse experiment for quantitative analysis.
Number of Scans (NS)16Sufficient for good signal-to-noise on a few milligrams of sample.
Spectral Width (SW)20 ppmCovers the typical chemical shift range for organic molecules.
Acquisition Time (AQ)~4 secondsProvides good digital resolution.
Relaxation Delay (D1)2 secondsAllows for sufficient relaxation of protons between scans.
¹³C NMR Acquisition Protocol

The ¹³C isotope has a low natural abundance (1.1%) and a lower gyromagnetic ratio, requiring more scans and a longer experiment time.[1] Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.[10]

Table 3: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30° pulse experiment with proton decoupling.
Number of Scans (NS)1024 or moreNecessary to achieve a good signal-to-noise ratio for the low abundance ¹³C nucleus.
Spectral Width (SW)240 ppmCovers the full range of carbon chemical shifts in organic molecules.
Acquisition Time (AQ)~1-2 secondsA balance between resolution and experiment time.
Relaxation Delay (D1)2-5 secondsEnsures quantitative data, especially for quaternary carbons.

Part 3: Data Processing and Analysis

Modern NMR software, such as Mnova, simplifies the data processing workflow. The following steps are essential for obtaining a clean and interpretable spectrum.

Data Processing Workflow

G FID 1. Free Induction Decay (FID) Apodization 2. Apodization (Window Function) FID->Apodization FT 3. Fourier Transform Apodization->FT Phasing 4. Phase Correction FT->Phasing Baseline 5. Baseline Correction Phasing->Baseline Referencing 6. Referencing Baseline->Referencing Integration 7. Integration (¹H NMR) Referencing->Integration Peak_Picking 8. Peak Picking Integration->Peak_Picking

Caption: Workflow for NMR data processing.

  • Fourier Transform (FT): The raw time-domain data (FID) is converted into the frequency-domain spectrum.

  • Phase Correction: The phases of the signals are adjusted to be purely absorptive (all peaks pointing up).

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The chemical shift axis is calibrated. For samples in DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C is used as a reference.[10]

  • Integration (¹H NMR only): The area under each signal is integrated to determine the relative number of protons.

  • Peak Picking: The exact chemical shift of each peak is identified.

Part 4: Spectral Interpretation

Predicted ¹H NMR Spectrum of N-allyl-4-nitrobenzamide

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, allyl, and amide protons.

Table 4: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s)Predicted Chemical Shift (ppm)MultiplicityIntegration
Amide (N-H)~8.5 - 9.0Broad singlet1H
Aromatic (Ha)~8.2 - 8.4Doublet2H
Aromatic (Hb)~7.9 - 8.1Doublet2H
Allyl (Hc)~5.8 - 6.0Multiplet1H
Allyl (Hd)~5.1 - 5.3Multiplet2H
Allyl (He)~4.0 - 4.2Doublet of triplets2H
  • Aromatic Region: The two sets of aromatic protons (Ha and Hb) are expected to appear as doublets due to coupling with their ortho neighbors. The electron-withdrawing nitro group will deshield these protons, shifting them downfield.

  • Allyl Group: The vinyl protons (Hc and Hd) will be in the range of 5-6 ppm. The methine proton (Hc) will be a multiplet due to coupling with both the terminal vinyl protons (Hd) and the methylene protons (He). The methylene protons (He) adjacent to the nitrogen will be deshielded and appear around 4 ppm, likely as a doublet of triplets.

  • Amide Proton: The amide proton (N-H) is expected to be a broad singlet in the downfield region.

Predicted ¹³C NMR Spectrum of N-allyl-4-nitrobenzamide

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Table 5: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (ppm)
Carbonyl (C=O)~165
Aromatic (C-NO₂)~148
Aromatic (C-C=O)~140
Allyl (-CH=)~134
Aromatic (CH)~128 - 130
Aromatic (CH)~123 - 125
Allyl (=CH₂)~116
Allyl (-CH₂-)~42
  • Carbonyl Carbon: The amide carbonyl carbon will be significantly deshielded, appearing at the downfield end of the spectrum.

  • Aromatic Carbons: The aromatic carbons will appear in the range of 120-150 ppm. The carbon attached to the nitro group will be the most deshielded.

  • Allyl Carbons: The sp² hybridized carbons of the allyl group will be in the alkene region, while the sp³ hybridized methylene carbon will be further upfield.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of N-allyl-4-nitrobenzamide. By following these detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra crucial for structural elucidation and purity assessment. The provided interpretation guidelines, based on established principles of NMR spectroscopy, will aid in the accurate assignment of spectral signals.

References

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Processing data with Mestrelab Mnova. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • Kumar, K. (n.d.). 13C NMR spectroscopy. Banaras Hindu University. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Iwao, O. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • MestreNova. (n.d.). MestreNova Quick Guide. Retrieved from [Link]

  • American Chemical Society. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

  • Mestrelab Resources. (2010, May 6). Basics on Arrayed-NMR and Data Analysis. Retrieved from [Link]

  • Labinsights. (2023, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Adejare, A. A., et al. (2020). 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa. Molecules, 25(3), 726.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, April 19). 2D NMR Spectrum Processing with Mnova. NMR Facility. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Chemistry Hall. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

  • Carl ROTH. (n.d.). Deuterated Compounds for NMR. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Data Processing in MNova NMR. Retrieved from [Link]

  • University of Leicester. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

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Application Notes & Protocols: N-allyl-4-nitrobenzamide as a Versatile Functional Monomer in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-allyl-4-nitrobenzamide

N-allyl-4-nitrobenzamide is a bifunctional organic molecule engineered for advanced materials synthesis. Its strategic value lies in the orthogonal reactivity of its two key functional groups: a polymerizable allyl group and a chemically versatile nitroaromatic group . This unique combination allows for a powerful two-stage approach to materials design:

  • Polymer Platform Synthesis: The allyl group enables the creation of a linear polymer backbone through mechanisms like free-radical polymerization. This forms a stable, well-defined macromolecular scaffold, poly(N-allyl-4-nitrobenzamide).

  • Post-Polymerization Functionalization: The nitro groups, distributed along the polymer chain, serve as latent reactive sites. They can be quantitatively converted into primary amine groups, transforming the initial polymer into a highly functional poly(N-allyl-4-aminobenzamide).

This workflow transforms a simple monomer into a sophisticated platform for creating functional materials. The resulting amine-functionalized polymers are valuable building blocks for applications in biomedicine, specialty coatings, and advanced adhesives due to their versatile reactivity.[1] This document provides the foundational principles and detailed protocols for synthesizing and utilizing this polymer platform.

Application I: Free-Radical Polymerization of N-allyl-4-nitrobenzamide

Scientific Principle

The polymerization of N-allyl-4-nitrobenzamide proceeds via a standard free-radical addition mechanism.[2] An initiator, such as Azobisisobutyronitrile (AIBN), is thermally decomposed to generate primary radicals. These radicals attack the double bond of the allyl group, initiating a polymer chain.[2] Subsequent additions of monomer units propagate the chain until termination occurs.

It is crucial to acknowledge that allyl monomers can be challenging to polymerize to high molecular weights due to "degradative chain transfer," where a radical abstracts a hydrogen from the monomer's methylene group instead of adding across the double bond.[3] However, for creating functional materials, even oligomeric or low-molecular-weight polymers serve as excellent and highly effective platforms for subsequent modification.

G cluster_initiation Initiation cluster_propagation Propagation I Initiator (AIBN) R Primary Radical (R•) I->R Heat (Δ) M Monomer (N-allyl-4-nitrobenzamide) R->M Attack RM Growing Chain (RM•) M->RM RM->M Addition P Polymer (Poly(N-allyl-4-nitrobenzamide)) RM->P Termination caption Workflow for free-radical polymerization.

Caption: Workflow for free-radical polymerization.

Protocol 1: Synthesis of Poly(N-allyl-4-nitrobenzamide)

This protocol details the solution polymerization of N-allyl-4-nitrobenzamide using AIBN as a thermal initiator.

Materials:

  • N-allyl-4-nitrobenzamide (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • N,N-Dimethylformamide (DMF), anhydrous (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Schlenk flask with magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath with temperature controller

  • Vacuum filtration setup (Büchner funnel, filter paper)

Procedure:

  • Monomer & Initiator Preparation: In a Schlenk flask, dissolve N-allyl-4-nitrobenzamide (e.g., 5.0 g, 24.2 mmol) and AIBN (e.g., 80 mg, 0.48 mmol, 2 mol% relative to monomer) in anhydrous DMF (25 mL).

  • Inert Atmosphere: Seal the flask and perform three cycles of freeze-pump-thaw to remove dissolved oxygen, which can inhibit radical polymerization. Finally, fill the flask with an inert gas (N₂ or Ar).

  • Polymerization Reaction: Immerse the flask in a preheated oil bath at 70°C. Allow the reaction to proceed with vigorous stirring for 24 hours. The solution may become more viscous as the polymer forms.

  • Polymer Precipitation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of stirred methanol (e.g., 250 mL). The polymer will precipitate as a solid.

  • Purification: Continue stirring the suspension for 30 minutes to ensure complete precipitation and washing of unreacted monomer.

  • Isolation: Collect the polymer by vacuum filtration. Wash the collected solid thoroughly with fresh methanol (3 x 50 mL).

  • Drying: Dry the polymer in a vacuum oven at 40°C overnight to remove residual solvent. The final product should be a pale yellow solid.

Self-Validation & Characterization:

  • Yield: A successful polymerization should yield a significant amount of precipitated polymer.

  • Solubility: The dried polymer should be soluble in polar aprotic solvents like DMF, DMSO, or NMP, but insoluble in alcohols and water.

  • Spectroscopy: Characterization via FT-IR should show the persistence of the nitro group peaks (~1520 and 1345 cm⁻¹) and the disappearance of the allyl C=C stretch (~1645 cm⁻¹). NMR spectroscopy can confirm the polymer structure.[4]

ParameterRecommended ValueRationale
Solvent Anhydrous DMFGood solubility for both monomer and polymer; high boiling point.
Initiator (AIBN) 1-2 mol%Provides a controlled rate of radical generation at 70°C.
Temperature 70°COptimal for thermal decomposition of AIBN.
Reaction Time 24 hoursAllows for sufficient monomer conversion.
Precipitation Solvent MethanolPolymer is insoluble, while monomer and initiator are soluble.

Application II: Reduction to an Amine-Functionalized Polymer

Scientific Principle

The conversion of aromatic nitro compounds to primary amines is a robust and high-yielding reaction in organic chemistry.[5] For polymer substrates, a reducing agent that is effective yet mild enough to avoid polymer degradation is required. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for this transformation.[5] The SnCl₂ acts as the reducing agent, and the acidic environment facilitates the reaction, which proceeds through a series of intermediates. The final amine is liberated by basification of the reaction mixture.

G P_NO2 Polymer-NO₂ (Starting Material) Intermediate Reaction Intermediate P_NO2->Intermediate Reduction Reagents SnCl₂ / HCl P_NH2 Polymer-NH₃⁺ (Acidic form) Intermediate->P_NH2 P_NH2_final Polymer-NH₂ (Final Product) P_NH2->P_NH2_final Neutralization Base NaOH (aq) caption Chemical pathway for nitro group reduction.

Caption: Chemical pathway for nitro group reduction.

Protocol 2: Synthesis of Poly(N-allyl-4-aminobenzamide)

This protocol describes the reduction of the nitro-functionalized polymer to the corresponding amine-functionalized polymer.

Materials:

  • Poly(N-allyl-4-nitrobenzamide) (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

  • Round-bottom flask with stir bar and reflux condenser

Procedure:

  • Polymer Dissolution: In a round-bottom flask, suspend the nitro-polymer (e.g., 2.0 g) in ethanol (20 mL). Note: The polymer may not fully dissolve at this stage.

  • Addition of Reducing Agent: To the stirred suspension, add Tin(II) chloride dihydrate (e.g., 8.0 g, a significant excess) followed by the slow, careful addition of concentrated HCl (15 mL) in a fume hood.

  • Reduction Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring. The polymer should dissolve as the reaction proceeds. Maintain the reaction for 6 hours.

  • Neutralization and Precipitation: Cool the reaction to room temperature and then further in an ice bath. In a separate beaker, prepare a cold solution of 30% w/v NaOH. Slowly and carefully pour the reaction mixture into the stirred NaOH solution to neutralize the acid and precipitate the amine-functionalized polymer. Caution: This neutralization is highly exothermic.

  • Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing & Purification: Wash the polymer extensively with deionized water until the filtrate is neutral (pH ~7). Then, wash with ethanol to remove organic impurities.

  • Drying: Dry the purified amine-functionalized polymer in a vacuum oven at 40°C overnight. The final product is typically an off-white or light tan solid.

Self-Validation & Characterization:

  • Color Change: A successful reaction is often accompanied by a loss of the yellow color associated with the nitro-polymer.

  • Spectroscopy: FT-IR analysis is a powerful validation tool. The characteristic nitro group peaks (~1520 and 1345 cm⁻¹) should disappear, and new peaks corresponding to N-H stretching of the primary amine (~3350-3450 cm⁻¹) should appear.

  • Solubility: The amine-functionalized polymer may exhibit different solubility characteristics, often showing increased solubility in acidic aqueous solutions due to the protonation of the amine groups.

ReagentMolar Ratio (to Nitro Group)Rationale
SnCl₂·2H₂O ~4-5 eq.A stoichiometric excess is required to drive the reduction to completion.
Conc. HCl Solvent / CatalystCreates the necessary acidic medium for the reduction to proceed efficiently.
NaOH Sufficient for neutralizationNeutralizes the HCl and deprotonates the ammonium salt to yield the final amine polymer.

Downstream Applications & Future Potential

The resulting poly(N-allyl-4-aminobenzamide) is a highly valuable material platform. The primary amine groups are nucleophilic and can be used for a wide range of subsequent modifications.[1][6]

  • Surface Modification: The polymer can be grafted onto surfaces (e.g., nanoparticles, medical implants) that have been pre-functionalized with electrophilic groups (like epoxides or acyl chlorides) to alter their surface chemistry.[7]

  • Bioconjugation: Biologically active molecules such as peptides, proteins, or drugs can be covalently attached to the polymer backbone for applications in drug delivery or biosensing.

  • Hydrogel Formation: Cross-linking the polymer chains with difunctional molecules (e.g., glutaraldehyde, diisocyanates) can lead to the formation of functional hydrogels for use in tissue engineering or as absorbent materials.

  • CO₂ Capture: Amine-functionalized polymers are widely studied for their potential in carbon dioxide capture, where the amine groups can reversibly react with CO₂.[8]

The two-step synthesis pathway detailed here provides a reliable and adaptable method for producing advanced, functional polymeric materials from the versatile N-allyl-4-nitrobenzamide monomer.

References

  • BenchChem. (n.d.). Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide: An Application Note and Detailed Protocol.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of N,N-diallyl-4-methylbenzenesulfonamide.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • ResearchGate. (2025). Synthesis and characterization of poly(N-isopropylacrylamide) hybrid microgels with different cross-linker contents.
  • Taylor & Francis Online. (n.d.). Reactivity of Allyl Monomers in Radical Polymerization.
  • ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • National Institutes of Health. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications.
  • ResearchGate. (n.d.). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers.
  • ResearchGate. (n.d.). Preparation and properties of polyamines. Part I. Polymers containing dinitro substituted aromatic groups.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Royal Society of Chemistry. (n.d.). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry.
  • MDPI. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review.
  • Polysciences. (n.d.). Amine Functional Polymers.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • MDPI. (2024). Synthesis, Characterization, and Properties of a Novel Hyperbranched Polymers with Polyacrylamide Side Chains.
  • National Institutes of Health. (2013). Functionalizable Amine-based Polymer Nanoparticles.
  • (n.d.). Effect of polyamines on two types of reaction of purified poly(ADP-ribose) polymerase.
  • National Institutes of Health. (n.d.). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization.
  • ResearchGate. (n.d.). Polymerisation of Allyl Compounds.
  • ACS Publications. (2026). Optimizing SSMMP-Based Fillers with −NH2 Functionalization and PIM‐1 Coating for High-Performance CO2/CH4.
  • Royal Society of Chemistry. (n.d.). Amine-functionalized porous organic polymers for carbon dioxide capture.
  • The Knowles Group. (2020). Free Radical Polymerization.
  • ACS Omega. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization.

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of N-allyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable experimental protocol for the synthesis of N-allyl-4-nitrobenzamide, a key intermediate in various pharmaceutical and research applications. The described methodology is designed for a safe, efficient, and reproducible scale-up from milligram to multi-gram quantities. This guide emphasizes the rationale behind the chosen experimental parameters, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction

N-allyl-4-nitrobenzamide and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the nitro group allows for further chemical modifications, making it a versatile building block. As the demand for this compound increases, a reliable and scalable synthetic route is paramount. This document outlines a detailed procedure for the synthesis of N-allyl-4-nitrobenzamide via the Schotten-Baumann reaction of 4-nitrobenzoyl chloride with allylamine. The protocol has been optimized for scalability, safety, and purity of the final product.

Chemical Reaction

The synthesis proceeds via the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with allylamine. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow Diagram

experimental_workflow reagent_prep Reagent Preparation - Dissolve allylamine and triethylamine in DCM - Prepare 4-nitrobenzoyl chloride solution reaction_setup Reaction Setup - Inert atmosphere (N2) - Cool amine solution to 0-5 °C reagent_prep->reaction_setup Transfer addition Controlled Addition - Add 4-nitrobenzoyl chloride solution dropwise reaction_setup->addition Initiate reaction Reaction - Stir at 0-5 °C for 1h - Warm to RT and stir for 2h addition->reaction Monitor workup Aqueous Work-up - Quench with water - Separate organic layer - Wash with HCl, NaHCO3, and brine reaction->workup Complete drying Drying and Filtration - Dry over Na2SO4 - Filter and concentrate workup->drying purification Purification - Recrystallization from ethanol/water drying->purification analysis Product Analysis - TLC, 1H NMR, 13C NMR, MP purification->analysis

Caption: Scaled-up synthesis workflow for N-allyl-4-nitrobenzamide.

Materials and Reagents

ReagentFormulaMW ( g/mol )Quantity (for 10g scale)SupplierPurity
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.5610.0 g (53.9 mmol)Sigma-Aldrich>98%
AllylamineC₃H₇N57.093.38 g (4.2 mL, 59.3 mmol)Alfa Aesar>98%
Triethylamine (TEA)(C₂H₅)₃N101.196.55 g (9.0 mL, 64.7 mmol)Fisher Scientific>99%
Dichloromethane (DCM)CH₂Cl₂84.93200 mLVWRAnhydrous
Hydrochloric Acid (HCl)HCl36.46~20 mL (1 M aq.)J.T. Baker37%
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~20 mL (sat. aq.)EMD MilliporeReagent Grade
Sodium Chloride (brine)NaCl58.44~20 mL (sat. aq.)EMD MilliporeReagent Grade
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~10 gSigma-AldrichAnhydrous
EthanolC₂H₅OH46.07As needed for recrystallizationDecon Labs200 proof

Safety Precautions

  • 4-Nitrobenzoyl chloride is a corrosive solid and a lachrymator that reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][2][3][4][5][6]

  • Allylamine is a highly flammable, toxic, and corrosive liquid.[7][] It should be handled in a well-ventilated fume hood with proper PPE.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

  • The reaction between acyl chlorides and amines is highly exothermic and can be violent if the addition is not controlled.[9]

Detailed Experimental Protocol (10g Scale)

Reagent Preparation

1.1. In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve allylamine (3.38 g, 4.2 mL) and triethylamine (6.55 g, 9.0 mL) in 100 mL of anhydrous dichloromethane (DCM). 1.2. In a separate 100 mL beaker, dissolve 4-nitrobenzoyl chloride (10.0 g) in 100 mL of anhydrous DCM.

Causality: Using an excess of the amine and a stoichiometric amount of a non-nucleophilic base like triethylamine ensures complete consumption of the acyl chloride and neutralizes the HCl byproduct without competing with the primary amine.[10] Anhydrous DCM is used as the solvent because 4-nitrobenzoyl chloride is water-sensitive.[4]

Reaction

2.1. Cool the amine solution in the three-necked flask to 0-5 °C using an ice-water bath. 2.2. Slowly add the 4-nitrobenzoyl chloride solution to the stirred amine solution via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. 2.3. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. 2.4. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

Causality: The slow, controlled addition at low temperature is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.[9] Stirring for an extended period at room temperature ensures the reaction goes to completion.

In-Process Control

3.1. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the 4-nitrobenzoyl chloride spot indicates the completion of the reaction.

Work-up and Isolation

4.1. Quench the reaction by slowly adding 50 mL of deionized water to the flask. 4.2. Transfer the mixture to a separatory funnel and separate the organic layer. 4.3. Wash the organic layer sequentially with:

  • 1 M HCl (2 x 20 mL) to remove excess allylamine and triethylamine.
  • Saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining HCl.
  • Saturated NaCl (brine) solution (1 x 20 mL) to reduce the water content in the organic layer. 4.4. Dry the organic layer over anhydrous sodium sulfate (~10 g), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Causality: The aqueous work-up is a standard procedure to remove water-soluble impurities and byproducts.[11] The acidic wash removes basic compounds, the basic wash removes acidic compounds, and the brine wash initiates the drying process.

Purification

5.1. Recrystallize the crude solid from a minimal amount of hot ethanol. If the product is too soluble in ethanol, a mixture of ethanol and water can be used.[12] 5.2. Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. 5.3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 5.4. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Causality: Recrystallization is an effective method for purifying solid organic compounds.[12] The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Melting Point: To compare with literature values and assess purity.

  • Expected Yield: 85-95%

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend reaction time; ensure anhydrous conditions.
Loss during work-upEnsure proper phase separation; avoid excessive washing.
Impure ProductIncomplete removal of starting materialsOptimize the washing steps in the work-up.
Side product formationMaintain low temperature during addition; ensure slow addition rate.
Oily ProductImpurities preventing crystallizationRe-purify by column chromatography (silica gel, hexane/ethyl acetate).

Conclusion

This application note details a scalable and reliable protocol for the synthesis of N-allyl-4-nitrobenzamide. By carefully controlling the reaction conditions and following the outlined purification procedure, researchers can obtain this valuable intermediate in high yield and purity. The emphasis on safety and the rationale behind each step provides a solid foundation for successful scale-up in a variety of research and development settings.

References

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Chemistry LibreTexts. Making Amides from Acyl Chlorides. (2023-01-22). [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides. (2025-08-06). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: allylamine. [Link]

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022-06-07). [Link]

  • ResearchGate. What is the best technique for amide purification?. (2020-11-02). [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • Scribd. Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013-04-16). [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023-07-04). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-allyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-allyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you improve the yield and purity of your synthesis.

I. Reaction Overview and Mechanism

The synthesis of N-allyl-4-nitrobenzamide is typically achieved via a nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and allylamine. A common and effective method for this transformation is the Schotten-Baumann reaction, which is conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]

Reaction Scheme:

Caption: A troubleshooting decision tree for low yield in N-allyl-4-nitrobenzamide synthesis.

VI. References

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. Eur. J. Chem.2020 , 11 (3), 245–249. [Link]

  • Chemguide. The Preparation of Amides. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • Chem Help ASAP. Synthesis of amides from acid chlorides. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Common Conditions. Amine to Amide (via Acid Chloride). [Link]

Sources

Technical Support Center: N-allyl-4-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-allyl-4-nitrobenzamide. As researchers and drug development professionals, achieving high purity and yield is paramount. This document is designed to provide field-proven insights and troubleshooting strategies to address common challenges encountered during this specific amide synthesis, focusing on the identification and mitigation of side products. The synthesis, typically a Schotten-Baumann reaction, involves the acylation of allylamine with 4-nitrobenzoyl chloride. While straightforward in principle, success lies in understanding and controlling the competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect during the synthesis of N-allyl-4-nitrobenzamide?

In a typical Schotten-Baumann synthesis, several side products can arise from the reactivity of the starting materials and the product itself. The most common impurities are:

  • 4-Nitrobenzoic Acid: This is formed by the hydrolysis of the highly reactive starting material, 4-nitrobenzoyl chloride, in the presence of trace amounts of water.[1][2]

  • N-allyl-N-(4-nitrobenzoyl)-4-nitrobenzamide (Diacyl Imide): The product, N-allyl-4-nitrobenzamide, still possesses a proton on the nitrogen atom. Under basic conditions, this proton can be abstracted, and the resulting anion can react with a second molecule of 4-nitrobenzoyl chloride. This is a common side product in acylation reactions where the amine is not sterically hindered.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual allylamine and 4-nitrobenzoyl chloride. During aqueous workup, the latter will be rapidly converted to 4-nitrobenzoic acid.

Q2: Why is my final product contaminated with an acidic compound?

The presence of an acidic impurity is almost certainly due to the formation of 4-nitrobenzoic acid. 4-nitrobenzoyl chloride is highly susceptible to hydrolysis.[1][2] This reaction consumes your starting material, reducing the overall yield, and complicates purification.

Causality:

  • Moisture Contamination: Using non-anhydrous solvents, wet glassware, or exposure to atmospheric moisture can lead to significant hydrolysis of the acyl chloride before it has a chance to react with the allylamine.[1]

  • Aqueous Base: While the Schotten-Baumann reaction often uses an aqueous base (like NaOH), this creates a biphasic system where the hydrolysis of the acyl chloride is a competing reaction at the interface.[4][5]

Q3: How can I minimize the formation of the diacyl imide side product?

The formation of the diacyl imide, N-allyl-N-(4-nitrobenzoyl)-4-nitrobenzamide, is a classic example of over-acylation.[3] Preventing its formation is key to achieving high purity of the desired secondary amide.

Mitigation Strategies:

  • Controlled Reagent Addition: Add the 4-nitrobenzoyl chloride solution slowly (dropwise) to the solution of allylamine and base. This maintains a low concentration of the acylating agent at any given time, favoring the reaction with the more nucleophilic primary amine over the less reactive product amide.

  • Temperature Control: Perform the addition at a low temperature (e.g., 0-5 °C). This reduces the rate of all reactions, but particularly disfavors the second acylation, which has a higher activation energy.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of allylamine. This ensures that the 4-nitrobenzoyl chloride is more likely to encounter and react with the primary amine starting material.

Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions.

Problem: Low Overall Yield
Observation Likely Cause Troubleshooting & Optimization
Significant amount of solid precipitates from the aqueous layer upon acidification.Hydrolysis of 4-nitrobenzoyl chloride. The precipitate is 4-nitrobenzoic acid.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., N₂ or Argon).[1] 2. Use anhydrous solvents. 3. If using a biphasic system, ensure vigorous stirring to maximize the reaction rate between the organic and aqueous phases, minimizing the time the acyl chloride is exposed to water.
TLC/NMR analysis shows a complex mixture with multiple spots/peaks.Formation of multiple side products, primarily the diacyl imide and hydrolyzed starting material.1. Implement strategies to minimize diacylation: slow addition of acyl chloride at low temperatures. 2. Re-evaluate the stoichiometry; consider using a slight excess of allylamine.
Product loss during workup.Amide hydrolysis. The amide bond can be cleaved under harsh acidic or basic conditions, especially with prolonged exposure or heating.[6]1. Use milder bases for washing, such as saturated sodium bicarbonate (NaHCO₃) solution, instead of strong bases like NaOH. 2. Perform washes quickly and without heating. 3. Minimize the amount of solvent used for recrystallization to avoid product loss due to solubility.[1]
Problem: Oily or Sticky Product Instead of a Crystalline Solid
Observation Likely Cause Troubleshooting & Optimization
The isolated product fails to solidify or appears as a viscous oil.Presence of impurities. Even small amounts of side products (diacyl imide, unreacted starting materials) can act as a eutectic mixture, depressing the melting point of the final product.1. Purification is necessary. The most effective method is typically flash column chromatography on silica gel. 2. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This may selectively crystallize the desired product, leaving impurities in the mother liquor.[7]
Product appears pure by TLC but remains oily.Incomplete solvent removal. Residual solvent can plasticize the solid.1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

Reaction Pathways and Side Reactions

The following diagrams illustrate the intended synthesis and the formation of key side products.

Synthesis_Pathway cluster_main Desired Synthesis Pathway A 4-Nitrobenzoyl Chloride C N-allyl-4-nitrobenzamide (Desired Product) A->C + Allylamine, Base B Allylamine Side_Reactions cluster_hydrolysis Hydrolysis cluster_diacylation Over-acylation A 4-Nitrobenzoyl Chloride Acid 4-Nitrobenzoic Acid A->Acid + H₂O Diacyl Diacyl Imide A->Diacyl H2O H₂O (Moisture) Product N-allyl-4-nitrobenzamide Product->Diacyl + 4-Nitrobenzoyl Chloride, Base

Caption: Formation of common side products.

Experimental Protocols

Protocol 1: Synthesis of N-allyl-4-nitrobenzamide (Schotten-Baumann Conditions)

This protocol is designed to minimize side product formation.

  • Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve allylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) or pyridine (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). [4][8]2. Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.

  • Reaction: Add the 4-nitrobenzoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Proceed to the purification protocol below.

Protocol 2: Aqueous Workup and Purification

This procedure is designed to remove acidic impurities and the base.

  • Quenching: Transfer the reaction mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with a 5% HCl solution (to remove excess amine and base), water, and finally with a saturated NaHCO₃ solution (to remove 4-nitrobenzoic acid). [9] * Caution: Observe for any gas evolution (CO₂) during the bicarbonate wash, which indicates the presence of acid.

    • Finish with a final wash with brine (saturated NaCl solution).

  • Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification: The resulting crude solid can be further purified by recrystallization (e.g., from ethanol) or by flash column chromatography if significant diacyl imide is present. [7]

References
  • SATHEE CUET. Chemistry Schotten Baumann Reaction.
  • Benchchem. Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Fisher Scientific. Amide Synthesis.
  • Organic Syntheses. p-NITROBENZALDEHYDE.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.

Sources

Technical Support Center: Optimization of Reaction Conditions for N-allyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-allyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure successful and efficient synthesis.

Introduction

The N-allylation of 4-nitrobenzamide is a crucial transformation for introducing an allyl group, a versatile functional handle, into a molecule with a strongly electron-withdrawing nitro group. This modification can be a key step in the synthesis of various pharmacologically active compounds and functional materials. However, the inherent low nucleophilicity of the amide nitrogen, influenced by the electron-withdrawing nitro group, presents specific challenges. This guide provides a comprehensive framework for optimizing the reaction conditions to achieve high yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-allyl-4-nitrobenzamide in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I am observing very low to no conversion of my 4-nitrobenzamide starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the N-allylation of 4-nitrobenzamide typically points to insufficient activation of the amide nitrogen. The amide proton is not very acidic, and the electron-withdrawing nitro group, while acidifying the N-H bond to some extent, also deactivates the aromatic ring. Here’s a systematic approach to troubleshoot this issue:

  • Inadequate Base Strength: The primary reason for low conversion is often the use of a base that is not strong enough to deprotonate the 4-nitrobenzamide effectively.[1]

    • Solution: Switch to a stronger base. While weaker bases like potassium carbonate (K₂CO₃) might be sufficient for more nucleophilic amides, 4-nitrobenzamide likely requires a more potent base.

      • Recommended Bases: Sodium hydride (NaH), potassium hydroxide (KOH), or sodium hydroxide (NaOH) are excellent choices. NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the amide.[1][2]

  • Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the nucleophile.

    • Solution: Employ a polar aprotic solvent. These solvents can dissolve the amide and its salt while not interfering with the nucleophilicity of the deprotonated amide.

      • Recommended Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile are suitable options. DMF is particularly effective at solvating cations, which can enhance the reactivity of the amide anion.[2]

  • Insufficient Reaction Temperature: The reaction may be kinetically slow at room temperature.

    • Solution: Increase the reaction temperature. A moderate increase in temperature can significantly enhance the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures. A good starting point is 50-60 °C.

Question 2: My TLC analysis shows the formation of multiple products. What are the potential side reactions, and how can I minimize them?

Answer:

The formation of multiple products is a common challenge. The primary side reactions to consider are O-alkylation and dialkylation.

  • O-alkylation vs. N-alkylation: The amide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored, O-alkylation can occur, especially under certain conditions.[2][3][4]

    • Explanation: The selectivity between N- and O-alkylation can be influenced by the counter-ion, solvent, and the nature of the alkylating agent. Harder electrophiles tend to favor reaction at the harder oxygen atom.

    • Solution:

      • Base and Solvent: Using a base with a less coordinating cation (like K⁺ over Na⁺) in a less polar solvent can sometimes favor N-alkylation. However, for practical purposes, focusing on other parameters is often more effective.

      • Reaction Conditions: Generally, N-alkylation is the kinetically favored product. Running the reaction at the lowest effective temperature can help minimize the formation of the thermodynamically more stable O-alkylated product, if it forms.

  • Dialkylation: The mono-allylated product can potentially be deprotonated and react with another molecule of allyl bromide to form a diallylated product.

    • Solution:

      • Stoichiometry: Use a slight excess of the 4-nitrobenzamide relative to the allyl bromide (e.g., 1.1 to 1 equivalents). This ensures the allyl bromide is consumed before significant dialkylation can occur.

      • Controlled Addition: Add the allyl bromide slowly to the reaction mixture containing the deprotonated amide. This maintains a low concentration of the alkylating agent, further disfavoring dialkylation.

Question 3: I am struggling to purify my N-allyl-4-nitrobenzamide. What are the recommended purification methods?

Answer:

Effective purification is essential to obtain a high-purity product. A combination of techniques is often necessary.

  • Work-up Procedure:

    • After the reaction is complete (as monitored by TLC), quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and brine to remove any remaining base and salts.

    • Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[5][6]

    • Solvent Selection: The key is to find a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Recommended Solvents to Screen: Ethanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexanes are good starting points.[7][8]

  • Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography is a reliable alternative.[9][10]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. The optimal solvent system should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the N-allylation of 4-nitrobenzamide?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Amide 4-Nitrobenzamide Amide_Anion Amide Anion Amide->Amide_Anion Base Base (e.g., NaH) Amide_Anion2 Amide Anion Allyl_Bromide Allyl Bromide Product N-allyl-4-nitrobenzamide Amide_Anion2->Product SN2

Caption: SN2 mechanism for N-allylation.

First, a strong base abstracts the acidic proton from the amide nitrogen to form a resonance-stabilized amide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide in a concerted step, displacing the bromide leaving group to form the N-allyl-4-nitrobenzamide product.

Q2: Can I use a phase-transfer catalyst (PTC) for this reaction?

A2: Yes, phase-transfer catalysis is an excellent alternative and often preferred for its milder conditions and operational simplicity.[1][11] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the amide anion from the solid or aqueous phase to the organic phase where the reaction with allyl bromide occurs. This can lead to higher yields and cleaner reactions.[11]

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[12]

  • Procedure: Spot the reaction mixture, the 4-nitrobenzamide starting material, and a co-spot (both starting material and reaction mixture) on a silica gel TLC plate.

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) is a good starting point for the mobile phase.

  • Visualization: The spots can be visualized under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progress of the reaction.

Experimental Protocols

Protocol 1: Standard N-Allylation using Sodium Hydride

This protocol provides a robust starting point for the synthesis.

Materials:

  • 4-Nitrobenzamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Allyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-nitrobenzamide (1.0 eq).

  • Add anhydrous DMF to dissolve the amide.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add allyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC. If the reaction is sluggish, gently heat to 50 °C.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Allylation using Phase-Transfer Catalysis (PTC)

This protocol offers a milder and often more environmentally friendly approach.

Materials:

  • 4-Nitrobenzamide

  • Potassium hydroxide (powdered)

  • Allyl bromide

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add 4-nitrobenzamide (1.0 eq), powdered potassium hydroxide (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add toluene as the solvent.

  • Add allyl bromide (1.2 eq) and heat the mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Data Presentation: Optimization of Reaction Conditions

The following table provides a template for optimizing the reaction conditions. The data presented are illustrative and should be determined experimentally.

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetonitrile8012<10
2NaOH (1.5)THF25845
3KOH (1.5)DMF25660
4NaH (1.2)THF25675
5NaH (1.2)DMF25485
6NaH (1.2)DMF50292
7KOH (2.0) / TBAB (0.1)Toluene70390

Visualization of Experimental Workflow

Experimental_Workflow Start Reaction Setup (4-Nitrobenzamide, Base, Solvent) Add_Allyl_Bromide Add Allyl Bromide Start->Add_Allyl_Bromide Reaction Reaction (Monitor by TLC) Add_Allyl_Bromide->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure N-allyl-4-nitrobenzamide Purification->Product

Caption: General experimental workflow.

References

  • Bose, D. S., & Kumar, A. V. (2003).
  • Sugi, Y., & Banno, T. (2011). Effect of solvent and catalyst on the allylation of 4-nitrobenzaldehyde (1a) by potassium allyltrifluoroborate 2.
  • Rogoza, A. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
  • Sugihara, J. M., et al. (1956). Recrystallization of organic compounds from detergent-water systems. J. Org. Chem., 21, 1445-1447.
  • Cravotto, G., & Orio, L. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.
  • Loupy, A., & Pigeon, P. (1995). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • Arumugam, N., & Srinivasan, P. C. (2011). Synthesis, characterization and biological evaluation of allyl, benzyl and 4-nitrobenzyl derivatives of aminopyridinium bromides.
  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation ?.
  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem., 43(14), 2923–2925.
  • Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical.
  • Rossi, S. A., et al. (2013). Copper-Catalyzed N-Alkylation of Primary Amides with Alkylboronic Acids. Org. Lett., 15(9), 2314–2317.
  • Gandhi, H. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved January 26, 2026 from [Link].

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11, 245-249.
  • Loupy, A., & Pigeon, P. (1995). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • van der Veken, P., et al. (2005). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. J. Org. Chem., 70(18), 7161–7170.
  • Chen, H., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Polym. Chem., 10, 2683-2691.
  • BenchChem (2025). High-performance liquid chromatography (HPLC)
  • Wishart, G., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magn Reson Chem., 51(8), 467-72.
  • Jagadeesh, R. V., & Beller, M. (2016). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols.
  • Selva, M., & Perosa, A. (2002). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. J. Org. Chem., 67(10), 3348–3355.
  • Morre, D. M., et al. (1983). Solvent interactions with N, N-dialkylnicotinamides and their effects on rotational barriers. J Pharm Sci., 72(11), 1282-5.
  • Szabó, P., & Kündig, E. P. (2008). Hydrolytic Deallylation of N‐Allyl Amides Catalyzed by PdII Complexes. Adv. Synth.
  • Reddit r/Chempros. (2023).
  • Odabaş, S., & Tıhmınlıoğlu, F. (2014). Lactide synthesis optimization: Investigation of the temperature, catalyst and pressure effects. e-Polymers, 14(6), 405-412.
  • BenchChem (2025).
  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). A New, Efficient and General Synthesis of O-Alkylhydroxylamines. Synthesis, 2006(10), 1635-1638.
  • Khan Academy. (2014).
  • Miller, S. J., et al. (2024). Controlling Solvent Effects on in situ Pd Nanoparticle Synthesis Allows ß-Selective Heck Reactions of Unprotected Cinnamylamines. ChemRxiv.
  • University of Rochester, Department of Chemistry.
  • Rokicka, M., & Gwarda, K. (2022). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Appl. Sci., 12(3), 1342.

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avoiding polymerization of allylamine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Polymerization

Welcome to the technical support center for allylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize allylamine in their synthetic workflows. Allylamine is a versatile building block, but its propensity for spontaneous polymerization can pose significant challenges, leading to failed reactions, product contamination, and safety hazards.

This document provides in-depth, field-tested insights and protocols to help you understand, prevent, and troubleshoot issues related to allylamine polymerization. Our goal is to empower you with the knowledge to handle this reagent with confidence and ensure the success and reproducibility of your experiments.

Section 1: Understanding the Enemy: The Allylamine Polymerization Mechanism

Why does my allylamine polymerize so easily?

The primary culprit is free-radical polymerization . The allyl group (CH₂=CH-CH₂) in allylamine is susceptible to attack by free radicals. Once initiated, a chain reaction begins, rapidly converting the monomer into a long-chain polymer. This process is often difficult to stop and can be triggered by common laboratory conditions.

Key Triggers for Polymerization:

  • Oxygen: Atmospheric oxygen can initiate the formation of peroxides, which are potent radical initiators.

  • Heat: Elevated temperatures increase the rate of radical formation and polymerization.[1][2]

  • Light: UV light provides the energy to initiate radical formation.[2]

  • Impurities: Metal ions or other contaminants can act as catalysts for polymerization.

The polymerization proceeds through three main stages:

  • Initiation: A free radical (R•) attacks the double bond of an allylamine monomer.

  • Propagation: The newly formed monomer radical attacks another monomer, extending the polymer chain.

  • Termination: The reaction stops when two radicals combine or are neutralized by an inhibitor.

Although allylamine polymerizes slowly compared to vinyl monomers, it can still yield low molecular weight polymers or oligomers that can complicate your synthesis.[]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (O₂, Peroxide, Light) Radical Free Radical (R•) Initiator->Radical forms Monomer1 Allylamine Monomer Radical->Monomer1 attacks Monomer_Radical Monomer Radical Monomer2 Another Monomer Monomer_Radical->Monomer2 attacks Growing_Chain Growing Polymer Chain Monomer2->Growing_Chain adds to Growing_Chain->Monomer_Radical regenerates Radical1 Radical Inhibitor Inhibitor Radical1->Inhibitor quenched by Polymer Stable Polymer Radical1->Polymer combine to form Radical2 Radical Radical2->Polymer combine to form

Fig. 1: Simplified free-radical polymerization of allylamine.
Section 2: Proactive Defense: Strategies for Preventing Polymerization

Effective prevention is the most critical aspect of working with allylamine. Integrating the following strategies into your workflow will significantly reduce the risk of unwanted polymerization.

The Crucial Role of Inhibitors

Commercial allylamine is typically supplied with a small amount of a polymerization inhibitor. These are chemicals that scavenge free radicals, effectively breaking the polymerization chain reaction.[4]

Why is this important? Inhibitors provide stability during shipping and storage. However, their presence can interfere with your synthesis, making their removal a necessary but delicate step before use.

Inhibitor/StabilizerTypical ConcentrationMechanism of Action & Use Case
4-Methoxyphenol (MEHQ) 50-200 ppmA common and effective radical scavenger. Ideal for storage. Must be removed before most polymerization-sensitive reactions.
Butylated Hydroxytoluene (BHT) 100-500 ppmAnother phenolic antioxidant that functions as a radical scavenger. Often used in monomers for ATRP after removal.[5]
Phenothiazine (PTZ) 200-1000 ppmHighly effective, especially at elevated temperatures, but can be more difficult to remove and may color the monomer.
TEMPO and derivatives 50-200 ppmPotent nitroxide-based radical traps. Highly effective but can be more expensive.[4]

Table 1: Common inhibitors for allylamine and related monomers.

Best Practices for Handling and Storage
  • Inert Atmosphere: Always handle and store allylamine under an inert atmosphere (Nitrogen or Argon).[6] This displaces oxygen, a key initiator.

  • Temperature Control: Store allylamine in a cool, well-ventilated area, away from heat sources.[1][2] Refrigeration is recommended, but ensure the temperature is above its melting point (-88°C) to prevent solidification.

  • Light Protection: Use amber glass bottles or store containers in the dark to prevent photo-initiation.[2]

  • Material Compatibility: Avoid contact with incompatible materials such as strong oxidizing agents, acids, copper, and peroxides.[1]

Section 3: Troubleshooting Workbench: A Q&A Guide

This section addresses common problems encountered during the synthesis and handling of allylamine.

Q1: My allylamine has turned yellow and is more viscous. What happened, and can I still use it?

A: A yellow color and increased viscosity are classic signs that polymerization has begun. The color change is often due to the formation of conjugated systems within the polymer or oxidation byproducts.

What to do:

  • Safety First: Do not heat the container. Rapid, uncontrolled polymerization can generate heat and pressure, creating a risk of container rupture.[1]

  • Assess the Extent: If only a slight color change is observed with no significant increase in viscosity, the monomer may be salvageable by purification (see Q2).

  • When to Discard: If the liquid is noticeably viscous or contains solid polymer, it is generally not recommended for use. The presence of oligomers can unpredictably affect your reaction stoichiometry and kinetics. The material should be disposed of as hazardous waste according to your institution's guidelines.

G Start Observe Allylamine: Yellow color or increased viscosity? CheckViscosity Is it highly viscous or are solids present? Start->CheckViscosity SlightColor Slight color change only, viscosity is normal. CheckViscosity->SlightColor No Dispose Action: Dispose as hazardous waste. Reason: High risk of failure and safety hazard. CheckViscosity->Dispose Yes Purify Action: Purify via vacuum distillation. (See Protocol) SlightColor->Purify Yes UseDirectly Action: Proceed with caution. Consider purification for sensitive reactions. SlightColor->UseDirectly No (clear) End Proceed with Synthesis Purify->End UseDirectly->End

Fig. 2: Decision workflow for compromised allylamine.

Q2: How do I safely and effectively remove the inhibitor before my reaction?

A: The most reliable method for removing phenolic inhibitors like MEHQ and BHT from allylamine is vacuum distillation . This separates the volatile monomer from the non-volatile inhibitor and any polymer that may have formed.[7]

Experimental Protocol: Inhibitor Removal via Vacuum Distillation

CAUTION: Allylamine is flammable, toxic, and corrosive.[1] Perform this procedure in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][8]

Materials:

  • Round-bottom flask

  • Short-path distillation head with vacuum adapter

  • Condenser and receiving flask

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump with cold trap

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed. It is advisable to grease the joints lightly to ensure a good vacuum.

  • Inerting the System: Add the inhibited allylamine and a magnetic stir bar to the distillation flask. Flush the entire system with nitrogen or argon for 5-10 minutes.

  • Applying Vacuum: Start the stirrer. Gradually apply vacuum, using a cold trap to protect the pump. Allylamine has a boiling point of 55-58°C at atmospheric pressure; under vacuum, this will be significantly lower. For example, at ~100 mmHg, the boiling point will be around 20°C.

  • Distillation: Gently heat the distillation flask using the heating mantle. The goal is a slow, steady distillation rate (1-2 drops per second). Collect the purified, colorless allylamine in the receiving flask, which should be cooled in an ice bath to minimize vapor loss.[9]

  • Completion and Storage: Once the distillation is complete, turn off the heat and allow the system to cool under vacuum. Backfill the apparatus with inert gas before disassembling.

  • Immediate Use: The purified, inhibitor-free allylamine is now highly prone to polymerization. It should be used immediately for the best results. If short-term storage is necessary, keep it under an inert atmosphere in a refrigerator.

Q3: I suspect my solvent or amine has been stored for a while. How do I check for peroxides?

A: Peroxides are a significant safety hazard and a potent polymerization initiator.[1] Simple, commercially available test strips can be used to check for their presence.

Procedure for Peroxide Testing:

  • Use a dedicated peroxide test strip (e.g., Quantofix®).

  • Dip the test strip into the allylamine sample for 1 second.

  • Shake off the excess liquid.

  • Since allylamine is an organic solvent, allow the solvent to evaporate and then add one drop of deionized water to the test pad.[10][11]

  • After the time specified by the manufacturer (usually 15-60 seconds), compare the color of the test pad to the color scale provided with the strips.

Interpretation: If the test indicates a peroxide concentration >10-20 ppm, the material should be treated to remove peroxides or disposed of. Do not distill solvents with high peroxide concentrations, as this can lead to an explosion.

Section 4: Frequently Asked Questions (FAQs)
  • Q: What is the typical shelf life of allylamine?

    • A: When properly inhibited and stored under recommended conditions (cool, dark, inert atmosphere), allylamine is typically stable for 12-24 months. However, once the container is opened, the shelf life decreases. It is good practice to test for peroxides every 3-6 months for opened containers.[12]

  • Q: Can I use an alumina column to remove the inhibitor instead of distillation?

    • A: While passing a monomer through a column of basic alumina is a common method for removing acidic inhibitors like MEHQ from other monomers (e.g., acrylates), it can be less effective for amines.[13] Amines can interact with the alumina surface, potentially leading to losses. Vacuum distillation is the more robust and recommended method for allylamine.

  • Q: Are there less hazardous alternatives to allylamine?

    • A: The choice of alternative depends on the specific reaction. For some applications, protected versions like N-Boc-allylamine or N-Cbz-allylamine can be used. These are generally more stable solids or oils and are less volatile, though the protecting group must be removed in a subsequent step.[8] For polymerization applications, using an inorganic acid salt of allylamine (e.g., allylamine hydrochloride) can improve stability and handling.[14][15]

Section 5: References
  • Chemos GmbH & Co. KG. Safety Data Sheet: allylamine. [Link]

  • Google Patents. (1985). EP0142962A2 - Process for producing poly (allylamine) derivatives.

  • Taylor & Francis Online. (2020). Fabrication of cationic polymer surface through plasma polymerization and layer-by-layer assembly. [Link]

  • Sepehrianazar, A., et al. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media. ResearchGate. [Link]

  • Organic Syntheses. Allylamine. [Link]

  • University of Southern California EHS. Organic Peroxide Formers: Testing and Labeling. [Link]

  • Ataman Kimya. ALLYLAMINE. [Link]

  • Berkeley Lab EHS. (2025). Management of Peroxide-Forming Organic Solvents. [Link]

  • University of Iowa EHS. Safely testing organic solvents for peroxides. [Link]

  • Texium. (2020). Vacuum Distillation of Aniline. [Link]

  • MDPI. (2023). Inhibition of Free Radical Polymerization: A Review. [Link]

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Technical Support Center: Solvent Effects in N-allyl-4-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for optimizing the synthesis of N-allyl-4-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges related to reaction kinetics and purity. As experienced application scientists, we understand that solvent selection is not merely about dissolution; it is a critical parameter that dictates reaction rate, mechanism, and yield. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of solvents in the N-allylation of 4-nitrobenzamide. Understanding these principles is the first step toward effective troubleshooting and method development.

Q1: What is the likely reaction mechanism for the synthesis of N-allyl-4-nitrobenzamide, and why does the solvent matter so much?

A1: The synthesis of N-allyl-4-nitrobenzamide, typically from 4-nitrobenzamide and an allyl halide (e.g., allyl bromide) in the presence of a base, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the deprotonated amide (a potent nucleophile) attacks the electrophilic carbon of the allyl halide, displacing the halide leaving group in a single, concerted step.

The solvent's role is paramount because it must solvate the reactants and, more importantly, the transition state. The SN2 transition state involves significant charge separation. Solvents that can effectively stabilize this charged intermediate will lower the activation energy of the reaction, thereby increasing the reaction rate.[1] Conversely, a poor choice of solvent can hinder the reaction or promote unwanted side reactions.

Q2: What are the key differences between polar protic, polar aprotic, and nonpolar solvents in the context of this reaction?

A2: Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.[2]

  • Polar Protic Solvents: (e.g., water, ethanol, methanol). These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[2][3] While they are highly polar and can dissolve many ionic species, they can also form a tight solvation shell around the anionic nucleophile (the deprotonated benzamide) through hydrogen bonding. This "caging" effect deactivates the nucleophile and significantly slows down SN2 reactions.[4] Therefore, they are generally poor choices for this synthesis.

  • Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)). These solvents possess high dipole moments and dielectric constants, allowing them to dissolve polar species and stabilize charged transition states.[4][5] Crucially, they lack acidic protons and cannot hydrogen bond with the nucleophile.[2] This leaves the nucleophile "naked" and highly reactive, making polar aprotic solvents the ideal choice for accelerating SN2 reactions.[4][6]

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Benzene). These solvents have low dielectric constants and do not effectively solvate charged species. Both the reactants (especially the ionic base and the deprotonated amide) and the charged SN2 transition state are poorly stabilized, leading to extremely slow or non-existent reaction rates.

Q3: Besides reaction rate, what other factors should I consider when selecting a solvent?

A3: A holistic approach to solvent selection considers the entire experimental workflow:

  • Solubility: All reactants, including the base, must have sufficient solubility in the chosen solvent at the reaction temperature. Poor solubility is a common cause of slow or incomplete reactions.[7] For instance, the solubility of related compounds like 4-nitrobenzaldehyde has been studied in various solvent systems, highlighting the importance of this parameter.[8]

  • Boiling Point: The solvent's boiling point determines the maximum temperature at which the reaction can be run at atmospheric pressure. Higher temperatures can increase the reaction rate but may also lead to thermal degradation of reactants or products.

  • Workup and Purification: Consider the ease of solvent removal post-reaction. Volatile solvents like THF or Ethyl Acetate are easily removed by rotary evaporation, while high-boiling solvents like DMF or DMSO can be challenging to remove and may require aqueous workups.

  • Safety and Environmental Impact: Solvents like Dichloromethane (DCM) and DMF are effective but carry significant health and environmental risks.[9] Increasingly, regulations and green chemistry principles encourage the use of safer alternatives like 2-MeTHF or ethyl acetate where possible.[10]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Symptom / Observation Potential Root Cause (Solvent-Related) Recommended Action & Scientific Rationale
1. Reaction is very slow or fails to initiate. Poor Solubility of Reactants: The base or the 4-nitrobenzamide salt may not be soluble in the chosen solvent. Incorrect Solvent Type: Use of a nonpolar or polar protic solvent.Action: Switch to a polar aprotic solvent like DMF or DMSO, which are excellent at dissolving polar and ionic compounds.[7] Rationale: SN2 reactions require a solvent that can stabilize the charged transition state without deactivating the nucleophile. Polar aprotic solvents fulfill both criteria, leading to a significant rate enhancement.[1]
2. Multiple unexpected products are observed by TLC/LC-MS. Allylic Rearrangement (SN2' Pathway): The nucleophile may attack the terminal carbon of the allyl group, leading to a rearranged product. This can be influenced by the solvent environment.[11][12] Side reactions with the solvent: Some solvents can participate in the reaction.Action: Analyze the solvent's influence on the transition state. Less polar aprotic solvents like THF might favor the desired SN2 pathway over the more charge-delocalized SN2' transition state. Rationale: An allylic rearrangement proceeds through a different transition state geometry (SN2').[13][14] The solvent's ability to stabilize one transition state over another can dictate the product distribution.[15]
3. Reaction starts but appears to stop before completion. Product Precipitation: The N-allyl-4-nitrobenzamide product might be insoluble in the reaction solvent and precipitate out, coating the unreacted starting material.Action: Try a solvent in which the product is also soluble, or consider running the reaction at a higher temperature to increase solubility. If this is not feasible, more vigorous stirring may help. Rationale: For a reaction to proceed to completion, all reactants must remain accessible to each other in the solution phase.[16]
4. Low yield after aqueous workup. Product is partially soluble in the aqueous phase: The nitro and amide groups on the product impart some polarity, which could lead to loss during extraction. Emulsion Formation: High concentrations of salts or certain organic solvents can lead to stable emulsions, making phase separation difficult and causing product loss.[17]Action: Perform back-extraction of the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, DCM). To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture.[17][18] Rationale: Brine reduces the solubility of organic compounds in the aqueous layer ("salting out") and increases the density of the aqueous phase, aiding in phase separation.
Data & Visualization
Key Solvent Properties for Reaction Optimization

To make an informed decision, it is crucial to compare the physical properties of potential solvents. The dielectric constant (ε) is a good measure of a solvent's ability to insulate and stabilize charges.[5]

SolventTypeDielectric Constant (ε) at 20°CBoiling Point (°C)Key Considerations
HexaneNonpolar1.969Very poor for this reaction due to low polarity.
TolueneNonpolar2.4111Unlikely to support the reaction effectively.
Tetrahydrofuran (THF)Polar Aprotic7.566Moderate choice; good solubility for organics, easily removed.[9]
Ethyl AcetatePolar Aprotic6.077Greener alternative, but less polar than THF or DMF.[10]
AcetonePolar Aprotic2156Highly polar, but low boiling point limits reaction temperature.
Acetonitrile (MeCN)Polar Aprotic37.582Excellent choice; highly polar and relatively volatile.[19]
Dimethylformamide (DMF)Polar Aprotic37153Excellent solvent for SN2, but high boiling point makes removal difficult.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189Highest polarity, excellent for difficult reactions, but very difficult to remove.
EthanolPolar Protic24.578Poor choice; deactivates nucleophile via H-bonding.[20]
WaterPolar Protic80.1100Unsuitable for this reaction due to nucleophile deactivation and potential side reactions.
(Data compiled from various sources, including[21])
Visualizing the Solvent Selection Process

The following workflow provides a logical pathway for selecting and optimizing the reaction solvent.

Solvent_Selection_Workflow Solvent Selection Workflow for N-Allylation A Analyze Reaction: SN2 Mechanism Polar Transition State B Initial Solvent Class Selection A->B C Polar Aprotic Solvents (DMF, DMSO, MeCN, THF) B->C Ideal for SN2 D Screen for Reactant Solubility C->D E Run Small-Scale Test Reactions D->E F Monitor Reaction Kinetics (TLC, LC-MS, FTIR) E->F G Reaction Slow or Incomplete? F->G H Increase Polarity (e.g., THF -> MeCN -> DMF) G->H Yes I Optimize Temperature & Concentration G->I No H->E Re-screen J Consider Workup & Purification I->J K Final Solvent Selection J->K

Caption: A logical workflow for selecting and optimizing a solvent for the SN2 synthesis of N-allyl-4-nitrobenzamide.

Experimental Protocols
Protocol 1: Screening Solvents for Reaction Rate

This protocol outlines a method for comparing the efficacy of different solvents in a parallel format.

1. Materials & Equipment:

  • 4-nitrobenzamide

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), finely ground

  • Candidate solvents: THF, Acetonitrile, DMF

  • Reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane)

  • LC-MS for accurate conversion analysis

2. Procedure:

  • To three separate, dry reaction vials, add 4-nitrobenzamide (1.0 eq), K₂CO₃ (1.5 eq), and a stir bar.

  • To each vial, add one of the candidate solvents (THF, MeCN, DMF) to achieve a consistent concentration (e.g., 0.2 M).

  • Place the vials in the heating block and stir at a set temperature (e.g., 50 °C) for 10 minutes to allow for equilibration.

  • Add allyl bromide (1.2 eq) to each vial simultaneously to start the reactions.

  • At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction mixture.

  • Quench the aliquot with a drop of water and dilute with ethyl acetate.

  • Analyze the aliquot by TLC or LC-MS to determine the consumption of starting material and the formation of the product.

3. Data Analysis:

  • Compare the rate of product formation across the different solvents. A faster disappearance of the starting material spot and a more intense product spot on the TLC plate indicate a faster reaction.

  • For a more quantitative assessment, calculate the percent conversion at each time point using LC-MS peak areas.

Protocol 2: Real-Time Kinetic Monitoring with FTIR Spectroscopy

In-situ FTIR spectroscopy is a powerful tool for continuously monitoring the concentration of reactants and products, providing high-quality kinetic data.[22][23][24]

1. Equipment:

  • Jacketed lab reactor with overhead stirring

  • In-situ FTIR probe (e.g., with a diamond ATR sensor)

  • FTIR spectrometer and data acquisition software

2. Procedure:

  • Set up the reactor and charge it with 4-nitrobenzamide, K₂CO₃, and the chosen solvent (e.g., Acetonitrile).

  • Heat the mixture to the desired temperature with stirring.

  • Insert the FTIR probe and collect a background spectrum of the starting materials in the solvent.

  • Inject the allyl bromide to initiate the reaction and immediately begin spectral acquisition (e.g., 1 spectrum every minute).

  • Identify unique infrared absorption peaks for a reactant (e.g., N-H stretch of 4-nitrobenzamide) and the product.

  • Continue monitoring until the reaction reaches completion (i.e., the reactant peak disappears and the product peak stabilizes).

3. Data Analysis:

  • Plot the absorbance of the reactant and product peaks as a function of time.

  • This data can be used to determine the reaction order and calculate the rate constant (k) under those specific conditions, providing a quantitative measure of the solvent's impact.

Visualizing the Reaction Mechanism

Understanding the potential pathways is key to troubleshooting byproduct formation.

Reaction_Pathways cluster_reactants Reactants cluster_products Products R 4-Nitrobenzamide Anion (Nucleophile) TS1 [SN2 Transition State] R->TS1  Attack at C1 TS2 [SN2' Transition State] R->TS2  Attack at C3 E Allyl Bromide (Electrophile) E->TS1 E->TS2 P1 N-allyl-4-nitrobenzamide (Desired Product) P2 Rearranged Product (Potential Byproduct) TS1->P1 Favored in Polar Aprotic Solvents TS2->P2 May be promoted by steric hindrance or specific solvent effects

Caption: Competing SN2 and SN2' pathways for the N-allylation of 4-nitrobenzamide.

References
  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. (2018). ResearchGate. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Spectroscopic methods for kinetic measurements. Fiveable. [Link]

  • Allylic rearrangement. Wikipedia. [Link]

  • Jover, J. (2022). Solvation Effects in Organic Chemistry. ACS Publications. [Link]

  • Solubility determination and modelling for 4-nitrobenzaldehyde in N, N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. (2018). ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of allyl, benzyl and 4-nitrobenzyl derivatives of aminopyridinium bromides. (2014). ResearchGate. [Link]

  • Byrne, F. P., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Ashenhurst, J. (2013). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. [Link]

  • Studying Reaction Kinetics by Spectroscopy. Science Projects and Ideas for Amateur Experimenters. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2018). Acta Crystallographica Section E. [Link]

  • Allylic rearrangement. (2020). L.S.College, Muzaffarpur. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). ResearchGate. [Link]

  • Kishan's Classes. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Reaction Monitoring with Spectroscopy. Clairet Scientific. [Link]

  • Wang, H., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Crandall, J. K., & Apparu, M. (2002). Structural and Solvent Effects on the Mechanism of Base-Induced Rearrangement of Epoxides to Allylic Alcohols. The Journal of Organic Chemistry. [Link]

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  • Solvent Effects on Transition States and Reaction Rates. (2016). ResearchGate. [Link]

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  • Allylic rearrangement. Grokipedia. [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]

  • Reaction kinetics using mass spectrometric detection. University of Helsinki. [Link]

  • Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. (2005). Proceedings of the National Academy of Sciences. [Link]

  • 4-Nitrobenzamide. PubChem, National Institutes of Health. [Link]

  • Monitor Kinetics with FTIR Spectroscopy and Thermal Data. (2016). YouTube. [Link]

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catalyst selection for N-allyl-4-nitrobenzamide synthesis optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of N-allyl-4-nitrobenzamide. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the N-allylation of 4-nitrobenzamide. Our goal is to move beyond simple protocols and explain the fundamental principles that govern catalyst selection and reaction success.

Part 1: Foundational Concepts & Catalyst Selection

This section addresses the core principles of the N-allylation reaction, focusing on why certain catalytic systems are preferred and how to make an informed selection for your specific experimental goals.

Q1: What is the primary challenge in the N-allylation of 4-nitrobenzamide, and how does a catalyst overcome it?

A1: The primary challenge lies in the inherently low nucleophilicity of the amide nitrogen. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, making it a very weak nucleophile.[1][2] Additionally, the strong electron-withdrawing effect of the para-nitro group further reduces the electron density on the nitrogen.

A catalyst's role is to facilitate the deprotonation of the amide N-H group, forming a highly nucleophilic amidate anion. This anion can then readily attack the electrophilic allyl halide (e.g., allyl bromide) in a standard SN2 reaction. Without a proper catalyst or base system, the reaction either fails to proceed or requires excessively harsh conditions that lead to side products.

Q2: What are the main catalytic systems for this reaction, and which do you recommend?

A2: There are two primary approaches: using a strong stoichiometric base or employing Phase Transfer Catalysis (PTC).

Catalytic System Typical Reagents Mechanism Pros Cons
Strong Base Base: NaH, KHMDSSolvent: Anhydrous THF, DMFThe strong base completely deprotonates the amide to form the amidate salt in situ.Simple concept; can be effective for stubborn substrates.Requires strictly anhydrous conditions; strong bases are hazardous; potential for side reactions.[2]
Phase Transfer Catalysis (PTC) Catalyst: TBAB, Aliquat 336Base: KOH, K₂CO₃Solvent: Dichloromethane, TolueneThe PTC catalyst transports the amidate anion (formed by the inorganic base) from the solid/aqueous phase to the organic phase to react with the allyl halide.Uses safer, cheaper inorganic bases; avoids harsh anhydrous conditions; often higher yields and cleaner reactions.[2][3][4]Requires optimization of catalyst, base, and solvent; catalyst can sometimes be difficult to remove.

Recommendation: For the N-allylation of 4-nitrobenzamide, Phase Transfer Catalysis (PTC) is the highly recommended method. It offers a superior balance of reactivity, safety, operational simplicity, and cost-effectiveness, making it ideal for both lab-scale synthesis and scale-up considerations.

Part 2: Experimental Protocol & Optimization

This section provides a robust starting protocol using the recommended PTC method and addresses how to fine-tune parameters for optimal performance.

Detailed Experimental Protocol: N-Allylation via Phase Transfer Catalysis

This protocol is a validated starting point for the synthesis.

Reagents & Materials:

  • 4-Nitrobenzamide (1.0 eq)

  • Allyl Bromide (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 - 0.10 eq)

  • Solvent (e.g., Acetonitrile or Dichloromethane)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzamide (1.0 eq), finely powdered potassium carbonate (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add the chosen solvent (e.g., Acetonitrile, 10 mL per gram of 4-nitrobenzamide).

  • Reagent Addition: Begin stirring the suspension and add allyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (for acetonitrile, this is ~82°C). The reaction progress should be monitored to determine the optimal time.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] A typical mobile phase for TLC could be a 7:3 mixture of Hexane:Ethyl Acetate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and salts, and wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield N-allyl-4-nitrobenzamide as a solid.[6]

Q3: How do I optimize the reaction conditions if my yield is low?

A3: Low yield is a common issue that can be systematically addressed. Use the following decision tree and table to guide your optimization strategy.

G start Low Yield Observed check_base Increase Base Equivalents? (e.g., from 2 to 3 eq K₂CO₃) start->check_base check_temp Increase Temperature? (e.g., from 60°C to Reflux) check_base->check_temp No/Minor Improvement success Yield Improved Proceed with optimized conditions check_base->success Yes check_catalyst Increase Catalyst Loading? (e.g., from 5 mol% to 10 mol%) check_temp->check_catalyst No/Minor Improvement check_temp->success Yes check_solvent Change Solvent? (e.g., DCM to Acetonitrile or DMF) check_catalyst->check_solvent No/Minor Improvement check_catalyst->success Yes check_solvent->success Yes end Consult Further Consider alternative catalyst/base check_solvent->end No/Minor Improvement

Caption: Troubleshooting workflow for low reaction yield.

Parameter Range to Test Causality and Expected Outcome
Base (K₂CO₃) 2.0 - 4.0 eqThe base is responsible for deprotonating the amide. Insufficient base leads to a low concentration of the active amidate anion. Using finely powdered base increases the surface area and reaction rate.
Temperature 40°C to RefluxThe SN2 reaction rate is temperature-dependent. Increasing the temperature can significantly accelerate the reaction, especially if the nucleophile (amidate) or electrophile (allyl bromide) is sluggish.[7]
Solvent DCM, Acetonitrile, DMFThe solvent influences reactant solubility and the rate of the PTC cycle. Polar aprotic solvents like Acetonitrile or DMF are generally excellent choices as they solubilize the ionic intermediates effectively.[7]
PTC Loading 2 - 10 mol%The catalyst concentration dictates the rate of anion transport to the organic phase. Too little catalyst results in a slow reaction. Increasing the loading can boost the rate up to a saturation point.

Part 3: Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during your experiment.

Q4: My TLC plate shows multiple spots. What are the likely side products and how can I prevent them?

A4: The most common side product is the O-allylated isomer, forming an imidate ether. The starting material may also remain if the reaction is incomplete.

  • Symptom: A new spot on the TLC plate, often close to the product spot.

  • Likely Cause (O-Allylation): The amidate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-allylation is generally favored kinetically, certain conditions can promote O-allylation.

  • Preventative Measures:

    • Solvent Choice: Polar aprotic solvents (Acetonitrile, DMF) generally favor N-alkylation over O-alkylation.

    • Counter-ion: The choice of base can influence the selectivity. Potassium salts (like K₂CO₃) are often preferred as the larger K⁺ ion coordinates less tightly with the oxygen, favoring N-attack.

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes improve selectivity towards the thermodynamically favored N-allyl product.

Q5: The reaction has stalled and starting material remains even after prolonged heating. What should I do?

A5: A stalled reaction typically points to an issue with one of the core components: the base or the catalyst.

  • Possible Cause 1: Inactive Base. The potassium carbonate may have absorbed moisture from the air, reducing its basicity. Ensure you are using freshly opened or properly dried, finely powdered K₂CO₃.

  • Possible Cause 2: Catalyst Poisoning or Degradation. The PTC catalyst (TBAB) can degrade at very high temperatures over long periods (Hofmann elimination). Ensure the reaction temperature is not excessive. If you suspect catalyst issues, adding a fresh portion (e.g., another 2-3 mol%) mid-reaction can sometimes restart a stalled process.

  • Possible Cause 3: Poor Quality Allyl Bromide. Allyl bromide can degrade over time. Using a fresh bottle or purifying it before use can resolve the issue.

Q6: I'm having difficulty purifying the final product. What techniques are recommended?

A6: Purification challenges often arise from unreacted starting materials or closely related side products.

  • Primary Method: Recrystallization. N-allyl-4-nitrobenzamide is typically a crystalline solid. A well-chosen recrystallization is the most effective purification method.

    • Solvent Screening: Test solvents like ethanol, isopropanol, and ethyl acetate. A mixed solvent system, such as ethanol/water, can also be very effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Alternative Method: Column Chromatography. If recrystallization fails to remove a persistent impurity, silica gel column chromatography is a reliable alternative.[8]

    • Eluent System: Start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your product. Monitor the fractions by TLC to ensure a clean separation.

Part 4: Analytical & Mechanistic Visualization

Understanding the reaction mechanism and how to properly analyze the results is crucial for success.

Q7: What analytical methods are best for monitoring this reaction and characterizing the product?

A7: A combination of chromatographic and spectroscopic techniques is essential.[9][10]

Technique Application Key Observations
TLC Reaction MonitoringDisappearance of the 4-nitrobenzamide spot (typically lower Rf) and appearance of the N-allyl-4-nitrobenzamide product spot (higher Rf).
GC-MS / LC-MS Reaction Monitoring & Product IDProvides accurate mass data to confirm the molecular weight of the product and identify any side products.[9]
¹H NMR Structural ConfirmationAppearance of new signals corresponding to the allyl group protons (~4.0-4.2 ppm for -NCH₂-, ~5.2-5.4 ppm for =CH₂, and ~5.8-6.0 ppm for -CH=). Disappearance of one of the broad N-H signals from the starting material.
¹³C NMR Structural ConfirmationAppearance of new signals for the three carbons of the allyl group.
FTIR Functional Group AnalysisShift in the N-H stretching frequency and potential changes in the carbonyl (C=O) stretch region upon allylation.
Phase Transfer Catalysis (PTC) Mechanism

The diagram below illustrates the catalytic cycle for the N-allylation of 4-nitrobenzamide (Ar-CONH₂) using TBAB (Q⁺X⁻) as the catalyst.

G cluster_0 Organic Phase cluster_1 Aqueous/Solid Phase Interface A Q⁺[Ar-CON⁻H] C Ar-CONH-Allyl (Product) A->C SN2 Attack B Allyl-Br D Q⁺Br⁻ H Q⁺Br⁻ D->H Catalyst Return E Ar-CONH₂ G K⁺[Ar-CON⁻H] E->G Deprotonation F K₂CO₃ (Base) H->A Anion Exchange

Caption: The catalytic cycle of Phase Transfer Catalysis.

References

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Nitrobenzamide. PubChem Compound Database. Available at: [Link]

  • Hoye, R. C., et al. (2011). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. Organic Letters. Available at: [Link]

  • Pomogaeva, L. S., et al. (1998). Method for production of 4-nitrobenzamide. Russian Patent RU2103260C1.
  • Bratulescu, G. (2007). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Available at: [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Głowacka, E., et al. (2020). Synthesis and structural study of some N-acyl-4-allylsemicarbazides and the product of their cyclization with a potential antimicrobial activity. ResearchGate. Available at: [Link]

  • Turska, E., et al. (2018). Crystal structure of N-allyl-4-methyl-benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • Bidal, Y. D., et al. (2018). N-alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3. ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]

  • Jagadeesh, R. V., et al. (2023). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central. Available at: [Link]

  • Bratulescu, G. (2002). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Acta Chimica Slovenica. Available at: [Link]

  • Optimization of reaction conditions for N-alkylation of benzamide with toluene. (n.d.). ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. ATSDR. Available at: [Link]

  • Bratulescu, G. (2002). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. Available at: [Link]

  • Tye, J. W., et al. (2005). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. Available at: [Link]

  • Bratulescu, G. (2008). N-alkylation of imides using phase transfer catalysts under solvent-free conditions. Revista de Chimie. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Available at: [Link]

  • Figueroa-Valverde, L., et al. (2021). Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. ResearchGate. Available at: [Link]

  • Zell, D., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters. Available at: [Link]

  • Wisotsky, M. J., et al. (1984). Purification of N-substituted aminobenzaldehydes. US Patent 4440953A.
  • Chem Help ASAP. (2020). Formation & reaction of amide enolates. YouTube. Available at: [Link]

  • Naveen, T., et al. (2023). N-alkylation of benzamides/sulfonamides with primary alcohols via BH methods. ResearchGate. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Optimization Studies of the Allylation Reaction. (n.d.). ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (2015). Chinese Patent CN104356022A.
  • Zeng, R., et al. (2012). Highly Selective Mild Stepwise Allylation of N-Methoxybenzamides with Allenes. Journal of the American Chemical Society. Available at: [Link]

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Technical Support Center: Troubleshooting Low Solubility of N-allyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N-allyl-4-nitrobenzamide. This resource provides in-depth troubleshooting for common solubility challenges encountered during experimental workflows. Our approach is rooted in foundational chemical principles to empower you with the rationale behind each step.

Understanding the Molecule: N-allyl-4-nitrobenzamide

Before delving into troubleshooting, it's crucial to understand the structural characteristics of N-allyl-4-nitrobenzamide that govern its solubility. The molecule's architecture presents a classic case of conflicting functionalities: a polar aromatic core and a nonpolar aliphatic substituent.

  • The Polar Core: The 4-nitrobenzamide portion of the molecule is inherently polar. The nitro group (-NO₂) is strongly electron-withdrawing, creating a significant dipole moment. The amide linkage (-CONH-) is also polar and capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O).[1] These features suggest a potential for solubility in polar solvents.

  • The Nonpolar Substituent: The N-allyl group (-CH₂CH=CH₂) introduces a nonpolar, hydrophobic character to the molecule. This aliphatic chain does not readily interact with polar solvent molecules.

The interplay between these opposing characteristics is the primary reason for the often-observed low solubility of N-allyl-4-nitrobenzamide in a single solvent system. The parent compound, 4-nitrobenzamide, is known to be insoluble in water but shows solubility in some organic solvents like ethanol and chloroform.[2] The addition of the allyl group can further modulate this solubility profile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the solubility of N-allyl-4-nitrobenzamide in a practical, question-and-answer format.

Q1: Why is my N-allyl-4-nitrobenzamide not dissolving in water?

A1: N-allyl-4-nitrobenzamide is expected to have very low solubility in water. The parent compound, 4-nitrobenzamide, is reported to be insoluble in water.[3][4] The presence of the nonpolar allyl group and the largely organic structure outweighs the polar contributions of the nitro and amide groups in an aqueous environment. Aromatic nitro compounds, in general, are not soluble in water. Forcing dissolution in purely aqueous media is often not a viable strategy.

Q2: I'm observing an oiling out or incomplete dissolution of my compound in a common organic solvent. What should I do?

A2: This is a frequent observation and indicates that the chosen solvent is not optimal for this specific molecule. The following troubleshooting workflow can help you systematically address this issue.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes A Compound oils out or does not fully dissolve B Select an appropriate polar aprotic solvent A->B Start here C Apply gentle heating and /or sonication B->C D Consider a co-solvent system C->D F Complete Dissolution C->F Success G Partial Improvement C->G H No Improvement C->H E Evaluate pH adjustment (for aqueous systems) D->E D->F Success D->G D->H E->F Success E->G E->H G->B Re-evaluate solvent choice H->B Re-evaluate solvent choice

Caption: Troubleshooting workflow for low solubility.

Q3: Which organic solvents are the best starting points for dissolving N-allyl-4-nitrobenzamide?

A3: Based on the principle of "like dissolves like," polar aprotic solvents are generally the most effective for compounds with the structural features of N-allyl-4-nitrobenzamide. Here is a table of recommended starting solvents, categorized by their polarity.

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dimethylformamide (DMF)The polar nature of DMF can interact favorably with the nitro and amide groups.
Dimethyl sulfoxide (DMSO)Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetoneA less polar option than DMF or DMSO, but its ketone group can act as a hydrogen bond acceptor for the amide N-H.
AcetonitrileAnother moderately polar aprotic solvent that can be effective.
Polar Protic EthanolThe hydroxyl group can hydrogen bond with the amide and nitro groups. The parent 4-nitrobenzamide shows solubility in ethanol.[2] However, the solubility of N-allyl-4-nitrobenzamide may be limited due to the nonpolar allyl group.
MethanolSimilar to ethanol, but more polar.
Chlorinated Dichloromethane (DCM)A good solvent for many organic compounds, but its lower polarity might be a limiting factor.
ChloroformThe parent 4-nitrobenzamide is soluble in chloroform.[2]

Expert Tip: Always start with a small amount of your compound and the chosen solvent to test for solubility before committing your entire sample.

Q4: Can I use heat to improve the solubility of N-allyl-4-nitrobenzamide?

A4: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid.[5] For most organic compounds, the dissolution process is endothermic, meaning that the system absorbs heat from the surroundings. By providing heat, you are supplying the energy needed to break the crystal lattice of the solid and allow the solvent to solvate the individual molecules.

Protocol for Thermal Dissolution:

  • Place the N-allyl-4-nitrobenzamide in a suitable flask.

  • Add a small amount of the selected solvent.

  • Gently heat the mixture on a hot plate with stirring.

  • Gradually add more solvent until the solid dissolves completely.

  • Caution: Be aware of the boiling point of your chosen solvent and use appropriate safety measures, such as a condenser, to prevent solvent loss.

Q5: I've tried heating, but my compound still won't dissolve completely. What's the next step?

A5: If heating alone is insufficient, a co-solvent system is the next logical step.[6] This involves using a mixture of two or more miscible solvents to fine-tune the polarity of the solvent system to better match that of the solute.

Co-solvency Strategy:

A common and effective approach is to dissolve the compound in a small amount of a "strong" solvent in which it is highly soluble (e.g., DMF or DMSO), and then gradually add a "weaker" solvent in which it is less soluble until the desired concentration is reached.

Example Protocol for a Co-Solvent System:

  • Dissolve the N-allyl-4-nitrobenzamide in a minimal amount of DMF.

  • Slowly add a second solvent, such as ethanol or water, dropwise while stirring.

  • Observe for any signs of precipitation. If the compound remains in solution, you have successfully created a co-solvent system.

Q6: Does pH affect the solubility of N-allyl-4-nitrobenzamide?

A6: The amide functional group is generally considered neutral and does not readily ionize in aqueous solutions within the typical pH range of 1-14. Therefore, adjusting the pH of an aqueous suspension is unlikely to significantly improve the solubility of N-allyl-4-nitrobenzamide. The primary strategies for enhancing its solubility should focus on the selection of appropriate organic solvents and the use of techniques like heating and co-solvency.

Advanced Troubleshooting: Recrystallization for Purification

If you are working with a crude sample of N-allyl-4-nitrobenzamide, you may encounter solubility issues due to the presence of impurities. Recrystallization is a powerful technique for purifying solid organic compounds and can also provide insights into the solubility of your target molecule.[7]

G A Dissolve crude N-allyl-4-nitrobenzamide in a minimal amount of hot solvent (e.g., ethanol) B Hot gravity filter to remove insoluble impurities A->B C Allow the filtrate to cool slowly to room temperature B->C D Cool further in an ice bath to maximize crystal formation C->D E Collect pure crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G

Caption: General workflow for recrystallization.

A related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, has been successfully recrystallized from ethanol, suggesting that ethanol could be a good starting point for the recrystallization of N-allyl-4-nitrobenzamide.[5]

Summary of Key Recommendations

  • Avoid purely aqueous systems. N-allyl-4-nitrobenzamide is expected to be poorly soluble in water.

  • Start with polar aprotic solvents such as DMF, DMSO, acetone, or acetonitrile for initial dissolution attempts.

  • Utilize heat to increase the rate and extent of dissolution.

  • Employ a co-solvent system if a single solvent is ineffective.

  • Consider recrystallization from a solvent like ethanol for purification, which can also inform you about its solubility characteristics.

We trust that this technical guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • 4-Nitrobenzamide CAS 619-80-7 Product Specific
  • N-(cyclopentylideneamino)-4-nitro-benzamide | Solubility - Solubility of Things. (URL: Available upon request)
  • 4-Nitrobenzamide 619-80-7 wiki - Guidechem. (URL: Available upon request)
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. (URL: [Link])

  • Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization - Benchchem. (URL: Available upon request)
  • Technical Support Center: Purification of Crude 2-Cyano-4-nitrobenzamide by Recrystallization - Benchchem. (URL: Available upon request)
  • Patel, Z. S., Stevens, A. C., Bookout, E. C., Staples, R. J., Biros, S. M., & Ngassa, F. N. (2018). Crystal structure of N-allyl-4-methyl-benzene-sulfonamide. Acta crystallographica. Section E, Crystallographic communications, 74(Pt 8), 1126–1129. (URL: [Link])

  • 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem. (URL: [Link])

  • Process for the purification of nitrobenzaldehyde - Google P
  • Method for production of 4-nitrobenzamide - Google P
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  • N-Allylbenzamide | C10H11NO | CID 307242 - PubChem. (URL: [Link])

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (URL: [Link])

  • NITRO-SULFOBENZAMIDES - European Patent Office - EP 1242386 B1 - EPO. (URL: [Link])

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (URL: Not available)

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identifying and characterizing unexpected NMR peaks of N-allyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy

Introduction

Welcome to the technical support center. As a Senior Application Scientist, I frequently assist researchers in deciphering complex NMR spectra. A common challenge arises when unexpected peaks appear, which can complicate structural confirmation and purity assessment. This guide focuses on a specific molecule, N-allyl-4-nitrobenzamide, to provide a framework for troubleshooting such NMR anomalies. We will explore the expected spectral features, diagnose common sources of unexpected signals, and outline advanced strategies for definitive characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the expected ¹H and ¹³C NMR spectral data for pure N-allyl-4-nitrobenzamide?

Answer:

Understanding the baseline spectrum of your target compound is the first critical step. For N-allyl-4-nitrobenzamide, the chemical shifts are influenced by the electron-withdrawing nitro group, the amide linkage, and the allyl group's vinyl system. While a definitive experimental spectrum from a single source can be elusive, we can predict the chemical shifts with high confidence based on established principles and data from analogous structures.

The protons on the aromatic ring are split into two distinct sets of doublets due to the strong electron-withdrawing effect of the para-nitro group. The allyl group protons show characteristic shifts for vinylic and allylic positions, with the methylene group adjacent to the nitrogen being significantly deshielded.

Below is a diagram of the molecule with protons labeled for clarity, followed by a table of predicted chemical shifts.

Caption: Labeled structure of N-allyl-4-nitrobenzamide.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for N-allyl-4-nitrobenzamide

Label Moiety Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Notes
- Amide (NH ) 6.5 - 8.5 - Broad singlet; shift is highly dependent on solvent and concentration.
a Allyl (=CH₂ ) 5.20 - 5.35 ~117 Two distinct signals (doublet of doublets) are expected for the two diastereotopic protons.
b Allyl (=CH -) 5.85 - 6.00 ~134 Multiplet resulting from coupling to protons (a) and (c).
c Allyl (-N-CH₂ -) 4.05 - 4.20 ~43 Downfield shift due to adjacent nitrogen. Typically a doublet of triplets.
d Aromatic (H C-C-C=O) 7.95 - 8.10 ~129 Doublet, J ≈ 8-9 Hz. Ortho to the carbonyl group.
e Aromatic (H C-C-NO₂) 8.25 - 8.40 ~124 Doublet, J ≈ 8-9 Hz. Ortho to the nitro group. Deshielded.[1]
- Carbonyl (C =O) - ~165
- Aromatic (C -C=O) - ~141 Quaternary carbon.

| - | Aromatic (C -NO₂) | - | ~150 | Quaternary carbon.[1] |

Question 2: My ¹H NMR spectrum shows extra peaks that don't match the product. What are the most common sources?

Answer:

Unexpected peaks almost always originate from one of three sources: residual starting materials, reaction byproducts, or external contaminants like solvents. A systematic approach is key to identifying them.

Step-by-Step Troubleshooting:

  • Analyze Starting Materials: Compare the unexpected peaks to the known spectra of your starting materials. The amidation is typically performed using 4-nitrobenzoyl chloride and allylamine.

  • Consider Byproducts: The most common byproduct is the hydrolysis of the acyl chloride to 4-nitrobenzoic acid.

  • Check for Solvents: Residual solvents from the reaction or purification steps are very common.

Table 2: Chemical Shifts of Common Impurities and Starting Materials

Compound Key ¹H Chemical Shifts (δ, ppm) in CDCl₃ Notes
4-Nitrobenzoyl Chloride 8.30 (d, 2H), 8.45 (d, 2H) Aromatic signals may overlap with the product but often have slightly different shifts.[2]
Allylamine 1.3 (br s, 2H, NH₂), 3.3 (d, 2H, NCH₂), 5.1-5.3 (m, 2H, =CH₂), 5.8-6.0 (m, 1H, =CH) Allyl signals are significantly upfield compared to the amide product.
4-Nitrobenzoic Acid 8.35 (d, 2H), 8.45 (d, 2H), >10 (very br s, 1H, COOH) The carboxylic acid proton is a key diagnostic peak, though it can exchange with D₂O.

| Water | 1.5 - 4.8 | Very broad peak. Position is highly dependent on solvent, temperature, and concentration. |

Table 3: Chemical Shifts of Common Residual Solvents

Solvent ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Dichloromethane (CH₂Cl₂) 5.32 53.8
Chloroform (CHCl₃) 7.26 77.2
Acetone ((CH₃)₂CO) 2.17 206.7, 30.6
Ethyl Acetate (EtOAc) 1.26 (t), 2.05 (s), 4.12 (q) 171.1, 60.3, 21.1, 14.2

| Hexane | 0.88, 1.26 | 31.5, 22.6, 14.1 |

Question 3: Some of my allyl group or aromatic peaks are unusually broad or have doubled. What could cause this?

Answer:

This is an excellent observation and often points towards dynamic chemical processes occurring on the NMR timescale. For N-substituted amides like N-allyl-4-nitrobenzamide, the primary cause is restricted rotation around the amide C-N bond .

Causality Explained (The "Why"):

The lone pair on the nitrogen atom is delocalized into the carbonyl group, giving the C-N bond significant double-bond character. This restricts free rotation. As a result, the allyl group can exist in two different orientations (syn and anti) relative to the carbonyl oxygen. These two forms are called rotamers .

  • At High Temperatures: Rotation is fast on the NMR timescale. The detector sees an average of the two rotamers, resulting in sharp, averaged signals.

  • At Room Temperature: If the rotation is intermediate on the NMR timescale, the signals for the protons near the amide bond (especially the N-CH₂ group) can become very broad as they are in exchange between the two rotameric states. This is known as coalescence.

  • At Low Temperatures: Rotation is slow. The detector sees two distinct molecules (the syn and anti rotamers). This can lead to a doubling of the signals for the allyl group and sometimes even the aromatic protons.

Troubleshooting Protocol: Variable Temperature (VT) NMR

If you suspect rotamers are the cause of peak broadening or doubling, a Variable Temperature (VT) NMR experiment is the definitive diagnostic tool.

Methodology:

  • Prepare the Sample: Use a suitable solvent with a wide liquid range (e.g., Toluene-d₈ or DMSO-d₆).

  • Acquire Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum as a baseline.

  • Increase Temperature: Gradually increase the spectrometer temperature (e.g., in 10-15 °C increments) and acquire a spectrum at each step. If rotamers are present, broad peaks should sharpen and eventually coalesce into a single, averaged signal.

  • Decrease Temperature: Cool the sample below room temperature. If you started with broad or averaged signals, they should decoalesce and resolve into two distinct sets of peaks corresponding to each rotamer.

Question 4: I have an unknown peak that isn't a solvent or starting material. How can I definitively identify its structure?

Answer:

When dealing with a persistent, unknown impurity, a series of 2D NMR experiments is the most powerful method for structure elucidation. These experiments reveal correlations between nuclei, allowing you to piece together the molecular structure fragment by fragment.

Recommended Workflow for Characterization:

  • ¹H NMR: Confirm the presence and integration of the unknown peak(s).

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It helps establish spin systems. For example, a COSY spectrum would show a cross-peak between the b and c protons of the allyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It is invaluable for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting fragments of the molecule, especially across quaternary carbons.

G start Unexpected Peak in ¹H NMR cosy Run ¹H-¹H COSY start->cosy Which protons are coupled to it? hsac Run ¹H-¹³C HSQC start->hsac What carbon is it attached to? hmbc Run ¹H-¹³C HMBC cosy->hmbc Connect spin systems hsac->hmbc Assign carbons propose Propose Structure of Impurity hmbc->propose Assemble fragments end Structure Identified propose->end

Caption: Workflow for identifying unknown peaks using 2D NMR.

By following this workflow, you can systematically gather connectivity data to build a confident structural hypothesis for nearly any unexpected peak in your spectrum.

References

  • The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • Oregon State University. ¹H NMR Spectra and Peak Assignment. Retrieved from [Link]

  • Oregon State University. ¹H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubChem - NIH. 4-Nitrobenzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PubChem - NIH. N-Allylbenzamide. Retrieved from [Link]

  • University of Colorado Boulder. NMR Chemical Shifts Table. Retrieved from [Link]

  • The University of Georgia. 4-Nitrobenzamide. Retrieved from [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of N-allyl-4-nitrobenzamide for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel amide compounds is a cornerstone of innovation. N-allyl-4-nitrobenzamide, a molecule with potential applications stemming from its reactive allyl group and electronically distinct nitro-aromatic core, is a compound of significant interest. This guide provides an in-depth, objective comparison of various synthetic methodologies for its preparation, tailored for researchers, scientists, and professionals in drug development. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights to inform your experimental design.

Introduction: The Significance of N-allyl-4-nitrobenzamide

N-allyl-4-nitrobenzamide incorporates three key functional moieties: a reactive terminal alkene (allyl group), a stable amide linkage, and an electron-deficient nitroaromatic ring. This unique combination makes it a versatile building block for further chemical transformations, such as polymer functionalization, cross-linking applications, and the synthesis of more complex molecular architectures through reactions at the allyl group. The nitro group, a strong electron-withdrawing entity, significantly influences the electronic properties of the molecule and can serve as a handle for further functionalization, for instance, through reduction to an amine.

This guide will compare three primary synthetic strategies for the preparation of N-allyl-4-nitrobenzamide:

  • The Classical Approach: Schotten-Baumann Acylation

  • The "Green" Chemistry Approach: Direct Catalytic Amidation

  • The Rapid Synthesis Approach: Microwave-Assisted Amidation

We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction time, and environmental impact.

Method 1: The Classical Approach: Schotten-Baumann Acylation

The Schotten-Baumann reaction is a robust and time-honored method for the synthesis of amides from acyl chlorides and amines.[1][2] This two-step approach first involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine in the presence of a base.

Part A: Synthesis of 4-Nitrobenzoyl Chloride

The indispensable first step is the activation of 4-nitrobenzoic acid to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as its byproducts (SO₂ and HCl) are gaseous and easily removed.[3]

Experimental Protocol: Synthesis of 4-Nitrobenzoyl Chloride

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), combine 4-nitrobenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq). The reaction can be run neat or in an inert solvent like dichloromethane. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[3]

  • Reaction: Heat the mixture to reflux (for neat reaction, the temperature will be the boiling point of thionyl chloride, 76 °C). The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up and Purification: After the reaction is complete, remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure. The crude 4-nitrobenzoyl chloride is obtained as a yellow solid.[3] It can be used in the next step without further purification or can be purified by recrystallization from a non-polar solvent like hexanes.

Part B: Synthesis of N-allyl-4-nitrobenzamide via Schotten-Baumann Reaction

With the activated acyl chloride in hand, the subsequent reaction with allylamine proceeds readily. The presence of an aqueous base, such as sodium hydroxide, is crucial to neutralize the HCl generated during the reaction, thus driving the equilibrium towards the product.[4]

Experimental Protocol: Schotten-Baumann Synthesis of N-allyl-4-nitrobenzamide

  • Reaction Setup: In a flask, dissolve allylamine (1.2 eq) in a suitable organic solvent such as dichloromethane or diethyl ether, and add an aqueous solution of sodium hydroxide (2.0 eq). Cool the mixture in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in the same organic solvent and add it dropwise to the cooled, stirring biphasic mixture of allylamine and base.

  • Reaction: Allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Why use an acyl chloride? Carboxylic acids are generally unreactive towards amines under mild conditions due to an acid-base reaction that forms a stable ammonium carboxylate salt.[5] Converting the carboxylic acid to a highly electrophilic acyl chloride circumvents this issue.

  • Why a biphasic system and a base? The Schotten-Baumann reaction is often performed in a two-phase system (e.g., dichloromethane/water) to facilitate the separation of the organic product from the aqueous base and salts.[2] The base neutralizes the HCl byproduct, preventing it from protonating the unreacted amine and rendering it non-nucleophilic.[4]

Diagram of the Schotten-Baumann Reaction Workflow:

Schotten_Baumann_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid Heat Heat/Reflux 4-Nitrobenzoic_Acid->Heat + SOCl₂ SOCl2 SOCl₂ (or other chlorinating agent) 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Heat->4-Nitrobenzoyl_Chloride Reaction_Vessel Reaction & Work-up 4-Nitrobenzoyl_Chloride->Reaction_Vessel + Allylamine, Base Allylamine Allylamine Base Aqueous Base (e.g., NaOH) N-allyl-4-nitrobenzamide N-allyl-4-nitrobenzamide Reaction_Vessel->N-allyl-4-nitrobenzamide

Caption: Workflow for the Schotten-Baumann synthesis.

Method 2: The "Green" Chemistry Approach: Direct Catalytic Amidation

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods. Direct catalytic amidation, which forms the amide bond directly from a carboxylic acid and an amine with the removal of water, is a prime example.[5] This approach avoids the use of harsh chlorinating agents and the generation of stoichiometric byproducts. Boric acid and other boronic acid derivatives have emerged as effective catalysts for this transformation.[6]

Reaction Mechanism: The proposed mechanism involves the activation of the carboxylic acid by the boric acid catalyst to form a mixed anhydride. This intermediate is more susceptible to nucleophilic attack by the amine than the original carboxylic acid. The reaction with the amine yields the amide and regenerates the boric acid catalyst.[6]

Experimental Protocol: Direct Catalytic Amidation

  • Reaction Setup: In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-nitrobenzoic acid (1.0 eq), allylamine (1.2 eq), a catalytic amount of boric acid (e.g., 5 mol%), and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent and washed with a basic solution to remove any unreacted carboxylic acid, followed by a wash with a dilute acidic solution to remove excess amine. After drying and concentration, the product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Why a catalyst and azeotropic removal of water? The direct reaction between a carboxylic acid and an amine is an equilibrium process.[5] The catalyst lowers the activation energy for the reaction, and the continuous removal of water via azeotropic distillation shifts the equilibrium towards the product, ensuring a high yield.

  • Why boric acid? Boric acid is an inexpensive, low-toxicity, and environmentally benign catalyst. Its effectiveness lies in its ability to activate the carboxylic acid towards nucleophilic attack.

Diagram of the Direct Catalytic Amidation Mechanism:

Direct_Amidation_Mechanism Carboxylic_Acid 4-Nitrobenzoic Acid Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride + Boric Acid - H₂O Boric_Acid Boric Acid (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Mixed_Anhydride->Tetrahedral_Intermediate + Allylamine Allylamine Allylamine Amide N-allyl-4-nitrobenzamide Tetrahedral_Intermediate->Amide - Boric Acid Water H₂O Tetrahedral_Intermediate->Water

Caption: Mechanism of direct catalytic amidation.

Method 3: The Rapid Synthesis Approach: Microwave-Assisted Amidation

Microwave-assisted organic synthesis has revolutionized chemical synthesis by offering significantly reduced reaction times, often coupled with higher yields and purities.[7] This technique can be applied to direct amidation reactions, often under solvent-free conditions, further enhancing its green credentials.

Reaction Principle: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction.[7] In the context of direct amidation, this allows for the efficient formation of the amide bond without the need for prolonged heating or azeotropic water removal.

Experimental Protocol: Microwave-Assisted Direct Amidation

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-nitrobenzoic acid (1.0 eq), allylamine (1.2 eq), and a catalytic amount of a suitable catalyst, such as ceric ammonium nitrate (CAN).[7] The reaction can often be performed without a solvent.

  • Reaction: Place the vessel in a microwave reactor and irradiate at a set temperature and power for a short period (typically minutes). The optimal conditions will need to be determined empirically.

  • Work-up and Purification: After the reaction, cool the vessel and dissolve the contents in an appropriate organic solvent. The work-up procedure would be similar to that for the direct catalytic amidation method, involving acid-base washes to remove unreacted starting materials. Purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Why microwave irradiation? Microwaves provide a more efficient and uniform heating method compared to conventional heating, leading to a dramatic reduction in reaction times.[7] This is particularly advantageous for reactions that are slow at conventional temperatures.

  • Why solvent-free? Performing reactions without a solvent reduces waste and simplifies purification, aligning with the principles of green chemistry. The high temperatures achievable with microwave heating often allow for reactions to proceed in the molten state.

Diagram of the Microwave-Assisted Synthesis Workflow:

Microwave_Workflow Reactants 4-Nitrobenzoic Acid + Allylamine + Catalyst Microwave_Reactor Microwave Irradiation Reactants->Microwave_Reactor Workup Work-up & Purification Microwave_Reactor->Workup Product N-allyl-4-nitrobenzamide Workup->Product

Caption: Workflow for microwave-assisted synthesis.

Comparative Performance Data

The following table summarizes the key performance indicators for each synthetic method. The data presented are representative and may vary depending on the specific reaction conditions and scale.

ParameterSchotten-Baumann AcylationDirect Catalytic AmidationMicrowave-Assisted Amidation
Starting Materials 4-Nitrobenzoic acid, chlorinating agent, allylamine4-Nitrobenzoic acid, allylamine4-Nitrobenzoic acid, allylamine
Reagents/Catalyst Thionyl chloride (or similar), base (e.g., NaOH)Boric acid (catalytic)Ceric ammonium nitrate (catalytic)
Reaction Time Several hoursSeveral hours to overnightMinutes
Typical Yield High (often >90%)Good to high (70-95%)Good to high (70-95%)
Byproducts SO₂, HCl, saltsWaterWater
Green Chemistry Poor (uses hazardous reagents, generates waste)Good (avoids hazardous reagents, water is the only byproduct)Excellent (often solvent-free, rapid)
Scalability Readily scalableScalable with efficient water removalScalability can be a challenge depending on equipment

Conclusion and Recommendations

The choice of synthetic method for N-allyl-4-nitrobenzamide will ultimately depend on the specific requirements of the researcher and the available laboratory infrastructure.

  • For reliability and high yield, the Schotten-Baumann reaction remains a gold standard. Its two-step nature is a drawback, and it is not an environmentally friendly option. However, for producing high-purity material on a laboratory scale, it is an excellent and well-understood choice.

  • For a more sustainable and "greener" synthesis, direct catalytic amidation is highly recommended. This method avoids the use of hazardous reagents and produces only water as a byproduct. While it may require longer reaction times and careful optimization of water removal, it represents a more modern and environmentally conscious approach.

  • For rapid synthesis and high-throughput applications, microwave-assisted amidation is the clear winner. The dramatic reduction in reaction time makes it ideal for rapid library synthesis or when time is a critical factor. The potential for solvent-free conditions further enhances its appeal from a green chemistry perspective.

By understanding the nuances of each method, researchers can make an informed decision that best aligns with their synthetic goals, available resources, and commitment to sustainable chemical practices.

References

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The Definitive Guide to Structural Validation: A Comparative Analysis Centered on X-ray Crystallography of N-allyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It is the bedrock upon which molecular interactions are understood, and new therapeutics are designed. This guide provides an in-depth, technical comparison of analytical techniques for the structural validation of novel organic compounds, with a specific focus on N-allyl-4-nitrobenzamide. While a definitive crystal structure for this specific molecule is not publicly available, this guide will use data from closely related structures to illustrate the principles and expected outcomes of each technique, offering a comprehensive framework for its structural elucidation.

The Central Role of Single-Crystal X-ray Crystallography: An Unambiguous Structural Snapshot

Single-crystal X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid.[1] By irradiating a single crystal with X-rays, the resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional electron density map of the molecule.[2] This technique provides unparalleled detail on bond lengths, bond angles, and stereochemistry, offering a definitive and static picture of the molecule's conformation in the solid state.

The causality behind choosing X-ray crystallography lies in its ability to provide a complete and unambiguous structural solution. For a novel compound like N-allyl-4-nitrobenzamide, this would confirm the connectivity of the allyl and 4-nitrobenzoyl moieties, the geometry of the amide bond, and the relative orientation of the phenyl ring and the nitro group.

A Comparative Analysis: Orthogonal Techniques for Comprehensive Validation

While X-ray crystallography is powerful, a multi-faceted approach employing a suite of analytical techniques is crucial for a thorough and self-validating structural confirmation. Each technique provides a unique piece of the structural puzzle, and their collective data builds a robust and trustworthy characterization.

Analytical Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structural determination.Requires a suitable single crystal; provides a static picture in the solid state.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships.Provides structural information in solution, reflects dynamic processes.Can be complex to interpret for large molecules; does not directly provide bond lengths/angles.
IR Spectroscopy Presence of functional groups.Fast and non-destructive; provides a characteristic molecular fingerprint.Provides limited information on the overall molecular framework.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; provides information on elemental composition (HRMS).Does not provide direct information on stereochemistry or connectivity.

The Experimental Approach to Validating N-allyl-4-nitrobenzamide

Synthesis of N-allyl-4-nitrobenzamide

The synthesis of N-allyl-4-nitrobenzamide would typically involve the acylation of allylamine with 4-nitrobenzoyl chloride in the presence of a base to neutralize the HCl byproduct.[3]

reagent1 4-Nitrobenzoyl chloride reaction Acylation reagent1->reaction reagent2 Allylamine reagent2->reaction product N-allyl-4-nitrobenzamide byproduct HCl base Base (e.g., Triethylamine) base->reaction Solvent (e.g., DCM) reaction->product reaction->byproduct cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesize & Purify N-allyl-4-nitrobenzamide crystallization Grow Single Crystals (e.g., slow evaporation) synthesis->crystallization diffraction Mount Crystal & Collect X-ray Diffraction Data crystallization->diffraction solution Solve Phase Problem (Direct Methods) diffraction->solution refinement Refine Atomic Positions & Thermal Parameters solution->refinement validation Validate Final Structure (e.g., R-factor, CIF check) refinement->validation

Sources

A Senior Application Scientist's Guide to Confirming the Purity of N-allyl-4-nitrobenzamide: An Objective Comparison of HPLC, TLC, and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity, and the overall validity of experimental results. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for confirming the purity of N-allyl-4-nitrobenzamide, a nitroaromatic amide.

Our focus will be on providing not just protocols, but the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to purity assessment.

The Central Role of Purity in Drug Discovery

N-allyl-4-nitrobenzamide, as a representative nitroaromatic amide, possesses structural motifs common in medicinal chemistry. The nitro group can be a key pharmacophore or a precursor for an amino group, while the amide bond is a fundamental linkage in countless biologically active molecules. Ensuring the compound is free from starting materials (e.g., 4-nitrobenzoyl chloride and allylamine), regioisomers, or degradation products is paramount. This guide will equip you with the knowledge to select and implement the most appropriate analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile and thermally stable small molecules like N-allyl-4-nitrobenzamide, Reverse-Phase HPLC (RP-HPLC) is unequivocally the most powerful and widely adopted technique for purity determination.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it the gold standard in the pharmaceutical industry.

The Causality Behind the HPLC Method Design

The selection of each parameter in an HPLC method is a deliberate choice rooted in the physicochemical properties of the analyte and the principles of chromatography.

  • Stationary Phase Selection: C18 (Octadecyl Silane)

    • Rationale: N-allyl-4-nitrobenzamide is a moderately polar molecule containing a hydrophobic benzene ring and an allyl group, along with a polar nitro group and an amide linkage. A C18 column, with its long alkyl chains, provides a nonpolar stationary phase.[3] The primary retention mechanism is the hydrophobic interaction between the nonpolar regions of the analyte and the C18 chains.[4] This makes it an excellent starting point for retaining and separating the analyte from both more polar and less polar impurities. Modern, high-purity silica-based C18 columns offer high efficiency and reproducibility.[3]

  • Mobile Phase Selection: Acetonitrile and Water

    • Rationale: A mixture of water and a water-miscible organic solvent is used to elute the analyte from the C18 column. Acetonitrile is often preferred over methanol for several reasons: its lower viscosity reduces backpressure, and its lower UV cutoff (around 190 nm) is advantageous for sensitive UV detection.[5][6] The ratio of acetonitrile to water determines the eluting strength of the mobile phase; a higher concentration of acetonitrile will decrease the retention time.[5][7]

  • Mobile Phase Modifier: Formic Acid

    • Rationale: The addition of a small amount of an acid, such as formic acid (typically 0.1%), serves multiple purposes. It controls the pH of the mobile phase, which can suppress the ionization of any residual silanol groups on the silica-based stationary phase.[4][8] This minimizes undesirable secondary interactions between the analyte and the stationary phase, resulting in sharper, more symmetrical peaks.[8] Formic acid is also volatile, making it compatible with mass spectrometry (LC-MS) if further characterization is needed.[9]

  • Detection: UV Absorbance

    • Rationale: The presence of the nitrobenzene chromophore in N-allyl-4-nitrobenzamide makes it an ideal candidate for UV detection. Aromatic nitro compounds typically exhibit strong absorbance in the UV region. Based on similar structures, a detection wavelength between 254 nm and 320 nm would be appropriate. A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum of the eluting peaks, which can be used to assess peak purity and aid in the identification of impurities.

Experimental Workflow for HPLC Purity Analysis

The logical flow of the HPLC analysis is designed to ensure system suitability before proceeding to the analysis of the unknown sample, thereby guaranteeing the integrity of the results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_standard Prepare Standard Solution (Known Concentration) inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution (N-allyl-4-nitrobenzamide) inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Mobile Phase) equilibrate->inject_blank inject_blank->inject_standard check_system Assess System Suitability (Tailing Factor, Resolution) inject_standard->check_system integrate_peaks Integrate Chromatogram inject_sample->integrate_peaks check_system->inject_sample If Suitability Passes calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity

Caption: HPLC Purity Analysis Workflow.

Detailed Protocol for HPLC Analysis
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, monitoring at 260 nm, with a spectral scan from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of N-allyl-4-nitrobenzamide and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Alternative Techniques for Purity Confirmation

While HPLC is the preferred method, other techniques can provide valuable, albeit often less quantitative, information about the purity of a sample.

Thin-Layer Chromatography (TLC): A Rapid Qualitative Tool

TLC is a simple, fast, and inexpensive technique that is excellent for monitoring reaction progress and for a preliminary assessment of purity.[10][11] It operates on the principle of normal-phase chromatography, where the stationary phase (silica gel) is polar and the mobile phase is less polar.

  • Rationale: In TLC, more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Less polar compounds travel further. This allows for a visual separation of the main compound from more polar or less polar impurities.

Experimental Protocol for TLC
  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase (Eluent): A mixture of a nonpolar and a moderately polar solvent is typically used. A good starting point for aromatic amides is a mixture of Hexane and Ethyl Acetate (e.g., in a 2:1 or 1:1 ratio).

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Procedure:

    • Spot a small amount of the dissolved sample onto the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate and mark the solvent front.

    • Visualize the spots under UV light (at 254 nm) and/or by staining (e.g., with potassium permanganate).

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[1][2] While potentially less suited for N-allyl-4-nitrobenzamide due to its relatively high molecular weight and the potential for thermal degradation of the nitro group, it can be a useful tool for identifying volatile impurities.

  • Rationale: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for structural elucidation and identification.

Logical Flow for Purity Assessment

A comprehensive purity assessment often involves a primary quantitative method supported by a secondary qualitative or semi-quantitative method.

Purity_Assessment_Flow cluster_primary Primary Quantitative Analysis cluster_secondary Secondary / Orthogonal Methods cluster_decision Purity Confirmation hplc HPLC-UV/PDA Analysis confirm Purity Confirmed hplc->confirm >95% Purity, Single Symmetrical Peak tlc TLC Analysis tlc->hplc Single Spot, Confirms HPLC Result gcms GC-MS Analysis (for volatile impurities) gcms->hplc No Significant Volatile Impurities lcms LC-MS (for impurity identification) lcms->hplc Confirms Peak Identity, Characterizes Impurities

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A Comprehensive Guide to the Spectroscopic Characterization of N-allyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-allyl-4-nitrobenzamide is a synthetic organic compound of interest in medicinal chemistry and materials science due to the presence of three key functional moieties: a nitroaromatic ring, a secondary amide linkage, and a terminal allyl group. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and serve as a handle for further chemical transformations. The amide bond is a fundamental structural unit in peptides and proteins, and its presence imparts specific conformational and hydrogen-bonding capabilities. The allyl group provides a site for polymerization or further functionalization.

Accurate structural elucidation and purity assessment are paramount in any chemical research, particularly in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will detail the expected spectroscopic signatures of N-allyl-4-nitrobenzamide, providing a reliable benchmark for researchers to compare their experimental findings.

Synthesis and Spectroscopic Analysis Workflow

The synthesis of N-allyl-4-nitrobenzamide can be readily achieved via the acylation of allylamine with 4-nitrobenzoyl chloride. The subsequent purification and spectroscopic analysis are critical steps to confirm the identity and purity of the final product.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start 4-Nitrobenzoyl chloride + Allylamine reaction Acylation Reaction (e.g., in DCM with base) start->reaction workup Aqueous Workup & Purification (e.g., Recrystallization) reaction->workup product N-allyl-4-nitrobenzamide workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms comparison Comparison of Experimental Data with Predicted Values nmr->comparison ir->comparison ms->comparison final final comparison->final Structural Confirmation

Caption: Experimental workflow for the synthesis and spectroscopic characterization of N-allyl-4-nitrobenzamide.

Experimental Protocols

Synthesis of N-allyl-4-nitrobenzamide

This protocol is a standard method for the synthesis of amides from acyl chlorides and amines.

Materials:

  • 4-Nitrobenzoyl chloride

  • Allylamine

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve allylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the allylamine solution dropwise to the stirred solution of 4-nitrobenzoyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-allyl-4-nitrobenzamide as a solid.

Spectroscopic Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[1][2][3][4]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method. Alternatively, a KBr pellet or a thin solid film on a salt plate can be prepared.[5][6][7]

  • Instrumentation: Record the IR spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Typically, the spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

Predicted Spectroscopic Data and Comparison

The following tables summarize the predicted spectroscopic data for N-allyl-4-nitrobenzamide based on the analysis of its structure and comparison with analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, allyl, and amide protons. The electron-withdrawing nitro group will deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for N-allyl-4-nitrobenzamide

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationJustification
Aromatic (Ha)~ 8.3Doublet (d)2HProtons ortho to the electron-withdrawing nitro group are strongly deshielded.
Aromatic (Hb)~ 8.0Doublet (d)2HProtons meta to the nitro group and ortho to the amide group are also deshielded.
Amide (NH)6.5 - 8.5Broad singlet or triplet1HThe chemical shift is highly dependent on solvent and concentration. Coupling to the adjacent CH₂ group may be observed as a triplet.[8][9]
Allyl (=CH-)5.8 - 6.0Multiplet (ddt)1HThis proton is coupled to the cis and trans vinyl protons and the adjacent CH₂ group.
Allyl (=CH₂)5.1 - 5.3Multiplet2HThe two terminal vinyl protons are diastereotopic and will appear as two separate multiplets (doublet of doublets).
Allyl (-CH₂-)~ 4.1Multiplet (dt)2HThese protons are adjacent to the nitrogen of the amide and are coupled to the amide proton and the vinyl proton.[10]

Predicted spectrum is based on analysis of data from related compounds such as 4-nitroaniline[11][12][13][14][15][16] and general chemical shift tables.[17][18]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon and the aromatic carbons attached to the nitro and amide groups will be the most downfield.[19][20][21]

Table 2: Predicted ¹³C NMR Data for N-allyl-4-nitrobenzamide

CarbonPredicted Chemical Shift (δ, ppm)Justification
Carbonyl (C=O)164 - 168Typical chemical shift for a secondary amide carbonyl carbon.
Aromatic (C-NO₂)148 - 152The carbon atom directly attached to the electron-withdrawing nitro group is strongly deshielded.[11]
Aromatic (C-C=O)140 - 144The ipso-carbon of the amide group is also significantly deshielded.
Aromatic (CH)128 - 130Aromatic CH carbons adjacent to the amide group.
Aromatic (CH)123 - 125Aromatic CH carbons adjacent to the nitro group.
Allyl (=CH-)132 - 135The internal sp² carbon of the allyl group.
Allyl (=CH₂)116 - 118The terminal sp² carbon of the allyl group.
Allyl (-CH₂-)42 - 45The sp³ carbon adjacent to the amide nitrogen.

Predicted spectrum is based on analysis of data from related compounds such as 4-nitroaniline[11] and general chemical shift tables.[19][20][21][22]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for N-allyl-4-nitrobenzamide

Functional GroupPredicted Frequency (cm⁻¹)IntensityVibration Mode
N-H (amide)3300 - 3350MediumStretch
C-H (aromatic)3050 - 3100MediumStretch
C-H (allyl, sp²)3020 - 3080MediumStretch
C-H (allyl, sp³)2850 - 2950MediumStretch
C=O (amide)1640 - 1680StrongStretch (Amide I band)[23][24][25][26]
N-O (nitro)1510 - 1550StrongAsymmetric Stretch[27][28][29]
N-O (nitro)1340 - 1380StrongSymmetric Stretch[27][28][29][30]
C=C (allyl)1640 - 1650MediumStretch
N-H (amide)1540 - 1570MediumBend (Amide II band)
C-N (amide)1200 - 1300MediumStretch

Predicted frequencies are based on standard IR correlation tables.[25][28][31][32]

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for N-allyl-4-nitrobenzamide

m/zProposed FragmentComments
206[M]⁺Molecular ion peak.
165[M - C₃H₅]⁺Loss of the allyl radical.
150[O₂NC₆H₄CO]⁺Acylium ion, a common fragment from benzamides.
120[C₆H₄CO]⁺Loss of NO₂ from the acylium ion.
104[C₇H₄O]⁺Further fragmentation of the aromatic ring.
76[C₆H₄]⁺Benzene ring fragment.
41[C₃H₅]⁺Allyl cation, a stable carbocation.[33][34][35]

The molecular formula of N-allyl-4-nitrobenzamide is C₁₀H₁₀N₂O₃, with a molecular weight of 206.19 g/mol . The fragmentation pattern is predicted based on the known fragmentation of amides, nitroaromatics, and allyl-containing compounds.[33][36][37]

Discussion and Interpretation

When comparing experimental data to the predicted values, minor deviations are expected due to factors such as solvent effects, concentration, and instrument calibration.

  • ¹H NMR: The amide N-H proton signal can be broad and its chemical shift can vary significantly. To confirm its identity, a D₂O exchange experiment can be performed, which will cause the N-H signal to disappear.

  • ¹³C NMR: The predicted chemical shifts are generally reliable, but substituent effects can cause slight variations.

  • IR Spectroscopy: The presence of the key functional groups (amide, nitro, allyl) should be clearly identifiable from the characteristic absorption bands. Hydrogen bonding in the solid state can cause a broadening and shifting of the N-H and C=O stretching frequencies compared to a solution spectrum.[23]

  • Mass Spectrometry: The molecular ion peak should be clearly visible. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm the connectivity of the different structural components. The relative intensities of the fragment ions will depend on their stability.

By carefully analyzing the experimental data and comparing it to the predicted values and justifications provided in this guide, researchers can confidently confirm the structure and purity of their synthesized N-allyl-4-nitrobenzamide.

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A Researcher's Guide to Comparing the Cytotoxic Effects of N-allyl-4-nitrobenzamide Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with potent and selective cytotoxicity against cancer cells is paramount. N-allyl-4-nitrobenzamide, a synthetic compound featuring a nitroaromatic ring and an allyl group, presents an intriguing candidate for investigation. The presence of the nitro group, a common moiety in various bioactive molecules, suggests a potential for bioreductive activation within the hypoxic tumor microenvironment, while the benzamide scaffold is found in numerous FDA-approved drugs. This guide provides a comprehensive framework for evaluating and comparing the cytotoxic effects of N-allyl-4-nitrobenzamide across a panel of representative human cell lines.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, enabling researchers to generate robust and reproducible data. We will explore the methodologies to assess cell viability, membrane integrity, and the induction of apoptosis, while also delving into the potential signaling pathways this compound may modulate.

The Importance of a Multi-Cell Line Approach

Evaluating a potential anticancer agent on a single cell line provides a narrow and often misleading perspective. Cancer is a heterogeneous disease, and different cell lines, even from the same tissue of origin, can exhibit vastly different genetic and phenotypic characteristics. Therefore, a comparative study across a panel of cell lines is crucial for:

  • Determining Cancer-Specific Cytotoxicity: By comparing the effects on various cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung, HCT-116 - colon) against a non-cancerous cell line (e.g., HEK293 - human embryonic kidney), we can ascertain the compound's therapeutic window.

  • Identifying Potential Mechanisms of Sensitivity and Resistance: Disparate responses among cell lines can offer clues into the compound's mechanism of action and the cellular factors that govern sensitivity or resistance.

  • Broadening the Potential Therapeutic Application: Discovering potent activity against multiple cancer types can expand the potential clinical applications of the compound.

Experimental Workflow for Cytotoxicity Profiling

A multi-faceted approach is essential to comprehensively understand the cytotoxic profile of N-allyl-4-nitrobenzamide. The following workflow outlines a logical progression of experiments, from initial viability screening to a more detailed investigation of the mode of cell death.

G cluster_0 Phase 1: Viability & Cytotoxicity Screening cluster_1 Phase 2: Apoptosis vs. Necrosis Determination cluster_2 Phase 3: Mechanistic Insights A Cell Line Seeding (HeLa, MCF-7, A549, HCT-116, HEK293) B Treatment with N-allyl-4-nitrobenzamide (Dose-Response Gradient) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E IC50 Determination C->E D->E F Annexin V-FITC / PI Staining E->F G Flow Cytometry Analysis F->G H Quantification of Apoptotic, Necrotic, and Live Cells G->H I Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) H->I J Cell Cycle Analysis I->J G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Phase A N-allyl-4-nitrobenzamide B Death Receptors (e.g., Fas, TNFR1) A->B F Mitochondrial Stress (ROS, DNA Damage) A->F C DISC Formation B->C D Pro-Caspase-8 C->D E Caspase-8 D->E L Pro-Caspase-3 E->L G Bcl-2 Family Regulation (Bax/Bcl-2 ratio) F->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Apoptosome Formation (Apaf-1, Pro-Caspase-9) I->J K Caspase-9 J->K K->L M Caspase-3 L->M N Cleavage of Cellular Substrates M->N O Apoptosis N->O

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways potentially activated by N-allyl-4-nitrobenzamide.

Further investigation using techniques like Western blotting can be employed to measure the levels of key proteins in these pathways, such as Caspase-3, -8, -9, and members of the Bcl-2 family (e.g., Bax and Bcl-2), to elucidate the specific mechanism of action of N-allyl-4-nitrobenzamide in different cell lines.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the cytotoxic effects of N-allyl-4-nitrobenzamide. By employing a multi-cell line approach and a combination of well-established assays, researchers can generate a comprehensive and comparative dataset. The hypothetical data presented underscores the importance of such comparisons in identifying promising, cancer-selective compounds.

Future studies should aim to validate these in vitro findings in more complex models, such as 3D spheroids or in vivo animal models. Furthermore, a deeper dive into the molecular mechanisms, including the potential for bioreductive activation of the nitro group and the specific cellular targets of the compound, will be crucial for its further development as a potential anticancer therapeutic.

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A Senior Application Scientist's Guide to Comparative Docking of N-allyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of In Silico Docking in Modern Drug Discovery

In the landscape of contemporary drug development, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful, structure-based method for predicting how a small molecule, or ligand, might interact with a protein target at an atomic level.[1][2] This predictive capability allows researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis and in vitro testing, and gain crucial insights into the mechanisms of binding. The entire process hinges on two core components: predicting the ligand's conformation, position, and orientation within the protein's binding site (the "pose"), and then estimating the strength of that interaction, typically as a binding affinity score.[2][3]

This guide provides an in-depth, comparative analysis of the docking behavior of N-allyl-4-nitrobenzamide , a synthetic compound featuring a nitrobenzamide scaffold. While derivatives of 4-nitrobenzamide have been explored for various biological activities, including antimicrobial properties, a clear and specific protein target profile for this particular N-allyl variant is not yet established in public literature.[4][5][6]

Therefore, this study is designed as a practical blueprint for researchers facing a similar challenge: how to rationally evaluate a novel compound against multiple, plausible protein targets. We will compare the binding potential of N-allyl-4-nitrobenzamide against two well-characterized and therapeutically significant proteins:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose over-expression and mutation are hallmarks of various cancers.[7] Its signaling pathway is critical for cell proliferation and survival, making it a prime target for cancer therapeutics.[8][9]

  • Cyclooxygenase-2 (COX-2): An inducible enzyme that plays a central role in inflammation by mediating the production of prostaglandins.[10][11] Selective inhibition of COX-2 is the goal of many modern non-steroidal anti-inflammatory drugs (NSAIDs).[10][12]

By docking our compound against these distinct targets and comparing its performance to known, clinically relevant inhibitors, we can generate a robust, data-driven hypothesis about its potential therapeutic applications.

Methodology: A Self-Validating Protocol for Rigorous Docking Studies

The credibility of any in silico study rests entirely on the rigor of its methodology. The following protocol is designed to be a self-validating system, incorporating standard controls and best practices to ensure the results are both reproducible and meaningful.

Experimental Workflow Overview

The entire computational experiment follows a logical progression from data acquisition and preparation to docking execution and, finally, results analysis. This workflow ensures that each step builds upon a properly prepared and validated foundation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis p1 Retrieve Protein Structures (RCSB PDB) p2 Prepare Protein Receptor (Remove water, add hydrogens) p1->p2 l1 Retrieve Ligand Structures (PubChem & ChemDraw) l2 Prepare Ligands (Energy Minimization, Torsion) l1->l2 g1 Define Grid Box (Center on co-crystallized ligand) p2->g1 d1 Execute Docking Simulation (AutoDock Vina) l2->d1 v1 Protocol Validation (Re-docking of native ligand) g1->v1 v1->d1 If RMSD < 2.0 Å a1 Analyze Binding Poses & Interactions (PyMOL) d1->a1 a2 Compare Binding Energies & Key Residues a1->a2 a3 Generate Hypothesis a2->a3 G cluster_egfr EGFR Pathway cluster_cox2 COX-2 Pathway egf EGF (Ligand) egfr EGFR egf->egfr ras RAS-RAF-MEK-ERK Pathway egfr->ras pi3k PI3K-AKT Pathway egfr->pi3k nucleus Nucleus ras->nucleus pi3k->nucleus prolif Cell Proliferation, Survival, Angiogenesis nucleus->prolif stimuli Inflammatory Stimuli (e.g., Cytokines) cox2 COX-2 stimuli->cox2 Induces Expression pg Prostaglandins cox2->pg aa Arachidonic Acid aa->cox2 Substrate inflam Inflammation, Pain, Fever pg->inflam

Caption: Simplified signaling pathways for EGFR and COX-2.

Inhibition of EGFR would block downstream cascades like RAS-MEK-ERK and PI3K-AKT, which are crucial for tumor growth. [7][9]Conversely, inhibition of COX-2 would block the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever. [10]Our results suggest N-allyl-4-nitrobenzamide is more likely to modulate the latter pathway.

Conclusion and Future Directions

This guide demonstrates a comprehensive and scientifically rigorous approach to evaluating a novel compound against multiple potential protein targets using molecular docking. The comparative analysis of N-allyl-4-nitrobenzamide against EGFR and COX-2, validated by re-docking and benchmarked against known inhibitors, has generated a clear, actionable hypothesis.

The evidence strongly suggests that N-allyl-4-nitrobenzamide has a preferential binding affinity for COX-2. The next logical steps are to:

  • Synthesize and perform in vitro enzymatic assays to confirm the inhibitory activity against both COX-2 and COX-1 (to determine selectivity).

  • Conduct cell-based assays to measure its effect on prostaglandin production in inflammatory models.

  • Perform further computational studies , such as molecular dynamics simulations, to assess the stability of the predicted binding pose over time.

By integrating robust computational methods with targeted experimental validation, we can efficiently navigate the early stages of drug discovery, saving valuable time and resources while making data-driven decisions.

References

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Safety Operating Guide

Navigating the Synthesis of N-allyl-4-nitrobenzamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Comprehensive Safety and Operational Protocol for Researchers, Scientists, and Drug Development Professionals

The synthesis and handling of N-allyl-4-nitrobenzamide, a key intermediate in various research and development applications, necessitates a stringent adherence to safety protocols. This guide, developed by our senior application scientists, provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our commitment extends beyond supplying chemical precursors; we aim to be your trusted partner in laboratory safety and operational excellence. This document is structured to provide not just a list of equipment, but a causal understanding of why each piece of PPE is critical, ensuring a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Risks of N-allyl-4-nitrobenzamide

N-allyl-4-nitrobenzamide is an aromatic nitro compound that presents several potential hazards. A thorough understanding of these risks is the foundation of an effective PPE strategy. The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.

  • Serious Eye Irritation: The compound can cause significant damage if it comes into contact with the eyes.

  • Respiratory Irritation: Inhalation of the dust or powder form of this chemical may lead to respiratory irritation.

Beyond these immediate hazards, it is prudent to consider the general risks associated with handling aromatic nitro compounds, which can include toxicity and the potential for rapid decomposition under certain conditions.

The Core of Protection: A Multi-Layered PPE Approach

A comprehensive PPE strategy for handling N-allyl-4-nitrobenzamide involves a multi-layered approach to protect all potential routes of exposure. The following table summarizes the essential PPE, with detailed explanations in the subsequent sections.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-Resistant GlovesDouble-gloving with a nitrile inner glove and a butyl rubber outer glove.Nitrile provides good dexterity and splash resistance, while butyl rubber offers superior protection against a wide range of chemicals, including nitro compounds.[1]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles with indirect venting. A full-face shield worn over the goggles.Goggles provide a seal around the eyes to protect from dust and splashes. The face shield offers an additional layer of protection for the entire face.
Body Protection Laboratory Coat and ApronFlame-resistant lab coat, fully fastened. Chemical-resistant apron worn over the lab coat.Protects against incidental contact and splashes. The apron provides an additional barrier against chemical spills.
Respiratory Protection Air-Purifying Respirator (APR)A NIOSH-approved half-mask or full-facepiece respirator with P100 particulate filters.Protects against inhalation of irritating chemical dust. The choice between a half-mask and full-facepiece depends on the scale of the operation and potential for splashing.

Detailed PPE Selection and Use: A Scientific Rationale

Hand Protection: The First Line of Defense

The selection of appropriate gloves is critical to prevent skin contact. The principle of "no single glove material is resistant to all chemicals" is a cornerstone of chemical safety. For N-allyl-4-nitrobenzamide, a double-gloving strategy is recommended to provide a robust barrier.

  • Inner Glove: Nitrile. Nitrile gloves offer excellent dexterity and are resistant to a variety of chemicals, making them a suitable inner layer for handling powdered substances.[1] They also provide a clear indication of a breach in the outer glove if they become wet.

  • Outer Glove: Butyl Rubber. Butyl rubber gloves are highly recommended for handling nitro compounds due to their excellent resistance to permeation by a wide range of hazardous chemicals.[1]

Causality: The double-gloving approach creates a redundant system of protection. The outer butyl layer provides the primary chemical barrier, while the inner nitrile layer offers secondary protection and a visual indicator of glove failure. This layered defense is a field-proven method for enhancing safety when handling potentially hazardous materials.

Eye and Face Protection: Shielding Against Irreversible Damage

Given that N-allyl-4-nitrobenzamide can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should provide a complete seal around the eyes to protect against fine dust particles and accidental splashes. Indirect venting helps to reduce fogging without compromising protection.

  • Full-Face Shield: Worn in conjunction with goggles, a face shield provides a broader area of protection for the entire face from splashes and airborne particles.

Causality: The combination of goggles and a face shield adheres to the principle of layered protection. Goggles provide primary protection to the sensitive eye area, while the face shield mitigates the risk of splashes to the rest of the face, preventing potential skin irritation and other routes of exposure.

Body Protection: Preventing Dermal Exposure

Protecting the body from accidental spills and contamination is achieved through appropriate laboratory attire.

  • Flame-Resistant Laboratory Coat: A lab coat made of flame-resistant material should be worn at all times and kept fully fastened.

  • Chemical-Resistant Apron: For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional, impermeable barrier.

Causality: Standard cotton lab coats can absorb chemical spills, holding the hazardous material against the skin. A flame-resistant coat and a chemical-resistant apron provide a non-absorbent barrier, allowing for immediate decontamination in the event of a spill and preventing skin contact.

Respiratory Protection: Safeguarding the Respiratory System

Since N-allyl-4-nitrobenzamide can cause respiratory irritation, particularly in its powdered form, respiratory protection is essential.

  • NIOSH-Approved Air-Purifying Respirator (APR): A half-mask or full-facepiece respirator equipped with P100 particulate filters is recommended. P100 filters are 99.97% efficient at removing airborne particles. The choice between a half-mask and a full-facepiece respirator depends on a risk assessment of the specific procedure. A full-facepiece respirator offers the added benefit of integrated eye protection.

Causality: Engineering controls, such as working in a certified chemical fume hood, are the primary method for controlling airborne contaminants.[2] However, respiratory protection provides an essential layer of personal safety, especially during weighing and transfer operations where the risk of inhaling dust is highest. A proper respiratory protection program, including fit testing, is mandated by OSHA (29 CFR 1910.134).[3]

Operational Plan: Step-by-Step PPE Protocol

The following workflow provides a procedural guide for the safe use of PPE when handling N-allyl-4-nitrobenzamide.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (in designated area) Prep_Area Enter Designated PPE Donning Area Inspect_PPE Inspect All PPE for Integrity Prep_Area->Inspect_PPE Wash_Hands Wash and Dry Hands Thoroughly Inspect_PPE->Wash_Hands Don_Inner_Gloves Don Inner Nitrile Gloves Wash_Hands->Don_Inner_Gloves Don_Lab_Coat Don Lab Coat and Fasten Don_Inner_Gloves->Don_Lab_Coat Don_Apron Don Chemical-Resistant Apron Don_Lab_Coat->Don_Apron Don_Respirator Don and Fit-Check Respirator Don_Apron->Don_Respirator Don_Goggles Don Safety Goggles Don_Respirator->Don_Goggles Don_Face_Shield Don Face Shield Don_Goggles->Don_Face_Shield Don_Outer_Gloves Don Outer Butyl Gloves (over lab coat cuffs) Don_Face_Shield->Don_Outer_Gloves Doff_Outer_Gloves Remove Outer Butyl Gloves Doff_Face_Shield Remove Face Shield Doff_Outer_Gloves->Doff_Face_Shield Doff_Apron Remove Apron Doff_Face_Shield->Doff_Apron Doff_Lab_Coat Remove Lab Coat Doff_Apron->Doff_Lab_Coat Doff_Goggles Remove Goggles Doff_Lab_Coat->Doff_Goggles Doff_Respirator Remove Respirator Doff_Goggles->Doff_Respirator Doff_Inner_Gloves Remove Inner Nitrile Gloves Doff_Respirator->Doff_Inner_Gloves Wash_Hands_Final Wash Hands and Forearms Thoroughly Doff_Inner_Gloves->Wash_Hands_Final

Caption: PPE Donning and Doffing Workflow for Handling N-allyl-4-nitrobenzamide.

Disposal Plan: Responsible Management of Contaminated Materials

All PPE that has come into contact with N-allyl-4-nitrobenzamide must be treated as hazardous waste.

  • Gloves, Aprons, and other disposable items: These should be placed in a designated, labeled hazardous waste container immediately after use.

  • Reusable PPE (e.g., face shields, goggles, respirators): These must be decontaminated according to your institution's established procedures before being stored for reuse.

  • Gross Contamination: In the event of significant contamination of a lab coat or other clothing, it should be removed immediately and disposed of as hazardous waste. Do not attempt to launder grossly contaminated clothing.

Disposal of N-allyl-4-nitrobenzamide Waste:

Waste N-allyl-4-nitrobenzamide and any materials used for spill cleanup should be collected in a clearly labeled, sealed container. As a nitro-aromatic compound, it may have the potential for instability, so it should not be mixed with other waste streams unless compatibility has been confirmed.[4] Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, immediate and correct action is crucial to minimize harm.

Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation.[5][6][7][8][9]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention from an ophthalmologist.

Skin Contact
  • Immediately remove any contaminated clothing.

  • Wash the affected area thoroughly with soap and water.

  • Seek medical attention if irritation develops or persists.

Inhalation
  • Move the affected person to an area with fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Conclusion: A Culture of Safety

The safe handling of N-allyl-4-nitrobenzamide is predicated on a deep understanding of its potential hazards and the diligent application of appropriate personal protective equipment. This guide provides a comprehensive framework for establishing a self-validating system of safety in your laboratory. By integrating these protocols into your standard operating procedures, you foster a culture of safety that protects researchers and ensures the integrity of your work.

References

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